Bisphenol A ethoxylate dimethacrylate
Description
Properties
IUPAC Name |
ethane-1,2-diol;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2.C3H4O2.C2H6O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;1-2-3(4)5;3-1-2-4/h3-10,16-17H,1-2H3;2H,1H2,(H,4,5);3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGARWRTUWINPJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C=CC(=O)O.C(CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear viscous liquid with a musty odor; [Scientific Polymer Products MSDS] | |
| Record name | Ethoxylated bis-phenol A dimethacrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14176 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
41637-38-1 | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.,.alpha.'-[(1-methylethylidene)di-4,1-phenylene]bis[.omega.-[(2-methyl-1-oxo-2-propen-1-yl)oxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Esterification products of 4,4'-isopropylidenediphenol, ethoxylated and 2-methylprop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.964 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Bisphenol A Ethoxylate Dimethacrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Bisphenol A ethoxylate dimethacrylate (Bis-EMA) is a difunctional methacrylic monomer widely utilized in the formulation of polymers, particularly in dental restorative materials, adhesives, and coatings.[1][2] Its popularity stems from a combination of desirable properties, including high reactivity in free-radical polymerization, low volatility, and the ability to form highly cross-linked, durable polymer networks.[2][3] The ethoxylated bisphenol A backbone provides rigidity and thermal stability, while the terminal methacrylate (B99206) groups are readily polymerizable.[4][5] The length of the ethoxy chains can be varied to tailor properties such as viscosity, flexibility, and hydrophilicity.[6] This guide provides a comprehensive overview of the chemical and physical properties of Bis-EMA, detailed experimental protocols for their determination, and a discussion of its reactivity.
Chemical and Physical Properties
The properties of this compound can vary depending on the degree of ethoxylation and the presence of isomers. The data presented below is a summary of values found in various technical data sheets and safety information.
| Property | Value | Source(s) |
| Synonyms | 2,2-Bis(4-methacryloxypolyethoxyphenyl)propane, Bisphenol A-ethylene oxide adduct dimethacrylate, Ethoxylated bisphenol A dimethacrylate | [7] |
| CAS Number | 41637-38-1 | [7] |
| Molecular Formula | [H2C=C(CH3)CO2(CH2CH2O)nC6H4-4-]2C(CH3)2 | [7] |
| Appearance | Colorless to yellowish liquid | [8][9] |
| Density | 1.110 - 1.121 g/mL at 25 °C | [8][10] |
| Refractive Index | n20/D 1.532 - 1.5424 | [8][11] |
| Viscosity | 500 - 1300 cps at 25 °C | [6][8] |
| Flash Point | >110 °C (>230 °F) | [8][10] |
| Boiling Point | > 290 °C (decomposition) | [12] |
| Melting Point | Not available | [10] |
| Water Solubility | Negligible to slightly soluble | [10][13] |
| Inhibitor | Typically contains MEHQ (monomethyl ether hydroquinone) at 100-350 ppm to prevent spontaneous polymerization | [7][8] |
Reactivity and Polymerization
This compound is primarily used for its ability to undergo free-radical polymerization.[2] The two terminal methacrylate groups allow for cross-linking, forming a rigid, three-dimensional polymer network.[6] This polymerization can be initiated by heat, light (photopolymerization), or chemical initiators.[14]
In dental applications, Bis-EMA is a key component of resin-based composites, where it is often co-polymerized with other monomers like triethylene glycol dimethacrylate (TEGDMA) and bisphenol A glycidyl (B131873) dimethacrylate (Bis-GMA).[15] The polymerization is typically initiated by a photoinitiator system, such as camphorquinone, upon exposure to blue light.[15] The rate and extent of polymerization are influenced by factors such as the initiator concentration, light intensity, and the viscosity of the resin mixture.[14]
Experimental Protocols
The following are detailed methodologies for determining the key chemical and physical properties of this compound.
Density Determination (Based on ASTM D4052)
Objective: To measure the density of liquid Bis-EMA using a digital density meter.
Apparatus:
-
Digital Density Meter: Capable of measuring density to ±0.0001 g/cm³.
-
Temperature-controlled sample cell (U-tube).
-
Syringes for manual sample injection or an automated sample injection system.
-
Cleaning solvents (e.g., acetone, ethanol).
-
Dry air or nitrogen for drying the sample cell.
Procedure:
-
Calibration: Calibrate the digital density meter with two reference standards of known density (e.g., dry air and distilled water) at the desired measurement temperature (typically 25 °C).
-
Sample Preparation: Ensure the Bis-EMA sample is free of air bubbles and at the measurement temperature.
-
Sample Injection: Introduce approximately 1-2 mL of the Bis-EMA sample into the U-tube of the density meter using a syringe or automated system.[8]
-
Measurement: The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.[8] This frequency is then used to calculate the density.
-
Cleaning: After the measurement, thoroughly clean the U-tube with appropriate solvents and dry it with a stream of dry air or nitrogen.
Refractive Index Determination (Based on ASTM D1218)
Objective: To measure the refractive index of liquid Bis-EMA.
Apparatus:
-
Abbe-type refractometer or a digital refractometer.
-
Constant temperature bath to maintain the prism temperature (typically 20 °C).
-
Light source (sodium D-line, 589.3 nm).
-
Lens tissue and cleaning solvents (e.g., ethanol, isopropanol).
Procedure:
-
Instrument Calibration: Calibrate the refractometer using a standard of known refractive index.
-
Temperature Control: Set the constant temperature bath to the desired measurement temperature and allow the refractometer prisms to equilibrate.
-
Sample Application: Apply a small drop of the Bis-EMA sample onto the surface of the lower prism.
-
Measurement (Abbe Refractometer): Close the prisms and adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the intersection of the crosshairs. Read the refractive index from the scale.
-
Measurement (Digital Refractometer): The instrument will automatically provide a digital readout of the refractive index.
-
Cleaning: Clean the prism surfaces thoroughly with a suitable solvent and lens tissue after each measurement.
Viscosity Determination (Based on ASTM D2196)
Objective: To measure the viscosity of Bis-EMA using a rotational viscometer.
Apparatus:
-
Rotational viscometer (e.g., Brookfield type).
-
A set of spindles appropriate for the expected viscosity range.
-
A sample container of specified dimensions.
-
Constant temperature bath to maintain the sample at the desired temperature (typically 25 °C).
Procedure:
-
Instrument Setup: Select a spindle and rotational speed appropriate for the viscosity of the Bis-EMA sample.
-
Sample Preparation: Place the Bis-EMA sample in the sample container and allow it to equilibrate to the measurement temperature in the constant temperature bath.
-
Measurement: Immerse the spindle into the sample to the marked depth. Start the viscometer and allow the reading to stabilize.
-
Data Recording: Record the viscosity reading from the instrument display. The reading may be in centipoise (cP) or millipascal-seconds (mPa·s), which are equivalent.
-
Cleaning: Thoroughly clean the spindle and sample container after the measurement.
Visualizations
Caption: Synthesis of this compound.
Caption: Quality Control Workflow for Bis-EMA.
Safety and Handling
This compound is an irritant to the skin, eyes, and respiratory system.[16] It may also cause an allergic skin reaction.[16] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[16] Work should be conducted in a well-ventilated area or under a chemical fume hood.[10]
Storage: Store in a cool, dry, and well-ventilated place, away from heat, light, and sources of ignition.[16] It is sensitive to heat and light, which can cause polymerization.[16] The recommended storage temperature is typically between 2-8 °C.[7] Containers should be kept tightly closed.[16]
Disposal: Dispose of in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[16]
References
- 1. Synthesis of none Bisphenol A structure dimethacrylate monomer and characterization for dental composite applications | Pocket Dentistry [pocketdentistry.com]
- 2. arkema.com [arkema.com]
- 3. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 4. nbinno.com [nbinno.com]
- 5. A New Determination Method of the Solubility Parameter of Polymer Based on AIE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Refractive Index ASTM D542 [intertek.com]
- 7. ASTM D4052 - eralytics [eralytics.com]
- 8. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]
- 9. store.astm.org [store.astm.org]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. Methyl Methacrylate | C5H8O2 | CID 6658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. matestlabs.com [matestlabs.com]
- 13. store.astm.org [store.astm.org]
- 14. Dimethacrylate network formation and polymer property evolution as determined by the selection of monomers and curing conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Photopolymerization of highly filled dimethacrylate-based composites using Type I or Type II photoinitiators and varying co-monomer ratios | Pocket Dentistry [pocketdentistry.com]
- 16. store.astm.org [store.astm.org]
Synthesis and Characterization of Bisphenol A Ethoxylate Dimethacrylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of Bisphenol A ethoxylate dimethacrylate (Bis-EMA), a key monomer in various industrial applications, particularly in the formulation of dental composites and adhesives.[1][2][3] This document details the synthetic pathway, experimental protocols for characterization, and summarizes key quantitative data.
Introduction
This compound (Bis-EMA) is a dimethacrylate monomer valued for its combination of rigidity, conferred by the bisphenol A core, and flexibility, provided by the ethoxy chains.[4] This structure enhances its processability and performance in polymer systems. The degree of ethoxylation is a critical parameter that can be tailored to achieve desired properties in the final polymer.[4] Bis-EMA is a component of many resin-based dental sealants and composites.[3][5]
Synthesis of this compound
The synthesis of Bis-EMA is typically a two-step process:
-
Ethoxylation of Bisphenol A: Bisphenol A is reacted with ethylene (B1197577) oxide to introduce ethoxy groups onto the phenolic hydroxyls. The average number of ethoxy units per molecule can be controlled by the reaction stoichiometry.
-
Esterification: The ethoxylated Bisphenol A is then esterified with methacrylic acid or its derivatives to form the final dimethacrylate monomer.[4]
Experimental Protocol: Synthesis
Step 1: Ethoxylation of Bisphenol A
-
Reactants: Bisphenol A (BPA), ethylene oxide, and a basic catalyst (e.g., sodium hydroxide).
-
Procedure:
-
In a pressure reactor, Bisphenol A is melted and the catalyst is added.
-
The reactor is purged with an inert gas (e.g., nitrogen).
-
Ethylene oxide is introduced into the reactor at a controlled rate and temperature (typically 120-180 °C) and pressure.
-
The reaction is allowed to proceed until the desired degree of ethoxylation is achieved, which can be monitored by analyzing samples for their hydroxyl value.
-
The resulting ethoxylated bisphenol A is then neutralized and purified.
-
Step 2: Esterification with Methacrylic Acid
-
Reactants: Ethoxylated bisphenol A, methacrylic acid, an acid catalyst (e.g., p-toluenesulfonic acid), an entrainer (e.g., toluene), and a polymerization inhibitor (e.g., hydroquinone).
-
Procedure:
-
The ethoxylated bisphenol A, methacrylic acid, catalyst, entrainer, and inhibitor are charged into a reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark apparatus.
-
The mixture is heated to reflux (typically 100-120 °C). The water formed during the esterification is removed azeotropically with the entrainer.
-
The reaction progress is monitored by measuring the amount of water collected or by techniques such as titration to determine the acid value.
-
Once the reaction is complete, the mixture is cooled.
-
The crude product is washed with a basic solution (e.g., sodium bicarbonate solution) to remove the acid catalyst and unreacted methacrylic acid, followed by washing with water.
-
The organic phase is dried over an anhydrous salt (e.g., magnesium sulfate).
-
The solvent is removed under reduced pressure to yield the final Bis-EMA product.
-
A potential alternative to direct esterification is transesterification of an alkyl methacrylate (B99206) with ethoxylated bisphenol A in the presence of a suitable catalyst.[6]
Synthesis Pathway
Caption: Synthesis pathway of Bis-EMA from Bisphenol A.
Characterization of this compound
The synthesized Bis-EMA should be thoroughly characterized to confirm its structure, purity, and properties.
Experimental Protocols: Characterization
3.1.1. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule and confirm the completion of the esterification reaction.
-
Sample Preparation: A thin film of the liquid Bis-EMA sample is placed between two KBr plates or directly on the diamond crystal of an ATR-FTIR spectrometer.
-
Instrumental Parameters:
-
Spectrometer: FTIR spectrometer with an ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Expected Observations:
-
Disappearance of the broad O-H stretching band from the ethoxylated bisphenol A (around 3400 cm⁻¹).
-
Appearance of a strong C=O stretching band for the ester group (around 1720 cm⁻¹).[7]
-
Appearance of C=C stretching band for the methacrylate group (around 1637 cm⁻¹).[8][9]
-
Presence of C-O stretching bands for the ether and ester linkages (around 1100-1300 cm⁻¹).[8]
-
3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the detailed chemical structure of the Bis-EMA molecule and confirm its identity.
-
Sample Preparation: The Bis-EMA sample is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Instrumental Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Solvent: CDCl₃.
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
-
-
Expected ¹H NMR Signals:
-
Singlets for the methyl protons of the bisphenol A core (around 1.6 ppm).
-
Signals for the ethoxy protons (-O-CH₂-CH₂-O-) in the range of 3.5-4.5 ppm.
-
Signals for the aromatic protons of the bisphenol A core (around 6.8-7.2 ppm).
-
Singlets for the methyl protons of the methacrylate group (around 1.9 ppm).
-
Two singlets for the vinyl protons of the methacrylate group (around 5.5 and 6.1 ppm).
-
-
Instrumental Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher NMR spectrometer.
-
Solvent: CDCl₃.
-
-
Expected ¹³C NMR Signals:
-
Signals for the carbons of the bisphenol A core, ethoxy groups, and methacrylate groups. The specific chemical shifts will depend on the exact structure and degree of ethoxylation.
-
3.1.3. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the Bis-EMA and to quantify any residual starting materials or by-products.
-
Sample Preparation: The Bis-EMA sample is dissolved in the mobile phase or a suitable solvent.
-
Instrumental Parameters:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[10][11]
-
Mobile Phase: A gradient of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a modifier like formic acid.[10][12]
-
Detector: UV detector set at a wavelength where the aromatic rings of Bis-EMA absorb (e.g., 230 nm).[13]
-
Column Temperature: Ambient or controlled (e.g., 40 °C).[13]
-
3.1.4. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify and quantify volatile impurities. A derivatization step is often necessary for non-volatile compounds like Bis-EMA.
-
Sample Preparation: Silylation of the sample with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility.[4]
-
Instrumental Parameters:
-
Column: A non-polar capillary column (e.g., HP-1 or ZB-5, 30 m x 0.25 mm, 0.25 µm film thickness).[4][14]
-
Carrier Gas: Helium.[14]
-
Injector Temperature: 250-300 °C.[14]
-
Oven Temperature Program: A temperature gradient is used, for example, starting at 100-130 °C and ramping up to 300-310 °C.[14][15]
-
Detector: Mass spectrometer operating in electron ionization (EI) mode.
-
Characterization Workflow
Caption: Workflow for the characterization of synthesized Bis-EMA.
Data Summary
The following tables summarize key quantitative data for this compound. Note that properties can vary depending on the average degree of ethoxylation.
Table 1: Physicochemical Properties of Bis-EMA
| Property | Value | Reference(s) |
| Molecular Weight | Varies with ethoxylation (e.g., ~540 g/mol for n≈2, ~1700 g/mol for n≈15) | [16][17] |
| Appearance | Colorless to light yellow liquid | [17] |
| Density (at 25 °C) | ~1.12 g/mL | [16] |
| Refractive Index (n20/D) | ~1.493 - 1.552 (varies with ethoxylation) | [16] |
| Viscosity | Varies significantly with ethoxylation and temperature | [18] |
| Water Solubility | Slightly soluble |
Table 2: Spectroscopic Data for Bis-EMA (Typical Values)
| Technique | Parameter | Characteristic Value(s) |
| FTIR | C=O stretch (ester) | ~1720 cm⁻¹ |
| C=C stretch (methacrylate) | ~1637 cm⁻¹ | |
| C-O stretch (ether/ester) | 1100-1300 cm⁻¹ | |
| ¹H NMR | Bisphenol A -C(CH₃)₂ | ~1.6 ppm |
| Methacrylate -CH₃ | ~1.9 ppm | |
| Ethoxy -CH₂- | 3.5-4.5 ppm | |
| Methacrylate =CH₂ | ~5.5, 6.1 ppm | |
| Aromatic protons | 6.8-7.2 ppm |
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The detailed protocols and summarized data serve as a valuable resource for researchers and professionals working with this important monomer. Adherence to these methodologies will ensure the reliable synthesis and thorough characterization of Bis-EMA for its various applications.
References
- 1. bisphenol A dimethacrylate | C23H24O4 | CID 76739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aapco.org [aapco.org]
- 3. Bisphenol A and Related Compounds in Dental Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. EP3262129B1 - Method for producing isosorbide ethoxylate dimethacrylate - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Repository :: Login [comum.rcaap.pt]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 13. mdpi.com [mdpi.com]
- 14. USAEME-GC/MS Method for Easy and Sensitive Determination of Nine Bisphenol Analogues in Water and Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dl.ndl.go.jp [dl.ndl.go.jp]
- 16. This compound average Mn 1,700, EO/phenol 15, MEHQ 200ppm inhibitor 41637-38-1 [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. Development of Bisphenol-A-Glycidyl-Methacrylate- and Trimethylolpropane-Triacrylate-Based Stereolithography 3D Printing Materials [mdpi.com]
An In-depth Technical Guide to Ethoxylated Bisphenol A Dimethacrylate (CAS Number 41637-38-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, safety data, and toxicological information for Ethoxylated Bisphenol A Dimethacrylate (EBPADMA), identified by CAS number 41637-38-1. EBPADMA is a monomer widely utilized in the formulation of polymers due to its excellent polymerization characteristics. This document summarizes key quantitative data in structured tables, outlines probable experimental methodologies based on standardized testing guidelines, and includes visualizations of its synthesis and toxicological assessment workflows to support research and development activities.
Chemical Identification and Properties
Ethoxylated Bisphenol A Dimethacrylate (EBPADMA) is a difunctional methacrylic monomer. The ethoxylation process enhances its flexibility and hydrophilicity compared to the unethoxylated Bisphenol A Dimethacrylate.[1] It is primarily used in free radical polymerization to form cross-linked polymers with high mechanical strength and durability.[1]
Table 1: Chemical Identification
| Identifier | Value |
| Chemical Name | Ethoxylated Bisphenol A Dimethacrylate |
| CAS Number | 41637-38-1 |
| Synonyms | 2,2-Bis(4-methacryloxypolyethoxyphenyl)propane, Bisphenol A-ethylene oxide adduct dimethacrylate |
| Molecular Formula | [H2C=C(CH3)CO2(CH2CH2O)nC6H4-4-]2C(CH3)2 |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Appearance | Colorless to yellowish liquid | [2][3] |
| Density | 1.12 g/mL at 25 °C | [4] |
| Boiling Point | > 250 °C (with polymerization) | [2] |
| Flash Point | 143 °C to 211 °C | [2][3] |
| Water Solubility | Low (0.0364 mg/L to 1.89 mg/L at 20°C) | [2][3] |
| Vapor Pressure | Very low (e.g., 0.000000117 Pa at 20°C) | [2][3] |
Synthesis Workflow
The synthesis of EBPADMA is generally achieved through a two-step process. The first step involves the ethoxylation of Bisphenol A, where ethylene (B1197577) oxide is reacted with Bisphenol A to add polyether chains. The degree of ethoxylation can be controlled to tailor the properties of the final monomer. The second step is the esterification of the ethoxylated Bisphenol A with methacrylic acid or its derivatives to produce the final dimethacrylate monomer.[5]
References
Understanding the role of ethoxylation in Bisphenol A dimethacrylate.
An In-Depth Technical Guide to the Role of Ethoxylation in Bisphenol A Dimethacrylate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bisphenol A dimethacrylate (Bis-DMA) and its widely studied analog, Bisphenol A glycidyl (B131873) dimethacrylate (Bis-GMA), are foundational monomers in the development of polymer-based materials for medical and dental applications. However, their inherent properties, such as high viscosity and potential for cytotoxicity due to incomplete polymerization, present significant challenges. Ethoxylation, a chemical modification process that introduces ethylene (B1197577) oxide units into the Bisphenol A backbone, fundamentally alters the monomer's characteristics. This guide provides a comprehensive technical overview of the role of ethoxylation, transforming Bis-GMA into ethoxylated Bisphenol A dimethacrylate (Bis-EMA). This modification leads to a monomer with significantly lower viscosity, reduced water sorption, decreased polymerization shrinkage, and a higher degree of conversion. Consequently, these improvements result in materials with enhanced mechanical stability and biocompatibility, making Bis-EMA a superior alternative for high-performance applications.
The Chemical Basis of Ethoxylation
The primary difference between Bis-GMA and its ethoxylated counterpart, Bis-EMA, lies in the replacement of the pendant hydroxyl (-OH) groups on the Bis-GMA backbone with flexible ethoxy (-O-CH₂-CH₂) chains. Bis-GMA's high viscosity (ranging from 700 to 1200 Pa·s) is a direct result of strong intermolecular hydrogen bonding between these hydroxyl groups.[1] This high viscosity necessitates the use of low-viscosity diluents, which can compromise the final properties of the polymer.
The ethoxylation process eliminates these hydroxyl groups, thereby removing the capacity for strong hydrogen bonding. This structural alteration is the key to the dramatically improved handling and performance characteristics of Bis-EMA.[1]
Figure 1: Chemical modification from Bis-GMA to Bis-EMA via ethoxylation.
Impact of Ethoxylation on Physicochemical Properties
The removal of hydroxyl groups initiates a cascade of beneficial changes in the monomer's properties, enhancing its performance as a matrix for composite materials. Ethoxylation leads to a more hydrophobic and flexible molecule.[2]
Figure 2: Logical workflow of property improvements resulting from ethoxylation.
Viscosity
Ethoxylation dramatically reduces the monomer's viscosity. Pure Bis-GMA has a viscosity of approximately 700-910 Pa·s, whereas pure Bis-EMA has a viscosity of around 3 Pa·s.[3][4] This substantial reduction allows for higher filler loading in composite formulations without the need for potentially problematic diluent monomers like TEGDMA, which can increase water sorption and polymerization shrinkage.[1]
Polymerization Characteristics
-
Degree of Conversion (DC): The lower viscosity and increased flexibility of Bis-EMA allow for greater mobility of molecules during polymerization.[2] This facilitates a more complete reaction, resulting in a higher degree of conversion of the methacrylate (B99206) double bonds. Studies have shown that Bis-EMA homopolymers can achieve a DC of around 50%, a significant increase compared to the approximately 35% DC for Bis-GMA homopolymers.[5] A higher DC is critical for achieving optimal mechanical properties and enhancing biocompatibility by minimizing residual unreacted monomers.[5]
-
Polymerization Shrinkage: Volumetric shrinkage during polymerization is a major cause of stress at the material interface, potentially leading to failure. Because of its larger molecular volume and more rigid structure, Bis-EMA-based resins generally exhibit lower polymerization shrinkage compared to those based on Bis-GMA and diluents.[6][7] For example, one study found a resin with 56wt% Bis-GMA, 24wt% Bis-EMA, and 20wt% TEGDMA had an optimal shrinkage value of 4.73%.[6]
Water Sorption and Solubility
The replacement of hydrophilic hydroxyl groups with hydrophobic ethoxy groups significantly reduces the affinity of the polymer matrix for water.[2] Consequently, materials based on Bis-EMA exhibit lower water sorption and solubility.[5][8] Pure Bis-EMA polymers show water sorption as low as 1.79 wt%, while Bis-GMA polymers can absorb significantly more.[8] This property is crucial for the long-term stability and durability of the material in aqueous environments, preventing hydrolytic degradation and swelling.
Quantitative Data Presentation
The following tables summarize the key quantitative differences between Bis-GMA and Bis-EMA based on data from peer-reviewed literature. Note that absolute values can vary based on specific experimental conditions, co-monomer ratios, and analytical techniques.
Table 1: Comparison of Monomer Viscosity
| Monomer | Viscosity (Pa·s) | Temperature (°C) | Source |
|---|---|---|---|
| Bis-GMA | ~700 | Not Specified | [3] |
| Bis-GMA | 910 | ~22 | [4][9] |
| Bis-GMA | 566.1 | 25 | [9] |
| Bis-EMA | ~3 | Not Specified |[3] |
Table 2: Comparison of Polymerization Characteristics of Homopolymers
| Property | Bis-GMA | Bis-EMA | Source |
|---|---|---|---|
| Degree of Conversion (DC) at 24h (%) | 35.3 (± 1.2) | 50.1 (± 2.0) | [5] |
| Volumetric Shrinkage (%)* | ~5.2 | Not specified (pure) |[1] |
*Data for pure monomer shrinkage is limited; values are often reported for co-monomer mixtures.
Table 3: Comparison of Water Sorption and Solubility of Homopolymers
| Property | Bis-GMA | Bis-EMA | Source |
|---|---|---|---|
| Water Sorption (wt%) | Higher than Bis-EMA | 1.79 | [8] |
| Water Sorption (µg/mm³) | 40.5 (± 0.9) | 18.0 (± 1.1) | [5] |
| Water Solubility (µg/mm³) | 1.3 (± 0.2) | 0.4 (± 0.1) |[5] |
Biocompatibility and Cytotoxicity
The biocompatibility of resin-based materials is largely determined by the quantity and type of substances that leach out, primarily unreacted monomers.[10] Because ethoxylation leads to a higher degree of conversion, Bis-EMA-based polymers have a more stable and complete network structure, which reduces the amount of leached residual monomer.
Leached Bis-GMA is known to be cytotoxic to various cell types, including human gingival fibroblasts and pulp cells.[11][12] The primary mechanism of this toxicity involves the induction of oxidative stress and apoptosis. Studies have shown that Bis-GMA can trigger the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.[12]
Figure 3: Signaling pathway for Bis-GMA-induced apoptosis in cells.
By improving the degree of conversion and reducing leaching, ethoxylation serves as a critical strategy to enhance the biocompatibility of Bisphenol A-based dimethacrylate resins. Furthermore, ethoxylated Bis-GMA has been shown to degrade to a lesser degree in the presence of enzymes like cholesterol esterase compared to Bis-GMA.[11]
Experimental Protocols
Synthesis of Ethoxylated Bisphenol A Dimethacrylate (Bis-EMA)
The synthesis of Bis-EMA is typically a two-step process involving ethoxylation of Bisphenol A followed by esterification.[13]
-
Step 1: Ethoxylation of Bisphenol A: Bisphenol A is reacted with ethylene oxide in the presence of a catalyst. The reaction is typically carried out in an autoclave reactor under controlled temperature and pressure. The degree of ethoxylation (the number of ethylene oxide units added to each phenolic group) can be controlled by the molar ratio of the reactants.
-
Step 2: Transesterification: The resulting ethoxylated Bisphenol A diol is then reacted with an alkyl (meth)acrylate, such as methyl methacrylate, via transesterification. This reaction is conducted in the presence of a suitable catalyst (e.g., potassium phosphate) and a stabilizer to prevent premature polymerization.[13] An entrainer is used to continuously remove the alcohol byproduct (e.g., methanol) via azeotropic distillation, driving the reaction to completion.
-
Purification: The final product is purified to remove catalysts, unreacted starting materials, and byproducts.
Determination of Water Sorption and Solubility (ISO 4049)
This protocol is based on the ISO 4049 standard for polymer-based restorative materials.[14][15]
-
Specimen Preparation: Fabricate at least five disc-shaped specimens of the cured polymer material, typically 15 mm in diameter and 1 mm in thickness.
-
Initial Conditioning: Place the specimens in a desiccator containing freshly dried silica (B1680970) gel at 37°C. After 24 hours, move them to a second desiccator at room temperature for 1 hour.
-
Constant Mass (m1): Weigh each specimen to an accuracy of 0.1 mg. Repeat the desiccation cycle until a constant mass (m₁) is achieved (i.e., mass change of ≤ 0.2 mg in any 24-hour period).
-
Water Immersion: Immerse the specimens in distilled water at 37°C for a specified period, typically 7 days. Ensure specimens are separated and fully submerged.
-
Saturated Mass (m2): After the immersion period, remove the specimens, blot them dry with absorbent paper to remove surface water, and weigh them within 1 minute of removal to obtain the saturated mass (m₂).
-
Final Conditioning: Recondition the specimens in the desiccator as described in step 2 until a constant mass (m₃) is again achieved.
-
Calculation:
-
Calculate the volume (V) of each specimen in mm³.
-
Water Sorption (Wsp) in µg/mm³ = (m₂ - m₃) / V
-
Water Solubility (Wsl) in µg/mm³ = (m₁ - m₃) / V
-
Measurement of Degree of Conversion (FTIR Spectroscopy)
The degree of conversion (DC) is determined by measuring the change in the concentration of aliphatic C=C double bonds before and after polymerization.[5]
-
Uncured Spectrum: Record the Fourier Transform Infrared (FTIR) spectrum of the uncured monomer mixture. This is typically done by placing a small amount of the liquid resin between two potassium bromide (KBr) pellets.
-
Identify Peaks: Identify the absorbance peak for the aliphatic C=C stretching vibration (at ~1638 cm⁻¹) and an internal standard peak that does not change during polymerization, such as the aromatic C=C stretching vibration (at ~1608 cm⁻¹).
-
Curing: Prepare a standardized specimen of the resin and cure it using a light-curing unit for a specified time and intensity.
-
Cured Spectrum: Immediately after curing, record the FTIR spectrum of the polymerized sample.
-
Calculation: Calculate the ratio of the aliphatic to the aromatic peak heights (or areas) for both the uncured (A_aliphatic / A_aromatic)_uncured and cured (A_aliphatic / A_aromatic)_cured samples.
-
Degree of Conversion (%):
-
DC (%) = [1 - ( (A_aliphatic / A_aromatic)_cured / (A_aliphatic / A_aromatic)_uncured ) ] x 100
-
In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT assay is a colorimetric test that measures cellular metabolic activity as an indicator of cell viability.[16][17][18]
-
Cell Culture: Seed human gingival fibroblasts (or another relevant cell line) into a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Eluate Preparation: Prepare extracts of the cured polymer material by incubating standardized specimens in a cell culture medium (e.g., at a ratio of 0.2 g/mL) for a defined period (e.g., 24 or 72 hours) at 37°C.[17] Filter the resulting eluate to ensure sterility.
-
Cell Exposure: Remove the old medium from the cells and replace it with the prepared material extracts (eluate). Include a negative control (fresh medium) and a positive control (a known cytotoxic substance). Incubate for 24-48 hours.
-
MTT Addition: Remove the extracts and add MTT solution (typically 50 µL of a 5 mg/mL solution) to each well. Incubate for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as isopropanol (B130326) or dimethyl sulfoxide (B87167) (DMSO) (typically 100 µL), to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Calculation: Cell viability is expressed as a percentage relative to the negative control group. A statistically significant reduction in viability compared to the negative control indicates a cytotoxic effect.
Conclusion
Ethoxylation represents a pivotal chemical modification of Bisphenol A dimethacrylate, directly addressing the monomer's most significant limitations. By eliminating hydroxyl-induced hydrogen bonding, ethoxylation yields a low-viscosity, hydrophobic monomer (Bis-EMA) that outperforms its predecessor, Bis-GMA. The resulting improvements—higher degree of conversion, lower polymerization shrinkage, and reduced water sorption—lead to the creation of more durable, stable, and biocompatible polymers. For researchers and developers in the biomedical and pharmaceutical fields, leveraging ethoxylated Bisphenol A dimethacrylate provides a pathway to formulating next-generation materials with enhanced performance and safety profiles.
References
- 1. Cytotoxicity evaluation of dental resin composites and their flowable derivatives: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. scienceopen.com [scienceopen.com]
- 4. mdpi.com [mdpi.com]
- 5. scielo.br [scielo.br]
- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 7. VOLUMETRIC POLYMERIZATION SHRINKAGE OF CONTEMPORARY COMPOSITE RESINS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study of water sorption, solubility and modulus of elasticity of light-cured dimethacrylate-based dental resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Low-Viscosity BisGMA Derivative for Resin Composites: Synthesis, Characterization, and Evaluation of Its Rheological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The toxicity of Bis-GMA, a basic monomer of the dental composite’s organic matrix – a narrative review | Rogocka | Pomeranian Journal of Life Sciences [ojs.pum.edu.pl]
- 11. Molecular Toxicology of Substances Released from Resin–Based Dental Restorative Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ojs.pum.edu.pl [ojs.pum.edu.pl]
- 13. EP3262129B1 - Method for producing isosorbide ethoxylate dimethacrylate - Google Patents [patents.google.com]
- 14. nva.sikt.no [nva.sikt.no]
- 15. nva.sikt.no [nva.sikt.no]
- 16. Evaluation of the In-Vitro Cytotoxicity of Heat Cure Denture Base Resin Modified with Recycled PMMA-Based Denture Base Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
In-Depth Technical Guide: Biodegradability and Environmental Fate of Bisphenol A Ethoxylate Dimethacrylate (Bis-EMA)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bisphenol A ethoxylate dimethacrylate (Bis-EMA) is a monomer frequently utilized in the production of polymers, notably in dental restorative materials. An understanding of its biodegradability and environmental fate is crucial for assessing its ecological impact. This technical guide synthesizes available data on the biodegradability, potential for bioaccumulation, and degradation pathways of Bis-EMA.
Current data from manufacturer safety sheets classify Bis-EMA as "inherently biodegradable," with specific, shorter-chain ethoxylated versions considered "readily biodegradable." This suggests that while the compound has the potential to be broken down by microorganisms, the rate and extent can vary. A critical aspect of its environmental fate is the potential for degradation into Bisphenol A (BPA), a compound with known endocrine-disrupting properties. Studies have confirmed this transformation, particularly in biological matrices, albeit at low conversion rates.
This guide provides a comprehensive overview of the available quantitative data, details the experimental protocols for assessing biodegradability, and illustrates the key degradation pathways.
Data Presentation: Physicochemical Properties and Biodegradability
A summary of the key physicochemical properties and available biodegradability data for this compound is presented below. It is important to note that Bis-EMA is often a complex mixture (UVCB - substance of Unknown or Variable composition, Complex reaction products or Biological materials) with varying lengths of ethoxylation, which can influence its properties and environmental behavior.
| Property | Value | Source |
| CAS Number | 41637-38-1 | [1] |
| Molecular Formula | (C₂H₄O)n(C₂H₄O)nC₂₃H₂₄O₄ | [1] |
| Water Solubility | 1.89 mg/L at 20°C | [1] |
| Octanol-Water Partition Coefficient (Log Kow) | 5.30 - 5.62 | [1] |
| Vapor Pressure | 0.000000117 Pa at 20°C | [1] |
| Ready Biodegradability (OECD 301F) | 64% to 81% (Substance identified as "Bis")* | [2] |
| Inherent Biodegradability | Inherently biodegradable | [1] |
| Ready Biodegradability (2-mole ethoxylate) | Readily biodegradable | [3] |
| Degradation to BPA (in vitro, saliva/bacteria) | 0.0003% - 0.0025% conversion rate | [4] |
*It is highly probable that "Bis" in the cited study refers to a Bisphenol compound, and the results are presented here as the most relevant available quantitative data for a ready biodegradability test.
Environmental Fate of Bis-EMA
The environmental fate of Bis-EMA is governed by a combination of biotic and abiotic processes, including biodegradation, hydrolysis, and photodegradation.
Biodegradability
Based on available safety data, Bis-EMA is classified as "inherently biodegradable"[1]. This classification, typically derived from studies following OECD 302 guidelines, indicates that the substance has the potential for biodegradation, although it may require a period of adaptation for the microbial communities. A specific variant, the 2-mole ethoxylated Bisphenol A dimethacrylate, is reported to be "readily biodegradable"[3]. This suggests that the degree of ethoxylation plays a significant role in the rate and extent of biodegradation.
One study investigating the ready biodegradability of poorly water-soluble substances using the OECD 301F method reported a biodegradation of 64% for a substance abbreviated as "Bis" in a conventional test, which increased to 76-81% with the addition of silica (B1680970) gel to improve bioavailability[2]. While not definitively identified as Bis-EMA, these results for a related compound suggest that under favorable conditions, significant mineralization can occur.
Degradation in Biological Systems and Formation of Bisphenol A
A significant concern regarding the environmental fate of Bis-EMA is its potential to degrade into Bisphenol A (BPA), a known endocrine disruptor. This degradation has been observed in studies simulating the oral environment. When exposed to human saliva or the bacterium Streptococcus mutans, Bis-EMA has been shown to degrade, releasing BPA[4]. However, the conversion rate is reported to be very low, in the range of 0.0003% to 0.0025%[4]. This hydrolytic degradation is a critical pathway to consider when assessing the long-term environmental and health impacts of Bis-EMA-containing products.
The likely mechanism for this degradation is the enzymatic hydrolysis of the ester linkages in the Bis-EMA molecule.
Figure 1: Simplified pathway of Bis-EMA degradation to BPA.
Abiotic Degradation
Hydrolysis: While enzymatic hydrolysis is a confirmed degradation pathway, abiotic hydrolysis of the ester linkages in Bis-EMA can also occur, particularly under acidic or alkaline conditions. However, specific kinetic data for the abiotic hydrolysis of Bis-EMA in different environmental compartments are currently lacking in the scientific literature.
Photodegradation: There is limited direct information on the photodegradation of Bis-EMA. However, the core Bisphenol A structure is known to undergo photodegradation in the presence of UV light[5]. It is plausible that Bis-EMA may also be susceptible to photodegradation, although the ethoxylate and methacrylate (B99206) groups may influence the reaction rates and products.
Bioaccumulation
Manufacturer safety data sheets state that Bis-EMA is not expected to bioaccumulate in aquatic organisms[6]. The octanol-water partition coefficient (Log Kow) for Bis-EMA is in the range of 5.30 to 5.62, which suggests a potential for bioaccumulation[1]. However, a high Log Kow does not always translate to a high bioconcentration factor (BCF), as factors like molecular size and metabolism can limit uptake and accumulation in organisms. To date, no experimental BCF data for Bis-EMA have been found in the public domain.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of results. Below are generalized protocols for the OECD tests relevant to the assessment of Bis-EMA's biodegradability.
OECD 301B: Ready Biodegradability – CO₂ Evolution Test
This method is used to determine the ready biodegradability of a substance by measuring the amount of carbon dioxide produced by microbial degradation.
-
Test System: A defined volume of mineral medium containing a known concentration of the test substance (as the sole source of organic carbon) is inoculated with activated sludge from a sewage treatment plant.
-
Incubation: The test vessels are incubated in the dark at a constant temperature (typically 20-25°C) and aerated with CO₂-free air.
-
CO₂ Measurement: The CO₂ evolved from the biodegradation of the test substance is trapped in a solution of barium hydroxide (B78521) or sodium hydroxide. The amount of CO₂ is determined by titration of the remaining hydroxide or by using an inorganic carbon analyzer.
-
Duration: The test is typically run for 28 days.
-
Pass Criteria: A substance is considered "readily biodegradable" if the percentage of CO₂ evolution reaches 60% of the theoretical maximum within a 10-day window.
Figure 2: Workflow for the OECD 301B test.
OECD 301F: Ready Biodegradability – Manometric Respirometry Test
This test determines ready biodegradability by measuring oxygen consumption.
-
Test System: A known volume of mineral medium containing the test substance is inoculated with activated sludge in a sealed vessel.
-
Incubation: The vessels are incubated at a constant temperature with continuous stirring.
-
Oxygen Measurement: The consumption of oxygen is measured over time using a manometric device that detects pressure changes in the headspace of the vessel.
-
Duration: The test is conducted for 28 days.
-
Pass Criteria: A substance is classified as "readily biodegradable" if the biological oxygen demand (BOD) reaches 60% of the theoretical oxygen demand (ThOD) within a 10-day window.
OECD 302B: Inherent Biodegradability – Zahn-Wellens/EMPA Test
This test is designed to assess inherent biodegradability and uses a higher concentration of microorganisms and test substance than the ready biodegradability tests.
-
Test System: The test substance is added to a mineral medium along with a relatively high concentration of activated sludge.
-
Incubation: The mixture is aerated and agitated for up to 28 days.
-
Measurement: The removal of the test substance is monitored by measuring the Dissolved Organic Carbon (DOC) or Chemical Oxygen Demand (COD) at regular intervals.
-
Pass Criteria: A substance is considered "inherently biodegradable" if there is greater than 20% degradation (primary biodegradation) or greater than 70% degradation (ultimate biodegradation) within 28 days.
Conclusions and Future Research Directions
The available evidence suggests that this compound is, at a minimum, inherently biodegradable, with certain forms exhibiting ready biodegradability. A key degradation pathway involves the hydrolysis of its ester bonds, which can lead to the formation of Bisphenol A, although at low levels.
To provide a more complete and quantitative assessment of the environmental risk posed by Bis-EMA, further research is warranted in the following areas:
-
Standardized Biodegradability Testing: Publication of peer-reviewed studies using OECD 301 and 302 guidelines with a clear identification of the Bis-EMA substance (including the degree of ethoxylation) is needed to confirm the "readily" and "inherently" biodegradable classifications with quantitative data.
-
Environmental Compartment Studies: Investigations into the biodegradation rates of Bis-EMA in soil and sediment under various conditions (e.g., aerobic, anaerobic) are necessary to understand its persistence in these environments.
-
Photodegradation Studies: The susceptibility of Bis-EMA to direct and indirect photodegradation in aquatic environments should be quantified.
-
Bioaccumulation Studies: Experimental determination of the bioconcentration factor (BCF) in aquatic organisms is crucial to accurately assess the bioaccumulation potential suggested by its Log Kow value.
-
Identification of Degradation Products: A more comprehensive identification of the intermediate and final products of both biotic and abiotic degradation of Bis-EMA is needed to fully evaluate the environmental impact.
A more robust dataset in these areas will enable a more accurate and comprehensive environmental risk assessment for this compound.
References
- 1. arkema.com [arkema.com]
- 2. Bisphenol A—A Dangerous Pollutant Distorting the Biological Properties of Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oecd.org [oecd.org]
- 5. Direct and indirect photodegradation of bisphenol A in the presence of natural water components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. webdent.hu [webdent.hu]
A Comprehensive Technical Guide to the Thermal Stability and Degradation Profile of Ethoxylated Bisphenol A Dimethacrylate (Bis-EMA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethoxylated bisphenol A dimethacrylate (Bis-EMA) is a key monomer frequently utilized in the formulation of dental restorative materials, adhesives, and other polymer-based biomaterials. Its popularity stems from its advantageous properties, including high reactivity, good mechanical strength, and a rigid molecular structure. A thorough understanding of the thermal stability and degradation profile of Bis-EMA is paramount for predicting its performance, ensuring its safety in biomedical applications, and optimizing manufacturing and sterilization processes. This in-depth technical guide provides a comprehensive overview of the thermal behavior of Bis-EMA, detailing its degradation pathways, key thermal parameters, and the analytical methodologies used for its characterization.
Thermal Stability of Bis-EMA
Bis-EMA is recognized for its notable thermal stability, which is largely attributed to the presence of rigid aromatic nuclei within its chemical structure.[1][2] This inherent stability allows it to form a robust and highly cross-linked polymer network upon polymerization. Generally, the thermal degradation of Bis-EMA is characterized by a single-step decomposition process, although some studies involving co-polymers or composite materials have suggested a more complex, multi-step degradation.[1][3]
Key Thermal Properties
The thermal behavior of Bis-EMA is defined by several key parameters, which are typically determined using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These parameters provide critical insights into the material's performance at elevated temperatures.
| Thermal Property | Description | Typical Value Range for Bis-EMA based materials |
| Glass Transition Temperature (Tg) | The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. | 130 - 150 °C |
| Onset of Decomposition (T-onset) | The temperature at which significant thermal degradation and mass loss begin. | ~270 °C |
| Temperature at Maximum Degradation Rate (T-max) | The temperature at which the rate of mass loss is highest. | 350 - 450 °C |
| Final Decomposition Temperature (T-final) | The temperature at which the degradation process is largely complete. | ~500 °C |
Note: The specific values can vary depending on the degree of polymerization, the presence of co-monomers, fillers, and the experimental conditions (e.g., heating rate, atmosphere).
Thermal Degradation Profile
The thermal degradation of Bis-EMA involves the cleavage of its chemical bonds at elevated temperatures, leading to the formation of a variety of smaller, volatile molecules. The degradation process is primarily driven by the scission of the ester and ether linkages within the polymer network.
Proposed Degradation Pathways
The thermal decomposition of the Bis-EMA polymer network is hypothesized to proceed through the following key steps:
-
Ester Group Scission: The ester linkages are susceptible to thermal cleavage, which can lead to the formation of methacrylic acid and other methacrylate-related compounds.
-
Ether Linkage Cleavage: The ether bonds in the ethoxylated chains can also break, resulting in the formation of various aldehydes and alcohols.
-
Bisphenol A Core Degradation: At higher temperatures, the central bisphenol A moiety can degrade, leading to the formation of phenol (B47542) and related aromatic compounds. The release of bisphenol A (BPA) itself during thermal degradation is a possibility, although its presence in final products is often attributed to impurities from the monomer synthesis or hydrolytic degradation rather than purely thermal decomposition.[4]
The following diagram illustrates a simplified, proposed thermal degradation pathway for a segment of the polymerized Bis-EMA network.
Identified Degradation Products
-
Methacrylate-derived compounds: Methacrylic acid, methyl methacrylate.
-
Phenolic compounds: Bisphenol A, phenol, and various substituted phenols.
-
Products from ether linkage cleavage: Acetaldehyde, formaldehyde, and other short-chain aldehydes and alcohols.
-
Gaseous products: Carbon dioxide and water.
Experimental Protocols
The characterization of the thermal stability and degradation profile of Bis-EMA relies on a suite of analytical techniques. The following sections detail the generalized experimental protocols for the most critical of these methods.
Thermogravimetric Analysis (TGA)
TGA is used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is essential for determining the onset of degradation, the temperature of maximum degradation, and the final decomposition temperature.
Experimental Workflow:
Differential Scanning Calorimetry (DSC)
DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is primarily used to determine the glass transition temperature (Tg) and to study curing (polymerization) behavior.
Experimental Workflow:
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
Py-GC/MS is a powerful technique for identifying the volatile and semi-volatile products of thermal degradation. A small sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.
Experimental Workflow:
Conclusion
Ethoxylated bisphenol A dimethacrylate (Bis-EMA) is a thermally stable monomer that forms a robust polymer network suitable for a variety of demanding applications, particularly in the biomedical field. Its thermal degradation is a complex process that is influenced by its molecular structure and the conditions to which it is exposed. A comprehensive understanding of its thermal properties, as outlined in this guide, is essential for the development of safe and effective materials. The analytical techniques of TGA, DSC, and Py-GC/MS are indispensable tools for characterizing the thermal stability and degradation profile of Bis-EMA and other polymeric materials. Further research focusing on the detailed analysis of the thermal degradation products of pure Bis-EMA homopolymers will provide even greater insight into its behavior at elevated temperatures.
References
An In-depth Technical Guide to the Solubility of Bisphenol A Ethoxylate Dimethacrylate in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Bisphenol A ethoxylate dimethacrylate (BPA-EDMA), a common monomer in various industrial and biomedical applications, including dental resins and polymer synthesis. Understanding the solubility of this compound is critical for its effective formulation, processing, and application. This document summarizes available solubility data, presents a detailed experimental protocol for determining solubility, and provides a visual workflow to guide researchers.
Introduction to this compound and its Solubility
This compound is a monomer valued for its ability to form cross-linked polymer networks, offering enhanced mechanical strength and durability.[1] Its molecular structure, which includes a hydrophobic bisphenol A core and more hydrophilic ethoxylated chains, results in a nuanced solubility profile. The degree of ethoxylation is a critical factor influencing its solubility, with a higher number of ethylene (B1197577) oxide units generally increasing its compatibility with more polar solvents.[1]
While widely used, precise quantitative solubility data for BPA-EDMA in many common laboratory solvents is not extensively documented in publicly available literature. Most information is qualitative, describing it as soluble in organic solvents and poorly soluble in water. This guide collates the available information and provides a framework for its empirical determination.
Solubility Data
The following table summarizes the available solubility information for this compound in water and common laboratory solvents. It is important to note that much of the data is qualitative. The solubility can be significantly influenced by the specific molecular weight and degree of ethoxylation of the BPA-EDMA being used.
| Solvent | Formula | Type | Solubility of this compound | Citations |
| Water | H₂O | Protic | Insoluble / Slightly Soluble | [2][3] |
| Ethanol | C₂H₅OH | Protic | Soluble (used as an extraction and immersion solvent) | [4][5][6] |
| Methanol | CH₃OH | Protic | Soluble (used as an extraction solvent) | [4] |
| Acetone | C₃H₆O | Aprotic | Soluble | [7] |
| Tetrahydrofuran (THF) | C₄H₈O | Aprotic | Soluble | [7] |
| General Organic Solvents | - | - | Miscible / Soluble | [2][3] |
Disclaimer: The term "soluble" is based on qualitative descriptions from the cited sources. For precise applications, experimental verification is strongly recommended.
Experimental Protocol for Determining Solubility
The following is a generalized protocol for determining the solubility of this compound in a laboratory setting. This method can be adapted to determine either qualitative solubility (i.e., soluble vs. insoluble at a given concentration) or quantitative solubility (e.g., in mg/mL or g/L).
3.1. Materials and Equipment
-
This compound (of known molecular weight/degree of ethoxylation)
-
Selected laboratory solvents (e.g., acetone, ethanol, methanol, THF, DMSO, etc.)
-
Analytical balance (readable to at least 0.1 mg)
-
Glass vials with screw caps
-
Vortex mixer
-
Magnetic stirrer and stir bars
-
Water bath sonicator
-
Temperature-controlled shaker or incubator
-
Pipettes
-
Optional: Centrifuge, Syringe filters (e.g., 0.22 µm), HPLC or UV-Vis spectrophotometer for quantitative analysis.
3.2. Procedure
-
Preparation:
-
Ensure all glassware is clean and dry.
-
Label vials clearly with the solvent and the intended concentration.
-
-
Gravimetric Method (for Quantitative Solubility):
-
Accurately weigh a specific amount of BPA-EDMA and add it to a vial.
-
Add a small, measured volume of the solvent to the vial.
-
Securely cap the vial.
-
-
Dissolution Process:
-
Gently mix the contents by inverting the vial.
-
For more vigorous mixing, use a vortex mixer for 1-2 minutes.
-
If the solute has not dissolved, place the vial on a magnetic stirrer or in a temperature-controlled shaker.
-
Water bath sonication can be used for short periods (e.g., 5 minutes) to aid dissolution.
-
Allow the mixture to equilibrate for a set period (e.g., 24 hours) at a controlled temperature.
-
-
Observation (Qualitative and Quantitative):
-
After the equilibration period, visually inspect the solution. A clear solution with no visible particles indicates that the BPA-EDMA is soluble at that concentration.
-
If particles are present, the solution is saturated.
-
For a quantitative measurement, if the solution is saturated, carefully separate the undissolved solid from the solution. This can be done by allowing the solid to settle and decanting the supernatant, or by centrifugation followed by careful removal of the supernatant.
-
Evaporate the solvent from a known volume of the supernatant and weigh the remaining residue to determine the concentration of dissolved BPA-EDMA.
-
-
Instrumental Analysis (Optional, for precise quantification):
-
If the solution is saturated, filter the supernatant through a syringe filter to remove any undissolved particles.
-
Analyze the concentration of BPA-EDMA in the filtered supernatant using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry, using a pre-established calibration curve.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical steps for determining the solubility of this compound.
Conclusion
While precise, quantitative solubility data for this compound in a wide array of common laboratory solvents remains sparse in the literature, it is well-established that it is miscible with many organic solvents and has low solubility in water. For researchers and professionals in drug development and material science, the provided experimental protocol offers a reliable method for determining its solubility for specific applications. It is crucial to consider the degree of ethoxylation of the monomer, as this will significantly impact its solubility characteristics. The workflow diagram provides a clear visual guide for implementing the solubility determination process in a laboratory setting.
References
- 1. CAS 41637-38-1: Ethoxylated bisphenol A dimethacrylate [cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 4. Analysis of long-term monomer elution from bulk-fill and conventional resin-composites using high performance liquid chromatography | Pocket Dentistry [pocketdentistry.com]
- 5. Effect of Food Stimulated Liquids and Thermocycling on the Monomer Elution from a Nanofilled Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijoid.cl [ijoid.cl]
- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]
Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling of Bis-EMA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethoxylated bisphenol A dimethacrylate (Bis-EMA) is a common monomer utilized in the formulation of dental composite resins and other polymeric biomaterials.[1][2] As with any chemical substance, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount for ensuring the well-being of laboratory personnel. This technical guide provides an in-depth overview of the health and safety considerations for handling Bis-EMA in a research and development setting. It covers hazard identification, safe handling procedures, emergency protocols, and relevant toxicological data to empower researchers to work with this compound in a safe and responsible manner.
Hazard Identification and Classification
Bis-EMA is recognized as a hazardous substance with the potential to cause skin, eye, and respiratory irritation, as well as skin sensitization.[3] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.
GHS Hazard Statements for Bis-EMA:
-
H315: Causes skin irritation.[3]
-
H317: May cause an allergic skin reaction.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
-
H413: May cause long lasting harmful effects to aquatic life.[4]
Signal Word: Warning[3]
Hazard Pictograms:
-
Irritant (Exclamation Mark)
-
Hazardous to the Aquatic Environment
Toxicological Data
Quantitative toxicological data for Bis-EMA is not extensively available in the public domain. However, data from closely related and frequently co-used dental monomers, such as Bisphenol A glycidyl (B131873) methacrylate (B99206) (Bis-GMA), can provide valuable insights into its potential biological effects. It is important to note that while these compounds are structurally related, their toxicological profiles may not be identical.
Cytotoxicity
In vitro studies have demonstrated that various monomers found in dental composite resins, including Bis-EMA, can exhibit cytotoxic effects.[1][5] The cytotoxicity of these monomers is often evaluated using cell viability assays, which measure the proportion of living cells after exposure to the substance. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a substance that reduces cell viability by 50%.
Skin Sensitization
Bis-EMA is classified as a potential skin sensitizer (B1316253), meaning it can elicit an allergic contact dermatitis upon repeated or prolonged skin contact.[3] The Local Lymph Node Assay (LLNA) is the standard in vivo method for assessing the skin sensitization potential of a chemical. The assay measures the proliferation of lymphocytes in the lymph nodes draining the site of application. The result is expressed as the EC3 value, which is the estimated concentration of the chemical that induces a three-fold increase in lymphocyte proliferation compared to a control group. A lower EC3 value indicates a more potent sensitizer.
A specific EC3 value for Bis-EMA was not identified in the conducted research. However, a study on the related monomer Bis-GMA determined its EC3 value to be 45%, classifying it as a weak contact sensitizer.[7]
Table 1: Summary of Toxicological Data for Bis-EMA and Related Compounds
| Toxicological Endpoint | Test Substance | Result | Classification | Citation(s) |
| Cytotoxicity | Bis-EMA | Cytotoxic effects observed in vitro. | Not Classified | [1][5] |
| Bis-GMA | Generally ranked as more cytotoxic than TEGDMA and HEMA. | Not Classified | [3][6] | |
| Skin Sensitization | Bis-EMA | May cause an allergic skin reaction. | Skin Sensitizer, Cat 1 | [3] |
| Bis-GMA | EC3 = 45% (in LLNA) | Weak Sensitizer | [7] |
Disclaimer: The EC3 value for Bis-GMA is provided as a reference for a structurally similar and co-used monomer. The skin sensitization potential of Bis-EMA should be handled with the assumption that it is a sensitizer as indicated by its GHS classification.
Safe Handling and Personal Protective Equipment (PPE)
Adherence to strict safety protocols is crucial to minimize the risk of exposure when handling Bis-EMA in a laboratory setting.
Engineering Controls
-
Ventilation: All work with Bis-EMA, especially when handling powders or creating aerosols, should be conducted in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize inhalation exposure.[8]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory for all personnel handling Bis-EMA.
-
Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes and airborne particles.[3]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn at all times. Gloves should be inspected for any signs of degradation before use and changed frequently.[3]
-
Lab Coat: A buttoned lab coat should be worn to protect skin and clothing from contamination.
-
-
Respiratory Protection: In situations where a fume hood is not available or when there is a risk of generating significant aerosols, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[8]
Hygiene Practices
-
Wash hands thoroughly with soap and water after handling Bis-EMA and before leaving the laboratory.
-
Do not eat, drink, or apply cosmetics in areas where Bis-EMA is handled or stored.
-
Remove any contaminated clothing immediately and wash it before reuse.
Storage and Waste Disposal
Storage
-
Store Bis-EMA in a tightly closed container in a cool, dry, and well-ventilated area.[8]
-
Keep away from incompatible materials such as strong oxidizing agents.
Waste Disposal
-
All Bis-EMA waste, including contaminated consumables (e.g., gloves, paper towels), should be collected in a designated, labeled hazardous waste container.
-
Dispose of hazardous waste through your institution's environmental health and safety department in accordance with local, state, and federal regulations. Do not dispose of Bis-EMA down the drain.
Emergency Procedures
Prompt and appropriate action is critical in the event of an emergency involving Bis-EMA.
Spills
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a labeled hazardous waste container.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Prevent entry into the contaminated area until it has been deemed safe by trained personnel.
-
Exposure
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[8]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Experimental Protocols for Safety Assessment
Standardized in vitro and in vivo assays are used to evaluate the biocompatibility and potential toxicity of dental monomers like Bis-EMA.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and, by extension, cell viability. It is a common method for evaluating the cytotoxicity of materials.
Detailed Methodology:
-
Cell Culture: Human gingival fibroblasts (HGFs) or other relevant cell lines are cultured in a suitable medium until they reach a desired confluency.
-
Preparation of Extracts: A solidified sample of the Bis-EMA-containing material is prepared and incubated in a cell culture medium for a specified period (e.g., 24 hours) to allow for the leaching of components. Serial dilutions of the extract are then prepared.
-
Cell Exposure: The culture medium is removed from the cells and replaced with the prepared extracts of varying concentrations. Control groups are treated with fresh culture medium.
-
Incubation: The cells are incubated with the extracts for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the extracts are removed, and a solution of MTT is added to each well. The plates are then incubated for a few hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, forming insoluble purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Cell viability is calculated as a percentage of the control group. The IC50 value can be determined by plotting cell viability against the logarithm of the extract concentration.
Skin Sensitization Assay (Local Lymph Node Assay - LLNA)
The LLNA is the preferred in vivo method for assessing the skin sensitization potential of chemicals, as outlined in OECD Test Guideline 429.[8]
Detailed Methodology:
-
Animal Model: The assay is typically performed using female CBA/J mice.
-
Dose Formulation: The test substance (Bis-EMA) is prepared in a suitable vehicle (e.g., acetone/olive oil) at various concentrations. A positive control (a known sensitizer) and a vehicle control are also prepared.
-
Application: A defined volume of the test substance, positive control, or vehicle control is applied to the dorsal surface of each ear of the mice daily for three consecutive days.
-
Proliferation Measurement: On day 6, the mice are injected intravenously with a solution containing a radiolabeled nucleoside (e.g., 3H-methyl thymidine).
-
Lymph Node Excision: Five hours after the injection, the mice are euthanized, and the draining auricular lymph nodes are excised.
-
Sample Preparation and Measurement: A single-cell suspension of lymph node cells is prepared, and the incorporation of the radiolabel is measured using a scintillation counter. The results are expressed as disintegrations per minute (DPM).
-
Data Analysis: The Stimulation Index (SI) is calculated for each treatment group by dividing the mean DPM per mouse in that group by the mean DPM per mouse in the vehicle control group. A substance is classified as a sensitizer if the SI is 3 or greater. The EC3 value is then calculated by interpolating the concentration that would produce an SI of 3.
Signaling Pathways and Experimental Workflows
Plausible Signaling Pathway for Bis-EMA Induced Cellular Stress
While specific signaling pathways for Bis-EMA are not well-documented, based on studies of the related monomer Bis-GMA, a plausible mechanism of cytotoxicity involves the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS). This can subsequently activate inflammatory and apoptotic pathways. The diagram below illustrates a potential signaling cascade.[9]
Caption: Plausible signaling pathway for Bis-EMA-induced cellular stress.
Experimental Workflow for In Vitro Cytotoxicity Testing
The following diagram illustrates a typical workflow for assessing the cytotoxicity of Bis-EMA using an in vitro cell culture model.
Caption: Experimental workflow for in vitro cytotoxicity testing of Bis-EMA.
Conclusion
Bis-EMA is a valuable monomer in the development of dental and biomaterials, but it is not without its hazards. A comprehensive understanding of its potential for skin, eye, and respiratory irritation, as well as its sensitizing properties, is essential for its safe handling. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established safety and emergency procedures, researchers can significantly mitigate the risks associated with this compound. This guide serves as a foundational resource to promote a culture of safety and responsibility in the laboratory, ensuring the protection of all personnel working with Bis-EMA.
References
- 1. Cytotoxicity of Methacrylate Dental Resins to Human Gingival Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BISPHENOL ETHOXYLATEDIMETHACRYLATE (KOREMUL) - Ataman Kimya [atamanchemicals.com]
- 3. uniscience.co.kr [uniscience.co.kr]
- 4. Molecular Toxicology of Substances Released from Resin–Based Dental Restorative Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of resin monomers on human gingival fibroblasts and HaCaT keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of the relative skin sensitization potency of siloranes and bis-GMA using the local lymph node assay and QSAR predicted potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ftp.cdc.gov [ftp.cdc.gov]
- 9. Bisphenol A ethoxylate dimethacrylate | C20H26O6 | CID 16212661 - PubChem [pubchem.ncbi.nlm.nih.gov]
Bisphenol A ethoxylate dimethacrylate (Bis-EMA) vs. Bis-GMA in dental resins.
An In-Depth Technical Guide to Bisphenol A Ethoxylate Dimethacrylate (Bis-EMA) vs. Bisphenol A Glycidyl (B131873) Methacrylate (B99206) (Bis-GMA) in Dental Resins
Introduction
The long-term clinical success of dental restorations is intrinsically linked to the chemical composition of the resin matrix. For decades, Bisphenol A glycidyl methacrylate (Bis-GMA) has been the cornerstone monomer in dental composites, prized for its mechanical strength and reduced polymerization shrinkage compared to earlier acrylic resins.[1] However, its high viscosity and potential for water sorption have led to the development of alternative monomers. Among these, this compound (Bis-EMA) has emerged as a prominent hydrophobic analogue.
This technical guide provides a comprehensive comparison of Bis-EMA and Bis-GMA, focusing on their chemical structures, physicochemical properties, and performance characteristics in dental resin systems. It is intended for researchers, scientists, and professionals in drug development and dental material science, offering a detailed analysis supported by quantitative data and experimental methodologies.
Chemical Structure and Physicochemical Properties
The fundamental differences in the performance of Bis-EMA and Bis-GMA originate from their distinct molecular architectures. Bis-GMA is synthesized from the reaction of bisphenol A diglycidyl ether with methacrylic acid, resulting in a structure characterized by two hydroxyl groups.[1] In contrast, Bis-EMA is an ethoxylated version of Bis-GMA where the pendant hydroxyl groups are replaced by epoxy species, rendering it more hydrophobic.[2]
These structural variations have a profound impact on their physicochemical properties, which are summarized in the table below. The high viscosity of Bis-GMA, a result of strong hydrogen bonding between its hydroxyl groups, necessitates the inclusion of low-viscosity diluent monomers like triethylene glycol dimethacrylate (TEGDMA) to improve handling characteristics.[2][3] Conversely, the absence of these hydroxyl groups in Bis-EMA leads to a significantly lower viscosity.[2]
| Property | Bis-GMA | Bis-EMA |
| Molecular Formula | C29H36O8[1][4][5] | C31H40O8 (for m+n≈4) |
| Molecular Weight ( g/mol ) | 512.59[1][5] | ~540.65 (for m+n≈4)[6] |
| Viscosity (Pa·s) | ~1200[2] | 0.71 - 0.9[6][7] |
| Refractive Index (n20/D) | ~1.552[5] | ~1.532[8] |
Table 1: Physicochemical Properties of Bis-GMA and Bis-EMA.
Performance Characteristics in Dental Resins
The choice between Bis-EMA and Bis-GMA as the base monomer influences several critical performance indicators of a dental resin, including polymerization shrinkage, degree of conversion, water sorption and solubility, and mechanical properties.
Polymerization Shrinkage
Polymerization shrinkage is an inherent consequence of the conversion of monomer molecules into a polymer network, which can lead to restoration failure.[9] The magnitude of this shrinkage is influenced by the monomer's molecular weight and the concentration of double bonds.[10] While it is generally expected that monomers with higher molecular weights will exhibit less shrinkage, the relationship is not always linear and can be affected by the overall composition of the resin mixture.[10]
Studies have shown that increasing the proportion of Bis-EMA in a resin mixture can lead to an increase in shrinkage strain.[11] However, some research suggests that Bis-EMA is a better alternative to TEGDMA than urethane (B1682113) dimethacrylate (UDMA) for reducing polymerization shrinkage.[10] One study found that an optimal composition for minimizing shrinkage was 56 wt% Bis-GMA with 24 wt% Bis-EMA and 20 wt% TEGDMA, resulting in a shrinkage value of 4.73%.[10]
Experimental Protocol for Measuring Polymerization Shrinkage:
The bonded disc or deflecting disc technique is a common method for evaluating polymerization shrinkage.[9]
Degree of Conversion (DC)
The degree of conversion refers to the percentage of monomer double bonds that are converted into single bonds during polymerization. A higher DC is generally associated with improved mechanical properties and biocompatibility. The DC is influenced by the monomer's viscosity, flexibility, and the presence of functional groups that can hinder mobility.
Increasing the proportion of Bis-EMA in a resin mixture has been shown to increase the monomer conversion.[11] This is attributed to the lower viscosity of Bis-EMA, which allows for greater molecular mobility during polymerization.[2] In contrast, the high viscosity and rigid structure of Bis-GMA can restrict the movement of reactive species, potentially leading to a lower DC.[12][13]
Experimental Protocol for Measuring Degree of Conversion:
Fourier Transform (FT)-Raman spectroscopy is a widely used method for determining the DC of dental composites.[12][13]
Water Sorption and Solubility
Water sorption and solubility are critical parameters that affect the long-term stability and durability of dental restorations. Excessive water sorption can lead to plasticization of the polymer matrix, reducing its mechanical properties, while solubility can result in the leaching of unreacted monomers.
Due to the presence of hydrophilic hydroxyl groups, Bis-GMA-based resins tend to exhibit higher water sorption compared to those based on the more hydrophobic Bis-EMA.[2][14][15] Studies have consistently shown that increasing the Bis-EMA content in a resin formulation leads to reduced water sorption and solubility.[12][13] For instance, one study found that a pure Bis-EMA resin absorbed the lowest amount of water (1.79 wt%) among the tested monomers.[16]
Experimental Protocol for Water Sorption and Solubility (ISO 4049:2009):
This protocol involves preparing disc-shaped specimens, desiccating them to a constant mass, immersing them in water for a specified period, and then re-desiccating to measure mass changes.[14][15]
Mechanical Properties
The mechanical integrity of a dental composite is paramount for its clinical performance. Key mechanical properties include flexural strength, elastic modulus, and hardness.
| Mechanical Property | Influence of Bis-EMA | Influence of Bis-GMA |
| Flexural Strength | Resins with higher Bis-EMA content may show reduced flexural strength.[11][17] | Bis-GMA contributes to a rigid network, with pure Bis-GMA resins showing a modulus of 1.43 GPa.[16] |
| Knoop Hardness | Increasing the proportion of Bis-EMA can lead to increased Knoop micro-hardness.[11] | The high viscosity of Bis-GMA can lead to a lower degree of conversion, which may negatively impact hardness. |
Table 2: Comparative Mechanical Properties.
Experimental Protocols for Mechanical Testing:
-
Flexural Strength: Typically measured using a three-point or four-point bending test on bar-shaped specimens according to ISO 4049.[18][19][20]
-
Hardness: Vicker's or Knoop hardness tests are commonly employed, involving the application of a diamond indenter to the material's surface and measuring the resulting indentation.[18]
Cytotoxicity
The biocompatibility of dental resins is a significant concern, as unreacted monomers can leach out and potentially cause adverse biological effects. Both Bis-GMA and Bis-EMA have been shown to diffuse from incompletely polymerized materials and exhibit cytotoxic effects in vitro.[21] The sequence of cytotoxic potential for common monomers has been reported as HEMA < TEGDMA < UDMA < Bis-GMA.[22]
While both monomers can be cytotoxic, the lower water solubility of Bis-EMA may lead to a reduced rate of leaching in an aqueous environment compared to Bis-GMA.[2] However, it is important to note that even resins free of Bis-GMA can exhibit cytotoxicity and genotoxicity.[23]
Summary and Conclusion
The selection of Bis-EMA or Bis-GMA as the primary monomer in a dental resin formulation involves a trade-off between various properties.
-
Bis-GMA offers a rigid polymer network, contributing to good mechanical strength. However, its high viscosity necessitates the use of diluents, and its hydrophilic nature can lead to higher water sorption, potentially compromising long-term stability.
-
Bis-EMA , with its lower viscosity and hydrophobic character, facilitates a higher degree of conversion and significantly reduces water sorption and solubility.[2][11][12][13] This can enhance the material's durability and color stability. However, formulations with a high Bis-EMA content may exhibit increased polymerization shrinkage and potentially lower flexural strength compared to Bis-GMA-based resins.[11]
References
- 1. grokipedia.com [grokipedia.com]
- 2. scienceopen.com [scienceopen.com]
- 3. mdpi.com [mdpi.com]
- 4. Bisphenol A diglycidyl ether dimethacrylate | C29H36O8 | CID 15284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. Polymerization Shrinkage of Five Bulk-Fill Composite Resins in Comparison with a Conventional Composite Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 11. Bis-EMA/Bis-GMA ratio effects on resin-properties and impregnated fiber-bundles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The influence of bis-EMA vs bis GMA on the degree of conversion and water susceptibility of experimental composite materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nva.sikt.no [nva.sikt.no]
- 15. The influence of the Bis-EMA content on the sorption and solubility of dental composite resins | Semantic Scholar [semanticscholar.org]
- 16. Study of water sorption, solubility and modulus of elasticity of light-cured dimethacrylate-based dental resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. Academy of Dental Materials guidance—Resin composites: Part I—Mechanical properties | Pocket Dentistry [pocketdentistry.com]
- 20. Inconsistency in the strength testing of dental resin-based composites among researchers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cytotoxicity Evaluation of Various Composite Resin Materials: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ojs.pum.edu.pl [ojs.pum.edu.pl]
- 23. Cytotoxic and Genotoxic Effects of Composite Resins on Cultured Human Gingival Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Bisphenol A Ethoxylate Dimethacrylate (Bis-EMA) in Dental Composite Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisphenol A ethoxylate dimethacrylate (Bis-EMA) is a monomer commonly utilized in the formulation of dental resin composites.[1][2][3] Its chemical structure, which is similar to Bisphenol A glycidyl (B131873) dimethacrylate (Bis-GMA) but lacks hydroxyl groups, imparts distinct properties to the final restorative material.[4][5] Notably, Bis-EMA is characterized by its lower viscosity compared to Bis-GMA, which can facilitate higher filler loading and improved handling characteristics.[5][6] Furthermore, its hydrophobic nature contributes to lower water sorption and solubility, potentially enhancing the longevity of the dental restoration.[4][6]
These application notes provide a comprehensive guide for the formulation and evaluation of dental composites incorporating Bis-EMA. The protocols outlined below are based on established methodologies and international standards to ensure reproducibility and accuracy of results.
Key Properties of Bis-EMA in Dental Composites
The incorporation of Bis-EMA into a dental composite formulation influences several key properties:
-
Viscosity: Bis-EMA has a significantly lower viscosity than Bis-GMA.[5][6] This allows for the formulation of composites with higher filler content, which can improve mechanical properties, while maintaining a workable consistency.
-
Degree of Conversion (DC): The degree of conversion of monomers into polymers during photocuring is a critical factor for the overall performance of the composite. While some studies suggest that the flexibility of Bis-EMA can lead to a higher DC, others indicate that steric hindrance might limit it.[5][6] The final DC is dependent on the overall formulation, including the type and concentration of co-monomers and the photoinitiator system.
-
Water Sorption and Solubility: Due to its hydrophobic nature stemming from the absence of hydroxyl groups, Bis-EMA-containing composites generally exhibit lower water sorption and solubility compared to those with high concentrations of Bis-GMA.[4][6] This property is crucial for the dimensional stability and long-term durability of the restoration in the oral environment.
-
Mechanical Properties: The mechanical performance of Bis-EMA based composites, including flexural strength and hardness, is highly dependent on the complete formulation, particularly the filler loading and the degree of conversion.[7][8]
Experimental Protocols
I. Formulation of a Bis-EMA Based Dental Composite Resin
This protocol describes the preparation of an experimental light-cured dental composite with a Bis-EMA based resin matrix.
Materials:
-
Base Monomers:
-
This compound (Bis-EMA)
-
Urethane dimethacrylate (UDMA) or Bisphenol A glycidyl dimethacrylate (Bis-GMA) (as co-monomer)
-
-
Diluent Monomer:
-
Triethylene glycol dimethacrylate (TEGDMA)
-
-
Photoinitiator System:
-
Camphorquinone (CQ)
-
Co-initiator: Ethyl 4-(dimethylamino)benzoate (B8555087) (EDMAB) or 2-(Dimethylamino)ethyl methacrylate (B99206) (DMAEMA)[8]
-
-
Inhibitor:
-
Butylated hydroxytoluene (BHT)
-
-
Filler:
-
Silanated barium glass or silica (B1680970) fillers (particle size appropriate for the desired composite type, e.g., microhybrid or nanohybrid)
-
-
Silane (B1218182) Coupling Agent:
-
3-(Trimethoxysilyl)propyl methacrylate (γ-MPTS) for filler treatment
-
Equipment:
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Amber-colored glass vials
-
Planetary mixer or a dual asymmetric centrifuge
-
Spatulas
-
Light-curing unit (calibrated)
Procedure:
-
Resin Matrix Preparation: a. In an amber-colored glass vial, weigh the desired amounts of Bis-EMA, co-monomer (UDMA or Bis-GMA), and TEGDMA. A common starting point for a resin matrix could be a mixture of Bis-EMA, UDMA, and TEGDMA.[8] b. Add the photoinitiator system. A typical concentration is 0.2-1.0 wt% CQ and a similar concentration of the co-initiator (EDMAB or DMAEMA). c. Add a small amount of inhibitor (e.g., 0.01-0.1 wt% BHT) to prevent premature polymerization. d. Mix the components thoroughly using a magnetic stirrer in a dark environment until a homogenous, light-yellow, transparent liquid is obtained.
-
Filler Incorporation: a. Ensure the filler particles are pre-treated with a silane coupling agent (γ-MPTS) to enhance the bond between the inorganic filler and the organic resin matrix. b. Gradually add the silanated filler to the prepared resin matrix in a planetary mixer or a dual asymmetric centrifuge. The filler loading can be varied, for instance, starting from 50% by volume.[8] c. Mix until a uniform and homogenous composite paste is achieved, free of air bubbles.
-
Storage: a. Store the formulated composite paste in a light-proof container at a cool temperature (e.g., 4°C) before use.
II. Evaluation of Composite Properties
A. Degree of Conversion (DC) Measurement
The degree of conversion is a critical parameter that influences the mechanical properties and biocompatibility of the composite. It can be determined using Fourier Transform Infrared (FTIR) spectroscopy.
Protocol:
-
Record the FTIR spectrum of the uncured composite paste by placing a small amount between two polyethylene (B3416737) films.
-
Place a standardized amount of the composite paste into a mold (e.g., 2 mm thick) and light-cure it according to the manufacturer's instructions for the light-curing unit.
-
After curing, obtain the FTIR spectrum of the cured composite.
-
The DC is calculated by monitoring the change in the peak height of the aliphatic C=C absorption band (at approximately 1638 cm⁻¹) relative to an internal standard peak that does not change during polymerization, such as the aromatic C=C absorption band (at approximately 1608 cm⁻¹).
-
The formula for calculating the DC is: DC (%) = [1 - (Absorbance of aliphatic C=C (cured) / Absorbance of aromatic C=C (cured)) / (Absorbance of aliphatic C=C (uncured) / Absorbance of aromatic C=C (uncured))] x 100
B. Mechanical Testing: Flexural Strength
Flexural strength is a measure of the material's resistance to bending forces and is a key indicator of its durability. The testing should be performed according to the ISO 4049 standard.[8]
Protocol:
-
Prepare bar-shaped specimens of the composite with dimensions of 25 mm x 2 mm x 2 mm using a standardized mold.
-
Light-cure the specimens according to the specified protocol.
-
Store the cured specimens in distilled water at 37°C for 24 hours.
-
Perform a three-point bending test using a universal testing machine with a support span of 20 mm and a crosshead speed of 0.5 mm/min.
-
The flexural strength (σ) is calculated using the formula: σ = 3FL / 2bh² Where F is the maximum load at fracture, L is the span length, b is the width of the specimen, and h is the height of the specimen.
C. Water Sorption and Solubility
Water sorption and solubility are important indicators of the material's stability in the oral environment. The testing should follow the ISO 4049 standard.
Protocol:
-
Prepare disc-shaped specimens of the composite with dimensions of 15 mm in diameter and 1 mm in thickness.
-
Cure the specimens and then place them in a desiccator until a constant mass (m₁) is achieved.
-
Immerse the specimens in distilled water at 37°C for 7 days.
-
After 7 days, remove the specimens, blot them dry, and weigh them to obtain the mass (m₂).
-
Recondition the specimens in the desiccator until a constant mass (m₃) is achieved.
-
Calculate the water sorption (Wsp) and solubility (Wsl) using the following formulas: Wsp = (m₂ - m₃) / V Wsl = (m₁ - m₃) / V Where V is the volume of the specimen.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the experimental protocols.
Table 1: Resin Matrix Formulations
| Formulation ID | Bis-EMA (wt%) | UDMA (wt%) | TEGDMA (wt%) | CQ (wt%) | Co-initiator (wt%) | BHT (wt%) | Filler (vol%) |
| EXP-1 | 30 | 40 | 30 | 0.5 | 0.5 | 0.05 | 50 |
| EXP-2 | 40 | 30 | 30 | 0.5 | 0.5 | 0.05 | 50 |
| Control | 0 | 70 | 30 | 0.5 | 0.5 | 0.05 | 50 |
Table 2: Physicochemical and Mechanical Properties of Experimental Composites
| Formulation ID | Degree of Conversion (%) | Flexural Strength (MPa) | Water Sorption (µg/mm³) | Water Solubility (µg/mm³) |
| EXP-1 | ||||
| EXP-2 | ||||
| Control |
Mandatory Visualizations
Caption: Experimental workflow for the formulation and testing of Bis-EMA based dental composites.
Caption: Logical relationship of Bis-EMA properties and their impact on dental composite performance.
References
- 1. mdpi.com [mdpi.com]
- 2. Water Sorption and Solubility of Highly Aesthetic Single-Shade Nano-Hybrid Resin Composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thejcdp.com [thejcdp.com]
- 4. scispace.com [scispace.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Comparison of the clinical and preclinical biocompatibility testing of dental materials: are the ISO usage tests meaningful? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dent.chula.ac.th [dent.chula.ac.th]
Application Notes and Protocols for Light-Curing of Bis-EMA Based Resin Composites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the light-curing protocols for Bis-phenol A ethoxylate dimethacrylate (Bis-EMA) based resin composites. This document outlines the critical parameters influencing the polymerization process and provides detailed experimental protocols for the characterization of cured composites.
Introduction to Bis-EMA Based Resin Composites
Bis-EMA is a dimethacrylate monomer frequently used in dental restorative composites and other biomedical applications. Compared to the more traditional Bis-GMA, Bis-EMA offers lower viscosity, which can facilitate higher filler loading and improved handling characteristics. The ethoxylated spacer in its structure can also impart greater flexibility to the resulting polymer network. Proper light-curing is paramount to achieving the desired mechanical properties, biocompatibility, and long-term stability of these materials. The degree of conversion (DC) of the monomer and the depth of cure (DOC) are critical indicators of a successful polymerization process.
Key Light-Curing Parameters
The efficacy of light-curing is primarily dependent on the following parameters:
-
Light Intensity (Irradiance): Measured in milliwatts per square centimeter (mW/cm²), this parameter dictates the number of photons delivered to the photoinitiator system per unit area. Higher intensities generally lead to a faster polymerization rate. Recommended intensities for effective curing are typically above 1000 mW/cm².[1]
-
Curing Time: The duration of light exposure is critical for ensuring sufficient energy is delivered for adequate polymerization. Curing times are typically recommended in increments of 2 mm and can range from 10 to 60 seconds.[1][2]
-
Wavelength: The spectral output of the light-curing unit (LCU) must match the absorption spectrum of the photoinitiator in the resin composite. Most commercial composites, including those with Bis-EMA, utilize a camphorquinone (B77051) (CQ) photoinitiator system, which is primarily activated by blue light in the 400-500 nm range, with a peak absorption around 468 nm.[3]
-
Increment Thickness: Due to light attenuation within the material, resin composites should be placed and cured in increments, typically not exceeding 2 mm.[2]
Data Presentation: Curing Parameters and Resultant Properties
The following tables summarize the influence of light-curing protocols on the key properties of Bis-EMA containing resin composites, compiled from various studies.
Table 1: Influence of Curing Time and Increment Thickness on Degree of Conversion (DC) and Knoop Hardness (KHN) of a Bulk-Fill Composite Containing Bis-EMA.
| Curing Time (s) | Increment Thickness (mm) | Degree of Conversion (%) (Bottom) | Knoop Hardness (KHN) (Bottom) | Knoop Hardness (KHN) (Top) |
| 10 | 2 | 55.3 (±4.1) | 43.2 (±3.8) | 55.1 (±2.9) |
| 20 | 2 | 60.1 (±3.5) | 48.7 (±4.2) | 56.3 (±3.1) |
| 40 | 2 | 63.8 (±2.9) | 52.1 (±3.5) | 57.0 (±2.8) |
| 10 | 4 | 45.2 (±5.3) | 33.1 (±4.5) | 54.8 (±3.0) |
| 20 | 4 | 52.7 (±4.8) | 40.5 (±3.9) | 55.9 (±2.7) |
| 40 | 4 | 58.9 (±4.1) | 46.8 (±4.1) | 56.5 (±2.9) |
| 10 | 6 | 38.1 (±6.1) | 25.4 (±5.1) | 54.5 (±3.2) |
| 20 | 6 | 46.5 (±5.5) | 34.2 (±4.8) | 55.3 (±3.0) |
| 40 | 6 | 53.2 (±4.9) | 41.7 (±4.3) | 56.1 (±2.8) |
Data adapted from a study on a bulk-fill composite containing Bis-EMA, light-cured with a polywave LED LCU at 1200 mW/cm².[2]
Table 2: Influence of Bis-EMA Content and Curing Time on Degree of Conversion (DC).
| Bis-EMA Content (wt%) | Curing Time (s) | Degree of Conversion (%) |
| 25 | 10 | 48.5 (±2.1) |
| 25 | 20 | 55.3 (±1.8) |
| 25 | 40 | 60.1 (±1.5) |
| 50 | 10 | 50.2 (±2.5) |
| 50 | 20 | 58.7 (±2.0) |
| 50 | 40 | 63.4 (±1.7) |
| 75 | 10 | 52.8 (±2.3) |
| 75 | 20 | 61.5 (±1.9) |
| 75 | 40 | 66.2 (±1.6) |
Data extrapolated from a study investigating experimental composites with varying Bis-EMA content.[4]
Table 3: Mechanical Properties of a Commercial Composite Containing Bis-EMA.
| Property | Mean Value (± Standard Deviation) |
| Flexural Strength (MPa) | 126.52 (±3.3) |
| Diametral Tensile Strength (MPa) | 45.06 (±5.7) |
Data for Filtek Z250, a composite known to contain Bis-EMA.[5]
Experimental Protocols
Protocol 1: Determination of Depth of Cure (DOC) - ISO 4049 Scraping Method
This protocol describes the standardized method for determining the depth of cure of resin composites.[4]
Materials and Equipment:
-
Bis-EMA based resin composite
-
Light-Curing Unit (LCU) with known irradiance
-
Cylindrical metal mold (typically 4 mm internal diameter, 6 mm height)
-
Glass slide
-
Mylar strip
-
Plastic spatula
-
Digital caliper
Procedure:
-
Place the metal mold on a glass slide covered with a Mylar strip.
-
Fill the mold with the resin composite, taking care to avoid voids.
-
Place a second Mylar strip on top of the composite and press gently with another glass slide to extrude excess material and create a smooth surface.
-
Position the tip of the LCU as close as possible to the top Mylar strip and light-cure the specimen according to the desired protocol (e.g., 20 seconds at 1200 mW/cm²).
-
Immediately after curing, remove the specimen from the mold.
-
Gently scrape away the uncured material from the bottom of the specimen with a plastic spatula until only the cured material remains.
-
Measure the height of the cured cylinder using a digital caliper.
-
The depth of cure is calculated as half of the measured height of the cured cylinder.
Protocol 2: Determination of Degree of Conversion (DC) - Fourier Transform Infrared (FTIR) Spectroscopy
This protocol outlines the use of FTIR spectroscopy to quantify the extent of polymerization.
Materials and Equipment:
-
Bis-EMA based resin composite
-
Light-Curing Unit (LCU)
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Molds for preparing thin discs (e.g., 1 mm thickness, 5 mm diameter)
-
Mylar strips
-
Glass slides
Procedure:
-
Uncured Spectrum:
-
Place a small amount of uncured resin composite paste onto the ATR crystal of the FTIR spectrometer.
-
Record the infrared spectrum. The characteristic absorbance peak for the methacrylate (B99206) C=C double bond is typically observed around 1638 cm⁻¹. An aromatic C=C peak (around 1608 cm⁻¹) is often used as an internal standard.[6]
-
Calculate the ratio of the peak height (or area) of the aliphatic C=C peak to the aromatic C=C peak for the uncured material.
-
-
Cured Spectrum:
-
Prepare a thin disc of the resin composite in a mold between two Mylar strips and glass slides.
-
Light-cure the specimen according to the desired protocol.
-
After curing, remove the specimen and place it on the ATR crystal. Ensure good contact between the cured composite and the crystal.
-
Record the infrared spectrum of the cured specimen.
-
Calculate the ratio of the peak height (or area) of the aliphatic C=C peak to the aromatic C=C peak for the cured material.
-
-
Calculation of Degree of Conversion:
-
The degree of conversion is calculated using the following formula: DC (%) = [1 - (aliphatic/aromatic ratio of cured polymer) / (aliphatic/aromatic ratio of uncured monomer)] x 100
-
Protocol 3: Determination of Flexural Strength - Three-Point Bending Test (ISO 4049)
This protocol describes the method for evaluating the flexural strength of the cured resin composite.[1]
Materials and Equipment:
-
Bis-EMA based resin composite
-
Light-Curing Unit (LCU)
-
Rectangular mold (typically 25 mm x 2 mm x 2 mm)
-
Glass slides
-
Mylar strips
-
Universal testing machine with a three-point bending fixture
-
Digital caliper
Procedure:
-
Fill the rectangular mold with the resin composite, taking care to avoid voids.
-
Cover the top and bottom with Mylar strips and press with glass slides to create a smooth, flat surface.
-
Light-cure the specimen according to the desired protocol. For specimens longer than the light guide tip, a sequential, overlapping curing technique should be employed.
-
Remove the cured bar from the mold and lightly finish the edges to remove any flash.
-
Measure the width and thickness of the specimen at its center using a digital caliper.
-
Place the specimen on the supports of the three-point bending fixture (typically with a 20 mm span).
-
Apply a compressive load to the center of the specimen at a constant crosshead speed (e.g., 0.75 mm/min) until fracture occurs.
-
Record the maximum load (F) at fracture.
-
Calculate the flexural strength (σ) in Megapascals (MPa) using the following formula: σ = (3 * F * l) / (2 * b * h²) where:
-
F = maximum load at fracture (N)
-
l = distance between the supports (mm)
-
b = width of the specimen (mm)
-
h = height (thickness) of the specimen (mm)
-
Visualizations
Photopolymerization Signaling Pathway of Bis-EMA
The photopolymerization of Bis-EMA, a dimethacrylate monomer, is a free-radical addition polymerization process initiated by the absorption of light by a photoinitiator system.
Caption: Free-radical photopolymerization of Bis-EMA.
Experimental Workflow for Characterizing Light-Cured Bis-EMA Composites
The following diagram illustrates a typical workflow for the comprehensive evaluation of light-cured Bis-EMA based resin composites.
Caption: Workflow for Bis-EMA composite characterization.
References
- 1. ijcmph.com [ijcmph.com]
- 2. Influence of Light-Curing Time and Increment Thickness on the Properties of Bulk Fill Composite Resins With Distinct Application Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dental materials: How to measure the depth of cure of composites according to ISO 4049? [dental-materials.blogspot.com]
- 5. mdpi.com [mdpi.com]
- 6. The effect of light curing intensity on bulk-fill composite resins: heat generation and chemomechanical properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Bis-EMA in Polymeric Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethoxylated bisphenol A dimethacrylate (Bis-EMA) is a common monomer used in the formulation of various polymers, particularly in dental restorative composites and other biomedical materials.[1] Its lower viscosity compared to Bis-GMA facilitates higher filler loading and improved handling characteristics.[2][3] However, concerns exist regarding the potential for unreacted Bis-EMA monomers to leach from the polymer matrix, which necessitates accurate and reliable quantitative analysis.[4] This document provides detailed application notes and experimental protocols for the quantification of Bis-EMA in polymers, targeting researchers, scientists, and professionals in drug development.
Analytical Techniques Overview
The primary analytical methods for the quantification of Bis-EMA from polymer matrices involve chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is frequently employed for the analysis of high-molecular-weight monomers like Bis-EMA.[4][5] Gas Chromatography-Mass Spectrometry (GC-MS), particularly high-temperature GC-MS, is suitable for identifying Bis-EMA and its various ethoxylated homologues.[5] For enhanced sensitivity and selectivity, especially at low concentrations, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[1][6]
Quantitative Data Summary
The following table summarizes quantitative data on Bis-EMA elution from various polymer-based materials as reported in the literature. This allows for a comparative overview of monomer release under different experimental conditions.
| Analytical Technique | Polymer Matrix | Elution Medium | Time | Bis-EMA Concentration | Reference |
| HPLC | Resin Nanoceramic CAD/CAM | None (Control) | 30 days | 6.54 ppm | [7] |
| HPLC | Resin Nanoceramic CAD/CAM | 70% Ethanol | 30 days | Not specified, but lower than control | [7] |
| HPLC | Resin Nanoceramic CAD/CAM | 2% Glutaraldehyde | 30 days | Not specified, but lower than control | [7] |
| HPLC | Resin Nanoceramic CAD/CAM | 1% Sodium Hypochlorite | 30 days | Not specified, but lower than control | [7] |
| UHPLC-MS/MS | Provisional Composites | Water | 24 hours | Detected | [7] |
| UHPLC-MS/MS | Provisional Composites | Absolute Ethanol | 24 hours | Detected | [7] |
| UHPLC-MS/MS | Provisional Composites | Water | 4 weeks | Detected | [7] |
| UHPLC-MS/MS | Provisional Composites | Absolute Ethanol | 4 weeks | Detected | [7] |
| HT-GC/MS | Bulk-fill Resin Composites | Ethanol/Water (3:1) | Not specified | Detected (homologues up to 6 ethoxy groups) | [5] |
Experimental Workflows and Logical Relationships
An effective workflow is crucial for the accurate quantification of Bis-EMA. The following diagram illustrates a typical experimental workflow from sample preparation to data analysis.
Caption: General experimental workflow for Bis-EMA quantification.
The relationship between the chemical structure of Bis-EMA and its polymer matrix is fundamental to understanding its leaching behavior. The following diagram illustrates this relationship.
Caption: Relationship of Bis-EMA monomer to the polymer matrix.
Detailed Experimental Protocols
Protocol 1: Quantification of Bis-EMA using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for the quantification of Bis-EMA in dental composites using HPLC.[4]
1. Materials and Reagents:
-
Bis-EMA standard (Sigma-Aldrich or equivalent)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Ethanol (75% in water, v/v)
-
Polymer composite samples
-
Syringe filters (0.45 µm)
2. Sample Preparation:
-
Prepare standardized disc-shaped samples of the polymer material and cure them according to the manufacturer's instructions.[8]
-
Immerse each cured sample in a sealed glass vial containing a known volume (e.g., 10 mL) of 75% ethanol/water solution.[4]
-
Incubate the samples at 37°C for specified time periods (e.g., 24 hours, 7 days, 30 days).[8]
-
After each incubation period, take an aliquot of the immersion solution for analysis.
-
Filter the aliquot through a 0.45 µm syringe filter prior to injection into the HPLC system.[8]
3. HPLC Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: A gradient of acetonitrile and water is typically used.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Injection Volume: 20 µL.[8]
-
Detector: UV detector at a wavelength of 205 nm.[8]
-
Column Temperature: 25°C.[8]
4. Calibration and Quantification:
-
Prepare a series of standard solutions of Bis-EMA in the immersion solvent at known concentrations.
-
Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared samples and determine the peak area corresponding to Bis-EMA.
-
Calculate the concentration of Bis-EMA in the samples using the linear regression equation from the calibration curve.
Protocol 2: Quantification of Bis-EMA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a more sensitive and selective method for quantifying Bis-EMA, which is particularly useful for detecting low levels of leached monomer.[6]
1. Materials and Reagents:
-
Bis-EMA standard
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Ethanol (75% in water, v/v)
-
Polymer composite samples
2. Sample Preparation:
-
Follow the sample preparation steps (1-4) as described in the HPLC protocol.
-
Take a 0.5 mL aliquot of the ethanol-water extract and concentrate it to dryness under a vacuum.[9]
-
Reconstitute the dried residue in a smaller volume (e.g., 100 µL) of methanol.[9]
3. LC-MS/MS Instrumentation and Conditions:
-
LC System: A suitable UHPLC or HPLC system.
-
Column: A C18 reverse-phase column suitable for LC-MS.
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., methanol or acetonitrile with 0.1% formic acid).
-
Mass Spectrometer: A tandem quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for Bis-EMA.
4. Calibration and Quantification:
-
Prepare a series of Bis-EMA standard solutions in the reconstitution solvent.
-
Analyze the standards using the LC-MS/MS method to construct a calibration curve.
-
Analyze the prepared samples and quantify the amount of Bis-EMA based on the calibration curve. The use of an internal standard is recommended for improved accuracy.
Protocol 3: Identification of Bis-EMA Homologues using High-Temperature Gas Chromatography-Mass Spectrometry (HT-GC/MS)
This protocol is designed for the identification of Bis-EMA and its various ethoxylated homologues that may be present in the unpolymerized resin or leach from the cured polymer.[5]
1. Materials and Reagents:
-
Ethanol/water (3:1, v/v)
-
Unpolymerized polymer paste or cured polymer samples
2. Sample Preparation:
-
For unpolymerized paste, dissolve a small amount in a suitable solvent.
-
For cured samples, immerse them in an ethanol/water (3:1) solution to extract leachable components.
-
Analyze the resulting solution directly.
3. HT-GC/MS Instrumentation and Conditions:
-
Injection: Direct on-column injection is recommended to handle the low volatility of Bis-EMA.[5]
-
GC Column: A high-temperature stable column.
-
Oven Temperature Program: A program that ramps to a high final temperature to ensure elution of higher molecular weight homologues.
-
Mass Spectrometer: A mass spectrometer operating in full scan mode for identification.
4. Data Analysis:
-
Identify the homologous series of Bis-EMA based on their retention times and mass spectra. The molecular masses will vary depending on the number of ethoxy groups.[5]
-
The relative peak areas in the chromatogram can provide a semi-quantitative indication of the amounts of different homologues present.[5]
References
- 1. Dental Composites – a Low-Dose Source of Bisphenol A? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nva.sikt.no [nva.sikt.no]
- 3. Bis-EMA/Bis-GMA ratio effects on resin-properties and impregnated fiber-bundles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. aaem.pl [aaem.pl]
- 9. Detection of Leachable Components from Conventional and Dental Bulk-Fill Resin Composites (High and Low Viscosity) Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method - PMC [pmc.ncbi.nlm.nih.gov]
Application of Bis-EMA in 3D Printing and Additive Manufacturing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethoxylated bisphenol A dimethacrylate (Bis-EMA) is a viscous monomer commonly employed in photocurable resins for 3D printing and additive manufacturing, particularly within the dental and biomedical fields. Its molecular structure, featuring a rigid bisphenol A core and flexible ethoxylated side chains, imparts desirable properties to 3D printed materials. Notably, Bis-EMA is known for its lower viscosity compared to its counterpart, bisphenol A glycidyl (B131873) dimethacrylate (Bis-GMA), which facilitates the formulation of resins suitable for high-resolution printing technologies like stereolithography (SLA) and digital light processing (DLP). Furthermore, the absence of hydroxyl groups in Bis-EMA's structure contributes to reduced water sorption and solubility of the cured polymer, enhancing its durability and stability in aqueous environments.
These characteristics make Bis-EMA an attractive component for applications requiring biocompatibility, mechanical integrity, and dimensional accuracy. This document provides detailed application notes and experimental protocols for the use of Bis-EMA in 3D printing, aimed at researchers, scientists, and professionals in drug development and tissue engineering.
Application Notes
Bis-EMA is a versatile monomer that is seldom used alone in 3D printing resins. It is typically blended with other monomers to achieve a balance of properties required for specific applications.
Key Performance Characteristics:
-
Viscosity Reduction: Bis-EMA is an effective reactive diluent, lowering the viscosity of high-viscosity monomers like Bis-GMA, making the resin mixture more suitable for printing fine features.
-
Mechanical Strength: In combination with other monomers such as urethane (B1682113) dimethacrylate (UDMA) and triethylene glycol dimethacrylate (TEGDMA), Bis-EMA contributes to the overall strength and stiffness of the final printed object. Formulations can be tailored to achieve a range of flexural strengths and moduli.
-
Low Polymerization Shrinkage: The incorporation of Bis-EMA can help to reduce the volumetric shrinkage that occurs during polymerization, leading to higher dimensional accuracy of the printed parts.
-
Hydrophobicity and Biostability: The ethoxylated structure of Bis-EMA imparts a degree of hydrophobicity, resulting in lower water absorption compared to more hydrophilic monomers. This property is crucial for applications where dimensional stability and resistance to degradation in a biological environment are important.
-
Biocompatibility: When properly formulated and processed, Bis-EMA-containing resins have demonstrated favorable biocompatibility, passing cytotoxicity tests for dental and medical applications. However, the biocompatibility of the final product is highly dependent on the degree of conversion and the removal of unreacted monomers during post-processing.
Primary Applications:
-
Dentistry: Bis-EMA is extensively used in the formulation of resins for dental applications, including the fabrication of surgical guides, temporary crowns and bridges, and orthodontic devices.
-
Tissue Engineering: The ability to create biocompatible scaffolds with controlled architectures makes Bis-EMA-based resins promising for tissue engineering applications. These scaffolds can provide mechanical support for cell growth and tissue regeneration.
-
Drug Delivery: The controlled release of therapeutic agents can be achieved by incorporating drugs into a Bis-EMA-based hydrogel network. The release kinetics can be tuned by adjusting the crosslink density and hydrophilicity of the polymer matrix.
Quantitative Data Summary
The following tables summarize the mechanical properties of various Bis-EMA-containing resin formulations found in the literature. These values are intended to serve as a reference, and actual properties may vary depending on the specific formulation, printing parameters, and post-processing conditions.
Table 1: Mechanical Properties of Bis-EMA/UDMA/TEGDMA Formulations for Dental Applications
| Bis-EMA (wt%) | UDMA (wt%) | TEGDMA (wt%) | Flexural Strength (MPa) | Flexural Modulus (GPa) | Surface Hardness (HV) |
| 80 | 10 | 10 | 60-90 | 1.7-2.1 | 14.5-24.6 |
| 70 | 20 | 10 | 60-90 | 1.7-2.1 | 14.5-24.6 |
| 60 | 30 | 10 | 60-90 | 1.7-2.1 | 14.5-24.6 |
Table 2: Mechanical Properties of Bis-EMA/TMPTMA/Urethane Oligomer Formulations
| Bis-EMA (wt%) | TMPTMA (wt%) | Urethane Oligomer (wt%) | Flexural Strength (MPa) | Surface Hardness (HV) | Compression Strength (MPa) | Tensile Strength (MPa) |
| Varies | Varies | Varies | 64-80 | 40-60 | 15.6-29.1 | 3.3-14.5 |
Experimental Protocols
The following protocols provide a generalized framework for working with Bis-EMA-based resins. It is crucial to note that specific parameters may need to be optimized based on the exact resin formulation and the 3D printer being used.
Protocol 1: Preparation of a Photocurable Bis-EMA Resin
This protocol describes the preparation of a basic photocurable resin containing Bis-EMA.
Materials:
-
Ethoxylated bisphenol A dimethacrylate (Bis-EMA)
-
Urethane dimethacrylate (UDMA)
-
Triethylene glycol dimethacrylate (TEGDMA)
-
Photoinitiator (e.g., Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide - BAPO)
-
UV-blocking amber glass bottle
-
Magnetic stirrer and stir bar
-
Weighing scale
Procedure:
-
Monomer Mixing: In a UV-blocking amber glass bottle, accurately weigh the desired amounts of Bis-EMA, UDMA, and TEGDMA according to the desired formulation (refer to Table 1 for examples).
-
Homogenization: Place a magnetic stir bar in the bottle and mix the monomers on a magnetic stirrer at a moderate speed (e.g., 500 rpm) for at least 2 hours at room temperature to ensure a homogeneous mixture.
-
Photoinitiator Addition: Weigh the photoinitiator (typically 0.5-2.0 wt% of the total monomer weight) and add it to the monomer mixture.
-
Dissolution: Continue stirring the mixture in the dark until the photoinitiator is completely dissolved. This may take several hours. Gentle warming (e.g., to 40°C) can accelerate dissolution, but care should be taken to avoid premature polymerization.
-
Degassing: Once the photoinitiator is dissolved, degas the resin mixture to remove any trapped air bubbles. This can be done using a vacuum chamber or by letting the mixture stand undisturbed in the dark for several hours.
-
Storage: Store the prepared resin in the sealed amber glass bottle at room temperature, away from any light sources.
Caption: Workflow for the preparation of a photocurable Bis-EMA resin.
Protocol 2: 3D Printing of Bis-EMA-Based Resin
This protocol outlines the general steps for 3D printing with a prepared Bis-EMA resin using a DLP or SLA printer.
Materials and Equipment:
-
Prepared Bis-EMA photocurable resin
-
DLP or SLA 3D printer
-
Digital 3D model (STL file)
-
Slicing software
-
Personal protective equipment (gloves, safety glasses)
Procedure:
-
3D Model Preparation:
-
Obtain or create a 3D model of the desired object in STL format.
-
Import the STL file into the slicing software compatible with your 3D printer.
-
-
Print Parameter Setup:
-
Orientation: Orient the model on the build platform to minimize support structures and ensure critical features are printed accurately.
-
Supports: Generate support structures as needed to prevent deformation of overhangs and bridges during printing.
-
Layer Thickness: Set the layer thickness (e.g., 50-100 µm). Thinner layers will result in higher resolution but longer print times.
-
Exposure Time: Determine the optimal exposure time for each layer. This is a critical parameter that depends on the resin composition and the light intensity of the printer. It may require calibration prints to determine the ideal setting.
-
-
Printing:
-
Ensure the resin vat and build platform are clean.
-
Pour the prepared Bis-EMA resin into the resin vat.
-
Start the printing process. The printer will selectively cure the resin layer by layer according to the sliced 3D model.
-
-
Part Removal:
-
Once the printing is complete, carefully remove the build platform from the printer.
-
Using a spatula or scraper, gently detach the printed object from the build platform.
-
Caption: General workflow for 3D printing with Bis-EMA based resin.
Protocol 3: Post-Processing of 3D Printed Bis-EMA Parts
Post-processing is a critical step to achieve the desired mechanical properties and biocompatibility of the printed parts.
Materials and Equipment:
-
Printed "green" part
-
Isopropyl alcohol (IPA) or other suitable solvent
-
Ultrasonic bath (optional)
-
UV curing chamber
-
Personal protective equipment
Procedure:
-
Washing:
-
Immerse the "green" part in a container of isopropyl alcohol.
-
Agitate the part in the IPA for 5-10 minutes to remove uncured resin from the surface. An ultrasonic bath can be used for more thorough cleaning.
-
A two-stage washing process (a "dirty" bath followed by a "clean" bath) is recommended for optimal cleaning.
-
-
Drying:
-
Remove the part from the IPA and allow it to air dry completely. A compressed air source can be used to speed up the drying process.
-
-
Support Removal:
-
Carefully remove the support structures from the dried part using flush cutters or other appropriate tools.
-
-
Post-Curing:
-
Place the cleaned and dried part in a UV curing chamber.
-
The post-curing time and temperature will depend on the specific resin formulation and the desired final properties. A typical cycle might be 30-60 minutes at 60-80°C under a broad-spectrum UV light source. Refer to the resin manufacturer's recommendations if available.
-
-
Finishing (Optional):
-
For a smoother surface finish, the part can be sanded with progressively finer grits of sandpaper.
-
Polishing can be performed to achieve a high-gloss finish.
-
Caption: Post-processing workflow for 3D printed Bis-EMA parts.
Protocol 4: Cytotoxicity Testing (MTT Assay)
This protocol provides a general outline for assessing the in vitro cytotoxicity of 3D printed Bis-EMA parts using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials and Equipment:
-
Post-processed 3D printed Bis-EMA specimens
-
Fibroblast cell line (e.g., L929 or human gingival fibroblasts)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
MTT reagent
-
DMSO or isopropanol
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Specimen Preparation and Sterilization:
-
Prepare disc-shaped specimens of the post-processed Bis-EMA material.
-
Sterilize the specimens, for example, by immersion in 70% ethanol (B145695) followed by UV irradiation.
-
-
Eluate Preparation:
-
Incubate the sterilized specimens in a cell culture medium at a specific surface area to volume ratio (e.g., 3 cm²/mL) for a defined period (e.g., 24, 48, or 72 hours) at 37°C to obtain an eluate.
-
-
Cell Seeding:
-
Seed fibroblast cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
-
-
Exposure to Eluate:
-
Remove the culture medium from the wells and replace it with the prepared eluates (undiluted and serial dilutions).
-
Include a negative control (fresh culture medium) and a positive control (a known cytotoxic substance).
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add MTT solution to each well and incubate for a further 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the negative control. A reduction in cell viability below a certain threshold (e.g., 70%) is typically considered a cytotoxic effect.
-
Caption: Workflow for in vitro cytotoxicity testing of 3D printed Bis-EMA parts.
Conclusion
Bis-EMA is a valuable monomer for the formulation of photocurable resins used in 3D printing and additive manufacturing, offering a favorable combination of low viscosity, good mechanical properties, and biocompatibility. The protocols and data presented in this document provide a foundation for researchers and professionals to explore the potential of Bis-EMA in their respective fields. It is imperative to underscore that the final properties and safety of any 3D printed device are contingent upon a well-controlled and optimized workflow, from resin formulation and printing to thorough post-processing. Further research into the long-term biocompatibility and degradation of Bis-EMA-based materials will continue to expand their applications in advanced biomedical and pharmaceutical technologies.
Application Notes and Protocols for Bisphenol A Ethoxylate Dimethacrylate (BPAEDMA) in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of Bisphenol A ethoxylate dimethacrylate (BPAEDMA) as a versatile crosslinking agent in the synthesis of polymers for various biomedical applications, including drug delivery and tissue engineering. Detailed experimental protocols and characterization methods are provided to guide researchers in the development of novel polymer-based systems.
Introduction to this compound (BPAEDMA)
This compound (BPAEDMA) is a difunctional monomer characterized by a central hydrophobic bisphenol A core, flanked by hydrophilic ethoxy chains, and terminated with reactive methacrylate (B99206) groups. This unique chemical structure imparts a combination of rigidity, thermal stability, and flexibility to the resulting polymer networks. The methacrylate functionalities allow for crosslinking through various polymerization techniques, most commonly free radical polymerization, to form three-dimensional polymer networks.
The properties of BPAEDMA-crosslinked polymers can be tailored by varying the degree of ethoxylation in the BPAEDMA molecule and by adjusting its concentration in the polymer formulation. A higher degree of ethoxylation generally increases the hydrophilicity and flexibility of the polymer network.
Key Attributes of BPAEDMA in Polymer Synthesis:
-
Crosslinking Capability: The two methacrylate groups enable the formation of a stable, crosslinked polymer network.
-
Tunable Properties: The final properties of the polymer can be modulated by the ethoxylation degree and concentration of BPAEDMA.
-
Biomedical Applications: Its use has been explored in dental resins, coatings, and more recently, in the fabrication of hydrogels and scaffolds for drug delivery and tissue engineering.
Applications in Drug Delivery and Tissue Engineering
BPAEDMA is a valuable crosslinking agent for creating hydrogels and polymer matrices for the controlled release of therapeutic agents. The crosslinked network can encapsulate drug molecules, and the release can be controlled by the crosslinking density, which influences the swelling behavior and diffusion characteristics of the hydrogel.
In tissue engineering, BPAEDMA can be used to fabricate scaffolds that provide mechanical support for cell growth and tissue regeneration. The mechanical properties of these scaffolds can be adjusted to match those of the target tissue by controlling the crosslinker concentration.
Experimental Protocols
Protocol 1: Synthesis of a BPAEDMA-Crosslinked Hydrogel for Drug Delivery via Free Radical Polymerization
This protocol describes the synthesis of a hydrogel composed of a primary monomer and BPAEDMA as the crosslinker for the encapsulation and controlled release of a model drug, doxorubicin (B1662922).
Materials:
-
Primary monomer (e.g., 2-hydroxyethyl methacrylate (HEMA))
-
This compound (BPAEDMA)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Solvent (e.g., a mixture of deionized water and ethanol)
-
Doxorubicin hydrochloride (or other drug of interest)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Preparation of the Monomer Solution:
-
In a light-protected vessel, prepare the monomer mixture by dissolving the primary monomer (e.g., HEMA) and BPAEDMA in the chosen solvent. The concentration of BPAEDMA can be varied to control the crosslinking density (see Table 1 for example formulations).
-
Add the photoinitiator (e.g., 0.5 wt% relative to the total monomer weight) to the solution and stir until completely dissolved.
-
If encapsulating a drug, dissolve the drug (e.g., doxorubicin hydrochloride) in the monomer solution at the desired concentration.
-
-
Polymerization:
-
Transfer the monomer solution into a mold of the desired shape and dimensions (e.g., between two glass plates separated by a spacer for a thin film).
-
Expose the mold to a UV light source (e.g., 365 nm) for a sufficient time to ensure complete polymerization (e.g., 10-30 minutes). The exact time will depend on the initiator concentration and light intensity.
-
-
Purification:
-
After polymerization, carefully remove the hydrogel from the mold.
-
Immerse the hydrogel in a large volume of deionized water or a suitable solvent to wash away any unreacted monomers, initiator, and non-encapsulated drug.
-
Replace the washing solution periodically (e.g., every 12 hours) for 2-3 days.
-
-
Drying and Characterization:
-
The purified hydrogel can be used in its swollen state or dried for further characterization. For drying, lyophilization (freeze-drying) is recommended to maintain the porous structure.
-
Characterize the hydrogel for its swelling behavior, mechanical properties, and drug release profile.
-
Protocol 2: In Vitro Drug Release Study
This protocol outlines the procedure for evaluating the release of an encapsulated drug from the synthesized BPAEDMA-crosslinked hydrogel.
Materials:
-
Drug-loaded BPAEDMA-crosslinked hydrogel
-
Release medium (e.g., PBS at pH 7.4 to mimic physiological conditions)
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer or other suitable analytical instrument for drug quantification
Procedure:
-
Sample Preparation:
-
Cut the drug-loaded hydrogel into samples of known weight and dimensions.
-
-
Release Study:
-
Place each hydrogel sample in a separate container with a known volume of the release medium (e.g., 10 mL of PBS).
-
Incubate the containers at 37°C with gentle agitation.
-
-
Sample Collection and Analysis:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.
-
Analyze the concentration of the drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's maximum absorbance wavelength).
-
-
Data Analysis:
-
Calculate the cumulative amount of drug released at each time point and express it as a percentage of the total drug loaded.
-
Plot the cumulative drug release percentage against time to obtain the drug release profile.
-
Data Presentation
The following tables summarize representative quantitative data on the effect of BPAEDMA concentration on the properties of the resulting polymers.
Table 1: Effect of BPAEDMA Concentration on Mechanical Properties of a HEMA-based Polymer
| BPAEDMA Concentration (mol%) | Compressive Modulus (MPa) | Flexural Strength (MPa) |
| 1 | 5.2 ± 0.4 | 8.5 ± 0.6 |
| 3 | 12.8 ± 1.1 | 18.2 ± 1.5 |
| 5 | 25.4 ± 2.3 | 35.7 ± 2.9 |
| 10 | 48.9 ± 4.1 | 62.1 ± 5.4 |
Note: The data in this table are illustrative and represent typical trends observed in methacrylate-based polymers. Actual values will depend on the specific primary monomer, polymerization conditions, and testing parameters.
Table 2: Cumulative Release of Doxorubicin from BPAEDMA-Crosslinked Hydrogels
| Time (hours) | 1 mol% BPAEDMA (Cumulative Release %) | 5 mol% BPAEDMA (Cumulative Release %) |
| 1 | 15.2 ± 1.8 | 8.5 ± 1.1 |
| 4 | 35.8 ± 3.2 | 20.1 ± 2.5 |
| 12 | 62.5 ± 4.5 | 45.3 ± 3.9 |
| 24 | 85.1 ± 5.1 | 68.7 ± 4.8 |
| 48 | 96.3 ± 3.8 | 88.2 ± 5.3 |
| 72 | 98.9 ± 2.5 | 95.4 ± 4.1 |
Note: This data is representative of typical drug release profiles from hydrogels with varying crosslinking densities. The release rate is inversely proportional to the crosslinker concentration.
Mandatory Visualizations
Experimental Workflow for Developing a BPAEDMA-Based Drug Delivery System
Logical Relationship of Crosslinking Density and Polymer Properties
Hypothetical Signaling Pathway for Doxorubicin-Induced Apoptosis
The following diagram illustrates a simplified signaling pathway of doxorubicin, a common anti-cancer drug that can be delivered using BPAEDMA-crosslinked hydrogels.
Application Notes: Formulation of High-Performance Anaerobic Adhesives with Ethoxylated Bisphenol A Dimethacrylate
Introduction:
Anaerobic adhesives are a class of single-component, solvent-free adhesives that cure in the absence of oxygen and in the presence of metal ions. They are widely used for threadlocking, retaining, sealing, and gasketing of metal components. The performance of anaerobic adhesives is significantly influenced by the choice of monomer. Ethoxylated bisphenol A dimethacrylate (EBADM) is a difunctional methacrylic monomer that offers several advantages in anaerobic adhesive formulations, including improved thermal stability and adhesion.[1][2] This document provides detailed application notes and protocols for the formulation and testing of anaerobic adhesives based on ethoxylated bisphenol A dimethacrylate.
Key Components of Anaerobic Adhesive Formulations:
A typical anaerobic adhesive formulation consists of the following key components:
-
Monomers: The primary component of the adhesive, which polymerizes to form the adhesive bond. Ethoxylated bisphenol A dimethacrylate is a key monomer known for providing enhanced heat resistance.[1] It is often blended with other monomers like triethylene glycol dimethacrylate (TEGDMA) to modify properties such as viscosity and crosslink density.[2]
-
Initiators: These compounds generate free radicals to initiate the polymerization process. Cumene (B47948) hydroperoxide is a commonly used initiator in anaerobic adhesives.[1]
-
Accelerators: These substances increase the rate of cure. They often work in conjunction with the initiator. Common accelerators include saccharin (B28170) and organic amines like N,N-dimethyl-p-toluidine.[1]
-
Stabilizers: These are added to prevent premature polymerization of the adhesive during storage. Hydroquinone (B1673460) and benzoquinone are frequently used stabilizers.[1]
-
Additives: Various additives can be incorporated to modify specific properties of the adhesive. Fillers like silica (B1680970) can control viscosity and rheology, while lubricants such as polytetrafluoroethylene (PTFE) can be added for specific applications like thread sealing.[1]
Data Presentation:
The following tables summarize representative formulations of anaerobic adhesives containing ethoxylated bisphenol A dimethacrylate and their corresponding performance characteristics. This data is compiled from various sources to provide a comparative overview.
Table 1: Representative Anaerobic Adhesive Formulations
| Component | Formulation 1 (wt%) | Formulation 2 (wt%) | Formulation 3 (wt%) |
| Ethoxylated Bisphenol A Dimethacrylate | 40 - 60 | 50 - 70 | 30 - 50 |
| Triethylene Glycol Dimethacrylate | 30 - 50 | 20 - 40 | 40 - 60 |
| Cumene Hydroperoxide | 1 - 3 | 1 - 3 | 1 - 3 |
| Saccharin | 0.5 - 1.5 | 0.5 - 1.5 | 0.5 - 1.5 |
| N,N-Dimethyl-p-toluidine | 0.1 - 0.5 | 0.1 - 0.5 | 0.1 - 0.5 |
| Hydroquinone | 0.1 - 0.3 | 0.1 - 0.3 | 0.1 - 0.3 |
| Fumed Silica | 1 - 5 | 2 - 6 | 1 - 4 |
Note: The ranges provided are typical and can be adjusted to achieve desired properties.
Table 2: Performance Characteristics of Anaerobic Adhesive Formulations
| Property | Formulation 1 | Formulation 2 | Formulation 3 | Test Method |
| Shear Strength (MPa) | 15 - 25 | 18 - 28 | 12 - 22 | ISO 10123 |
| Fixture Time (minutes) | 10 - 20 | 8 - 15 | 15 - 25 | ASTM D5649 (adapted) |
| Viscosity (cP at 25°C) | 500 - 1500 | 1000 - 2500 | 300 - 1000 | Brookfield Viscometer |
| Operating Temperature (°C) | -55 to 150 | -55 to 180 | -55 to 140 | Thermal Cycling |
Experimental Protocols:
Detailed methodologies for key experiments are provided below.
Protocol 1: Formulation of Anaerobic Adhesive
Objective: To prepare a laboratory-scale batch of anaerobic adhesive.
Materials:
-
Ethoxylated bisphenol A dimethacrylate
-
Triethylene glycol dimethacrylate
-
Cumene hydroperoxide
-
Saccharin
-
N,N-Dimethyl-p-toluidine
-
Hydroquinone
-
Fumed silica
-
Opaque, air-permeable container (e.g., polyethylene (B3416737) bottle)
-
Mechanical stirrer
-
Weighing balance
Procedure:
-
In a suitable mixing vessel, combine the ethoxylated bisphenol A dimethacrylate and triethylene glycol dimethacrylate monomers.
-
Begin stirring the monomer blend at a low to moderate speed.
-
Slowly add the cumene hydroperoxide, saccharin, N,N-dimethyl-p-toluidine, and hydroquinone to the mixing vessel. Ensure each component is fully dissolved before adding the next.
-
Gradually add the fumed silica to the mixture while stirring. Continue to stir until a homogenous, thixotropic paste is formed.
-
Transfer the formulated adhesive to an opaque, air-permeable container for storage. Do not fill the container more than halfway to ensure an adequate supply of oxygen for stability.
-
Store the adhesive in a cool, dark place.
Protocol 2: Determination of Shear Strength (ISO 10123)
Objective: To determine the shear strength of the anaerobic adhesive using pin-and-collar specimens.
Apparatus:
-
Universal testing machine with a compression fixture
-
Steel pins and collars with specified dimensions (as per ISO 10123)
-
Degreasing solvent (e.g., acetone, isopropanol)
-
Abrasive paper
Procedure:
-
Specimen Preparation:
-
Degrease the steel pins and collars with a suitable solvent and allow them to dry completely.
-
Lightly abrade the bonding surfaces of the pins and collars with abrasive paper and then degrease them again.
-
-
Adhesive Application:
-
Apply a thin, uniform layer of the anaerobic adhesive to the bonding area of the pin.
-
Apply a thin, uniform layer of the adhesive to the inner surface of the collar.
-
-
Assembly:
-
Insert the pin into the collar with a slight twisting motion to ensure even distribution of the adhesive.
-
Wipe away any excess adhesive from the assembly.
-
-
Curing:
-
Allow the assemblies to cure at ambient temperature for 24 hours, or as specified.
-
-
Testing:
-
Place the cured pin-and-collar assembly into the support fixture of the universal testing machine.
-
Apply a compressive load to the pin at a constant crosshead speed (e.g., 1 mm/min) until failure of the adhesive bond occurs.
-
Record the maximum load at failure.
-
-
Calculation:
-
Calculate the shear strength (in MPa) by dividing the maximum load (in Newtons) by the bonded area (in square millimeters).
-
Protocol 3: Determination of Fixture Time (Adapted from ASTM D5649)
Objective: To determine the time required for the anaerobic adhesive to develop handling strength.
Apparatus:
-
Torque wrench
-
Nuts and bolts (e.g., M10 steel)
-
Degreasing solvent
Procedure:
-
Specimen Preparation:
-
Degrease the nuts and bolts with a suitable solvent and allow them to dry completely.
-
-
Adhesive Application:
-
Apply a few drops of the anaerobic adhesive to the threads of the bolt.
-
-
Assembly:
-
Assemble the nut onto the bolt and tighten it to a low, consistent initial torque (e.g., finger tight).
-
-
Curing and Testing:
-
Start a timer immediately after assembly.
-
At regular intervals (e.g., every 2 minutes), attempt to loosen the nut using the torque wrench.
-
The fixture time is defined as the time at which a specified breakaway torque (e.g., 5 N·m) is achieved, indicating that the adhesive has developed sufficient strength to handle the assembly without disrupting the bond.
-
Visualizations:
The following diagrams illustrate key aspects of anaerobic adhesive formulation and function.
Caption: Workflow for the formulation of anaerobic adhesives.
Caption: Simplified signaling pathway of anaerobic adhesive curing.
Caption: Experimental workflow for testing anaerobic adhesives.
References
Application Notes and Protocols for Bis-EMA in Remineralizing Amorphous Calcium Phosphate Composites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ethoxylated bisphenol A dimethacrylate (Bis-EMA), a key monomer in the development of remineralizing dental composites. When combined with amorphous calcium phosphate (B84403) (ACP), these composites offer a bioactive approach to dental restoration, capable of releasing calcium and phosphate ions to promote the repair of demineralized tooth structure.
Introduction
Dental caries remains a significant global health issue. Traditional dental composites are bioinert, merely replacing lost tooth structure. The development of bioactive materials that can interact with the oral environment to inhibit demineralization and promote remineralization is a key area of research. Composites formulated with Bis-EMA and amorphous calcium phosphate (ACP) are designed to be such a material. ACP, a precursor to hydroxyapatite (B223615) (the main component of tooth enamel), can release supersaturating levels of calcium and phosphate ions.[1][2][3] The polymer matrix, often based on Bis-EMA, plays a crucial role in controlling the release of these ions and maintaining the mechanical integrity of the restoration.
Data Presentation
The following tables summarize key quantitative data from studies on Bis-EMA (specifically, ethoxylated bisphenol A dimethacrylate or EBPADMA) based ACP composites.
Table 1: Ion Release from Experimental ACP Composites
| Composite Formulation | Calcium Ion Release (mmol/L) | Phosphate Ion Release (mmol/L) | Fluoride Ion Release (mmol/L) | Immersion Time | Reference |
| EBPADMA/TEGDMA/HEMA/MEP Resin with Milled Zr-ACP | Supersaturated levels | Supersaturated levels | Not Reported | Not Specified | [4][5][6] |
| Experimental ACP Orthodontic Composite | 0.744 ± 0.069 | 0.543 ± 0.057 | Not Applicable | 4 weeks | [1] |
| Commercial Fluoride-Releasing Control | Not Applicable | Not Applicable | 0.009 ± 0.004 | 4 weeks | [1] |
| UPE-ACP Composite | 26.1 ± 3.1 (total mmol) | 28.8 ± 3.1 (total mmol) | Not Applicable | 168 days | [7] |
Table 2: Mechanical and Physical Properties of Bis-EMA Based ACP Composites
| Property | Unmilled ACP Composite | Milled ACP Composite | Unfilled Copolymer | Reference |
| Biaxial Flexure Strength (Dry) | Lower than milled | Higher by 56% | Not Applicable | [4][5][6] |
| Biaxial Flexure Strength (Wet) | Lower than milled | Higher by 79% | Not Applicable | [4][5][6] |
| Degree of Vinyl Conversion (Reduction vs. Copolymer) | 13.6% | 7.3% | Not Applicable | [4][5][6] |
| Water Sorption | Highest | Intermediate | Lowest | [4][5][6] |
Table 3: Remineralization Efficacy of ACP Composites
| Study Model | ACP Composite Mineral Recovery (%) | Control Group Mineral Recovery (%) | Further Demineralization in Control (%) | Reference |
| Static Model (Bovine Enamel) | 71 ± 33 | 14 ± 13 (Apatite Control) | Not Applicable | [2][3] |
| Dynamic Model (Bovine Enamel) | 38 ± 16 | -6 ± 24 (Apatite Control) | Not Applicable | [2][3] |
| In Vitro (Human Enamel) | 14.4 ± 16.7 | 4.4 ± 14.2 (F-releasing composite) | 55.4 ± 24.4 (Uncoated) | [1] |
| In Vitro (Bovine Teeth) | 38.95 (average) | Not specified | Demineralization occurred | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Synthesis of Zirconia-Hybridized Amorphous Calcium Phosphate (Zr-ACP) Filler
This protocol describes the precipitation of Zr-ACP, a common filler for these composites.
Materials:
-
Calcium nitrate (B79036) solution (800 mmol/L)
-
Sodium phosphate dibasic solution (536 mmol/L) containing 2 mol% sodium pyrophosphate
-
Zirconyl chloride solution (250 mmol/L)
Procedure:
-
In a closed system at 23 °C, rapidly mix equal volumes of the calcium nitrate solution and the sodium phosphate dibasic solution.
-
Simultaneously, add an appropriate volume of the zirconyl chloride solution.[4]
-
The Zr-ACP will precipitate instantaneously.
-
The precipitate is then washed, freeze-dried, and stored under vacuum until use.
Fabrication of Bis-EMA Based ACP Composites
This protocol outlines the preparation of the composite paste.
Materials:
-
Bis-EMA (or EBPADMA)
-
Co-monomers such as triethylene glycol dimethacrylate (TEGDMA), 2-hydroxyethyl methacrylate (B99206) (HEMA), and methacryloxyethyl phthalate (B1215562) (MEP)[4][5][6]
-
Photo-initiator system (e.g., camphorquinone (B77051) and ethyl 4-(dimethylamino)benzoate)[7]
-
Zr-ACP filler (milled or unmilled)
Procedure:
-
Prepare the resin matrix by blending Bis-EMA with the co-monomers and the photo-initiator system. Molar ratios of the monomers can be varied to optimize properties.[4][5][6]
-
Incorporate the Zr-ACP filler into the resin matrix, typically at a mass fraction of 40%.[4][5][6]
-
Mix the components thoroughly by hand spatulation to form a homogenous paste.
-
To eliminate entrapped air, store the composite paste under a moderate vacuum (e.g., 2.7 kPa) overnight.[8]
Evaluation of Ion Release
This protocol is for measuring the release of calcium and phosphate ions from the cured composite.
Procedure:
-
Prepare disk-shaped specimens of the cured composite.
-
Immerse the specimens in a buffered saline solution (e.g., pH 7.4) at 37 °C.[7]
-
At predetermined time intervals, collect aliquots of the immersion solution.
-
Analyze the concentrations of calcium and phosphate ions in the aliquots using techniques such as inductively coupled plasma emission spectroscopy.[9]
Assessment of Remineralization Potential
This protocol evaluates the ability of the composite to remineralize artificial caries lesions.
Procedure:
-
Create artificial caries-like lesions in bovine or human enamel specimens.
-
Coat the lesioned surface with the experimental ACP composite.
-
Immerse the coated specimens in a remineralizing solution or subject them to pH cycling (alternating between demineralizing and remineralizing solutions) to simulate oral conditions.[2][3][9]
-
After the treatment period, assess the mineral recovery in the lesions using quantitative microradiography.[1][2][3]
Measurement of Mechanical and Physical Properties
Standard tests are used to characterize the composite's performance.
-
Biaxial Flexure Strength (BFS): This test determines the material's strength. Specimens are loaded until fracture, and the BFS is calculated.[4][5][6]
-
Degree of Vinyl Conversion (DC): Fourier-transform infrared (FTIR) spectroscopy is used to measure the percentage of methacrylate groups that have polymerized.[10]
-
Water Sorption (WS): The mass of the composite is measured before and after immersion in water for a specified period to determine the amount of water absorbed.[4][5][6]
-
Polymerization Shrinkage (PS): A mercury dilatometer can be used to measure the volume change of the composite during polymerization.[8]
Visualizations
The following diagrams illustrate key workflows and relationships in the development and function of Bis-EMA based remineralizing ACP composites.
Caption: Experimental workflow for developing remineralizing composites.
Caption: Mechanism of action for ACP composite remineralization.
Caption: Factors influencing composite performance.
References
- 1. In vitro remineralization of enamel by polymeric amorphous calcium phosphate composite: Quantitative micro-radiographic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative assessment of the efficacy of amorphous calcium phosphate/methacrylate composites in remineralizing caries-like lesions artificially produced in bovine enamel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ethoxylated Bisphenol Dimethacrylate-based Amorphous Calcium Phosphate Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethoxylated bisphenol dimethacrylate-based amorphous calcium phosphate composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. Calcium and Phosphate ion Release From Experimental Remineralizing Dental Composites IADR Abstract Archives [iadr.abstractarchives.com]
- 8. Polymeric dental composites based on remineralizing amorphous calcium phosphate fillers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Bis-EMA
Application Notes for Researchers, Scientists, and Drug Development Professionals
High-performance liquid chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of Bisphenol A ethoxylate dimethacrylate (Bis-EMA), a common monomer in dental resins and other polymer-based materials. The selection of an appropriate HPLC method is critical for accurate analysis, particularly in studies focused on monomer leaching, material stability, and biocompatibility for regulatory submissions. This document provides detailed protocols and application notes for the analysis of Bis-EMA using reversed-phase HPLC (RP-HPLC), a widely adopted and robust method.
RP-HPLC is ideally suited for the analysis of moderately polar compounds like Bis-EMA. The separation is typically achieved on a non-polar stationary phase, such as a C18 column, with a polar mobile phase, commonly a mixture of acetonitrile (B52724) and water.[1][2] Detection is frequently performed using a UV detector, as the aromatic rings in the Bis-EMA structure provide strong chromophores.[1] For applications requiring higher sensitivity and selectivity, especially in complex matrices, coupling HPLC with mass spectrometry (LC-MS/MS) is a powerful alternative.[3]
These notes provide a framework for developing and implementing HPLC methods for Bis-EMA analysis, which can be adapted and validated for specific research and development needs.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the HPLC analysis of Bis-EMA and related monomers, compiled from various studies. These values can serve as a reference for method development and performance evaluation.
Table 1: HPLC Method Parameters for Bis-EMA and Related Monomers
| Parameter | Value | Source |
| Column | Reversed-phase C18 (e.g., Supelcosil LC-18, Newcrom R1) | [1][4] |
| Column Dimensions | 4.6 x 250 mm, 5 µm particle size | [1] |
| Mobile Phase | Acetonitrile/Water mixture (e.g., 65:35 v/v, 60:40 v/v) | [1][2] |
| Acetonitrile/Water with phosphoric acid | [4] | |
| Flow Rate | 1.0 mL/min | [1] |
| Detection Wavelength | 205 nm | [1] |
| Column Temperature | 25 °C | [1] |
| Injection Volume | 20 µL | [1] |
Table 2: Reported Retention Times and Detection Limits
| Analyte | Retention Time (min) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Source |
| Bis-EMA | 12.43 | Not specified | Not specified | [5] |
| Bis-GMA | 14.45 | 0.0076 mmol/L | 0.0229 mmol/L | [2][5][6] |
| TEGDMA | 9.08 | 0.0123 mmol/L | 0.0373 mmol/L | [2][5][6] |
| UDMA | 12.51 | Not specified | Not specified | [5] |
| Bisphenol A (BPA) | 5.5 | 0.01 µg/mL | 0.02 µg/mL | [7][8] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the analysis of Bis-EMA using a standard reversed-phase HPLC method.
Protocol 1: Reversed-Phase HPLC with UV Detection for Bis-EMA Analysis
1. Objective: To quantify the concentration of Bis-EMA in a sample solution using reversed-phase high-performance liquid chromatography with ultraviolet (UV) detection.
2. Materials and Reagents:
-
Bis-EMA standard (analytical grade)
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Methanol (HPLC grade, for standard preparation)
-
Sample containing Bis-EMA (e.g., extract from a dental composite)
-
0.45 µm syringe filters
3. Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[1]
-
Data acquisition and processing software.
4. Preparation of Standard Solutions: a. Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of Bis-EMA standard and dissolve it in a specific volume of methanol. b. Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with the mobile phase to achieve a concentration range that brackets the expected sample concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL).
5. Sample Preparation: a. The sample preparation will vary depending on the matrix. For solid samples like dental composites, an extraction step is necessary. A common procedure involves immersing a known weight of the material in an extraction solvent (e.g., 75% ethanol/water solution) and incubating at 37°C for a specified period (e.g., 24 hours to 7 days).[3] b. After extraction, centrifuge the sample to pellet any solid debris. c. Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.
6. HPLC Method Parameters:
-
Column: C18 reversed-phase, 4.6 x 250 mm, 5 µm.[1]
-
Mobile Phase: Isocratic elution with 65% acetonitrile and 35% water.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25 °C.[1]
-
Detection Wavelength: 205 nm.[1]
-
Injection Volume: 20 µL.[1]
-
Run Time: Approximately 15-20 minutes (ensure Bis-EMA has fully eluted).
7. Analysis Procedure: a. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. b. Inject the prepared standard solutions in increasing order of concentration to generate a calibration curve. c. Inject the prepared sample solutions. d. After the analysis, flush the column with a high percentage of organic solvent (e.g., 100% acetonitrile) to remove any strongly retained compounds.
8. Data Analysis: a. Identify the Bis-EMA peak in the sample chromatograms by comparing the retention time with that of the standard. b. Integrate the peak area of the Bis-EMA peak in both the standards and the samples. c. Construct a calibration curve by plotting the peak area of the standards against their known concentrations. d. Determine the concentration of Bis-EMA in the samples by interpolating their peak areas on the calibration curve.
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the HPLC analysis of Bis-EMA.
Caption: Experimental workflow for HPLC analysis of Bis-EMA.
Caption: Key parameters of the HPLC method for Bis-EMA analysis.
References
- 1. Analysis of Monomer Release from Different Composite Resins after Bleaching by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. Separation of Bisphenol A bis(2-hydroxyethyl ether) dimethacrylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 7. researchgate.net [researchgate.net]
- 8. Validation of a Simple HPLC–UV Method for the Determination of Monomers Released from Dental Resin Composites in Artificial Saliva - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Identification of Bis-EMA Derivatives by GC-MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the identification and analysis of Bisphenol A ethoxylate dimethacrylate (Bis-EMA) derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). These methodologies are crucial for quality control, stability testing, and impurity profiling in drug development and material science.
Introduction
Bis-EMA and its derivatives are common monomers used in various biomedical applications, including dental composites and drug delivery systems.[1][2] The analysis of these compounds is essential to understand their composition, purity, and potential leachables, which can have toxicological implications.[2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds.[3] For less volatile compounds like Bis-EMA, high-temperature GC-MS (HT-GC/MS) or derivatization techniques are often employed to enhance their volatility and improve chromatographic resolution.[1][2][4]
Experimental Protocols
Sample Preparation
The choice of sample preparation protocol depends on the sample matrix. The goal is to extract the Bis-EMA derivatives and prepare them in a suitable volatile organic solvent for GC-MS analysis.[3][5]
Protocol 2.1.1: Liquid-Liquid Extraction (LLE) for Liquid Samples
-
Sample Collection: Collect the liquid sample in a clean glass container to prevent contamination.[3]
-
Solvent Selection: Choose an appropriate water-immiscible organic solvent such as hexane, dichloromethane, or ethyl acetate.[3][5]
-
Extraction:
-
In a separatory funnel, mix the liquid sample with the chosen organic solvent in a 1:1 volume ratio.
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The organic layer containing the analytes will be distinct from the aqueous layer.
-
Carefully collect the organic layer.
-
-
Drying and Concentration:
-
Dry the collected organic extract by passing it through a column containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of approximately 1 mL using a gentle stream of nitrogen.
-
-
Final Preparation: Transfer the concentrated sample to a 1.5 mL glass autosampler vial for GC-MS analysis.[5] A minimum volume of 50 µL is recommended.[5]
Protocol 2.1.2: Solid-Phase Extraction (SPE) for Complex Matrices (e.g., Polymer Eluates)
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Select a suitable SPE cartridge (e.g., C18).
-
Condition the cartridge by sequentially passing methanol (B129727) and then deionized water through it.
-
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove interferences.
-
Elution: Elute the Bis-EMA derivatives from the cartridge using a small volume of a strong organic solvent (e.g., methanol or acetonitrile).
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volatile solvent for GC-MS analysis.
Protocol 2.1.3: Derivatization (Silylation)
To improve the volatility of Bis-EMA derivatives, derivatization of the hydroxyl groups is often necessary.[4] Silylation is a common derivatization technique.[4]
-
Sample Preparation: Transfer a known amount of the dried extract into a reaction vial.
-
Reagent Addition: Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the vial.[6][7]
-
Reaction: Cap the vial tightly and heat at 60-80°C for 30-60 minutes to ensure complete derivatization.[7]
-
Analysis: After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS.
GC-MS Instrumentation and Parameters
The following table summarizes the recommended GC-MS parameters for the analysis of Bis-EMA derivatives. These may need to be optimized depending on the specific instrument and the complexity of the sample.
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Mode | Splitless or Direct On-Column[2] |
| Injector Temperature | 250 - 300°C[5] |
| Carrier Gas | Helium at a constant flow rate of 1.0 - 1.5 mL/min |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% diphenyl / 95% dimethylpolysiloxane (e.g., DB-5 or equivalent)[5] |
| Oven Temperature Program | Initial temperature of 150°C for 2 min, ramp at 10-30°C/min to 320°C, hold for 5-10 min[8] |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI)[9] |
| Ionization Energy | 70 eV[9] |
| Mass Range | 50 - 1000 m/z |
| Ion Source Temperature | 200 - 230°C[8] |
| Transfer Line Temperature | 280 - 300°C |
| Scan Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
Data Presentation
The following table presents example data for the identification of a homologous series of Bis-EMA. The retention times and molecular masses will vary based on the number of ethoxy groups.
| Bis-EMA Homologue (Number of Ethoxy Groups) | Molecular Mass ( g/mol ) | Approximate Retention Time (min) |
| 2 | 512 | 9.5 - 10.5 |
| 4 | 600 | 10.5 - 11.5 |
| 6 | 688 | 11.5 - 12.5 |
| 8 | 776 | 12.5 - 13.5 |
| 10 | 864 | 13.5 - 14.5 |
| 12 | 952 | 14.5 - 15.5 |
Note: The retention times are illustrative and will depend on the specific chromatographic conditions used. A study identified a homologous series of Bis-EMA with up to twelve ethoxy groups with molecular masses ranging from 452 g/mol to 892 g/mol and retention times from 9.43 min to 13.36 min.[2]
Visualizations
Experimental Workflow
Caption: Workflow for GC-MS analysis of Bis-EMA derivatives.
Fragmentation Pathway of a Bis-EMA Derivative
The mass spectrum of a Bis-EMA derivative will show a molecular ion peak and characteristic fragment ions. The fragmentation pattern is crucial for structural elucidation. A common fragmentation involves the cleavage of the ether linkages and the methacrylate (B99206) groups.
Caption: Simplified fragmentation of a Bis-EMA derivative in MS.
References
- 1. Determination of homologous distributions of bisEMA dimethacrylates in bulk-fill resin-composites by GC–MS | Pocket Dentistry [pocketdentistry.com]
- 2. Determination of homologous distributions of bisEMA dimethacrylates in bulk-fill resin-composites by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scioninstruments.com [scioninstruments.com]
- 4. library.dphen1.com [library.dphen1.com]
- 5. uoguelph.ca [uoguelph.ca]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Bisphenol A and Related Aromatic Compounds Released from Bis-GMA-Based Composites and Sealants by High Performance Liquid Chromatography [junksciencearchive.com]
- 9. dl.ndl.go.jp [dl.ndl.go.jp]
Application Notes and Protocols: In Vitro Cytotoxicity Assays for Bis-EMA Containing Dental Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisphenol A ethoxylate dimethacrylate (Bis-EMA) is a common monomer used in dental composite resins due to its favorable mechanical properties and lower viscosity compared to Bis-GMA. However, the elution of unreacted monomers from dental restorations can lead to potential cytotoxic effects on oral tissues, including human gingival fibroblasts and dental pulp cells.[1] This document provides detailed application notes and experimental protocols for assessing the in vitro cytotoxicity of Bis-EMA containing dental materials. The protocols for the MTT and LDH assays are outlined, as these are commonly used methods to evaluate cell viability and membrane integrity, respectively, in response to dental material extracts.
Data Presentation
| Dental Resin Monomer/Material | Cell Line | Assay | Concentration/Condition | Result | Reference |
| Filtek Z550 (contains Bis-EMA) | Human Gingival Fibroblasts | MTT | 24-hour exposure to cured resin | 31% decrease in cell viability | [1] |
| Bis-GMA | Human Gingival Fibroblasts | MTT | - | TC50: 0.087 mmol/L | [2] |
| Bis-GMA | Human Dental Pulp Cells | LDH | 30 µM | Beginning of toxic effects | [3] |
| UDMA | Human Dental Pulp Cells | LDH | 100 µM | Beginning of toxic effects | [3] |
| TEGDMA | Human Dental Pulp Cells | LDH | Up to 300 µM | No toxicity observed | [3] |
| HEMA | Human Gingival Fibroblasts | MTT/LDH | - | Least cytotoxic among tested monomers | [4] |
Note: The cytotoxicity of dental resin monomers is generally ranked as follows: Bis-GMA > UDMA > TEGDMA > HEMA.[3][4]
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Materials:
-
Human Gingival Fibroblasts (HGFs) or Human Dental Pulp Stem Cells (hDPSCs)
-
Cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Bis-EMA containing dental material
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Material Eluate Preparation:
-
Prepare discs of the Bis-EMA containing dental material according to the manufacturer's instructions.
-
Immerse the cured discs in cell culture medium at a surface area to volume ratio of 1 cm²/mL.
-
Incubate for 24 hours at 37°C to allow for the elution of components.
-
Collect the eluate and sterile-filter it.
-
-
Cell Treatment:
-
Remove the culture medium from the wells.
-
Add 100 µL of the prepared eluate at various concentrations (e.g., 100%, 50%, 25%, 12.5%) to the wells.
-
Include a negative control (fresh culture medium) and a positive control (e.g., a known cytotoxic agent).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the negative control.
LDH (Lactate Dehydrogenase) Assay
This assay quantifies the amount of lactate (B86563) dehydrogenase released from damaged cells into the culture medium, which is an indicator of cytotoxicity and loss of cell membrane integrity.[3]
Materials:
-
Human Gingival Fibroblasts (HGFs) or Human Dental Pulp Stem Cells (hDPSCs)
-
Cell culture medium
-
Bis-EMA containing dental material
-
LDH assay kit (commercially available)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding and Eluate Preparation: Follow steps 1 and 2 from the MTT assay protocol.
-
Cell Treatment: Follow step 3 from the MTT assay protocol.
-
LDH Assay:
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Follow the instructions provided with the commercial LDH assay kit. This typically involves adding a reaction mixture to the supernatant and incubating for a specific time.
-
-
Data Acquisition: Measure the absorbance at the wavelength specified in the kit's instructions (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and cells lysed to achieve maximum LDH release.
Visualization of Experimental Workflow and Signaling Pathways
To aid in the understanding of the experimental process and the potential molecular mechanisms of Bis-EMA induced cytotoxicity, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for in vitro cytotoxicity testing of Bis-EMA containing dental materials.
Caption: Hypothesized signaling pathway of Bis-EMA induced cytotoxicity in oral cells.
Discussion of Signaling Pathways
While the precise signaling cascade for Bis-EMA is still under investigation, studies on related bisphenol-containing monomers like Bis-GMA and BPA provide a strong foundation for a hypothesized pathway. The leached Bis-EMA monomers are thought to induce the production of reactive oxygen species (ROS) within the cells, leading to oxidative stress.[5] This oxidative stress can, in turn, activate several signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway (such as JNK and p38) and the PI3K/AKT pathway.[6] The activation of these pathways can ultimately lead to the initiation of apoptosis, or programmed cell death, through the activation of caspases, resulting in the observed cytotoxicity.[7] It is important to note that the PI3K/AKT pathway can have both pro-survival and pro-apoptotic roles depending on the cellular context and the specific stimuli. Further research is needed to fully elucidate the specific molecular targets and signaling events involved in Bis-EMA-mediated cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Considerations about Cytotoxicity of Resin-Based Composite Dental Materials: A Systematic Review [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Dental and Medical Problems [dmp.umw.edu.pl]
- 7. Semilicoisoflavone B Induces Apoptosis of Oral Cancer Cells by Inducing ROS Production and Downregulating MAPK and Ras/Raf/MEK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to reduce monomer leaching from Bis-EMA dental composites.
Technical Support Center: Bis-EMA Dental Composites
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bis-EMA (ethoxylated bisphenol A dimethacrylate) dental composites. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the reduction of monomer leaching from these materials during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence monomer leaching from Bis-EMA dental composites?
A1: Monomer leaching is a complex process influenced by several key factors:
-
Degree of Conversion (DC): The percentage of monomer double bonds converted into a polymer network during curing is a critical factor. Incomplete polymerization leaves a higher concentration of unreacted monomers that can leach out.[1][2] However, a direct correlation between DC and the amount of leached monomer is not always observed, as other factors like network density also play a role.[3][4][5]
-
Curing Parameters: The duration, intensity, and method of light curing significantly impact the final DC.[6][7] Insufficient curing time or low light intensity can lead to a lower DC and consequently, higher monomer elution.[6][8]
-
Material Composition: The specific formulation of the composite, including the type and ratio of base monomers (e.g., Bis-GMA, UDMA), diluent monomers (e.g., TEGDMA), and filler content, affects viscosity, reactivity, and ultimately, the potential for leaching.[1][9][10] Materials with lower viscosity monomers may achieve a higher DC.[1]
-
Extraction Solvent: The type of solvent used for immersion studies greatly affects the quantity of leached monomers. Organic solvents like ethanol (B145695) are more aggressive and can penetrate the polymer network, leading to higher elution compared to aqueous solutions like water or artificial saliva.[5][7][11][12]
-
Post-Curing Environment: Factors such as temperature, pH, and enzymatic activity in the surrounding environment can degrade the composite matrix over time, potentially leading to increased leaching.[13]
Q2: My experiment shows high levels of Bis-EMA leaching. How can I troubleshoot this?
A2: High monomer leaching is a common issue. Use the following guide to troubleshoot potential causes.
Troubleshooting Guide: High Monomer Leaching
| Potential Cause | Recommended Action | Explanation |
| Inadequate Curing | Increase curing time. Verify light source intensity and distance. | A longer curing time, such as extending from a standard 20 seconds to 40 seconds, can significantly decrease the leaching of higher molecular weight monomers.[6] Ensure the light guide tip is as close as possible to the composite surface. |
| Suboptimal Curing Technique | Implement a "soft-start" or "pulse-delay" curing method. | These techniques initiate polymerization at a lower rate, which can reduce shrinkage stress and potentially improve the overall polymer network integrity, leading to less trapped residual monomer.[8][14][15] |
| Material Formulation | Re-evaluate the composite formulation. | Composites containing a higher ratio of Bis-EMA to Bis-GMA may exhibit less leaching.[1] Bis-EMA's lower viscosity compared to Bis-GMA can facilitate a higher degree of conversion.[1][6] |
| Post-Cure Treatment | Apply a post-curing heat treatment. | Although not always standard, post-curing at elevated temperatures can enhance monomer conversion and reduce the amount of leachable components. |
| Surface Finish | Ensure proper finishing and polishing. | The outermost, oxygen-inhibited layer of the composite is often resin-rich and poorly polymerized. Proper finishing and polishing remove this layer, which can be a primary source of unreacted monomers.[2] |
Q3: How does extending the light-curing time affect monomer leaching?
A3: Extending the light-curing time generally decreases monomer leaching by increasing the degree of conversion (DC). Studies have shown that prolonging the curing time from a standard 20 seconds to 40 seconds can significantly reduce the amount of leached monomers, particularly for those with higher molecular weights like Bis-GMA and Bis-EMA.[6] The difference in leaching between a 40-second and a 60-second cure may not be as significant as the difference between 20 and 40 seconds.[6]
The following table summarizes data from a study investigating the effect of LED curing time on the leaching of various monomers.
Table 1: Effect of Curing Time on Monomer Leaching
| Curing Time | Bis-GMA Leached (relative units) | TEGDMA Leached (relative units) |
|---|---|---|
| 10s | High | High |
| 20s | Moderate | Moderate |
| 40s | Low | Low |
| 60s | Low | Low |
Data adapted from studies showing a trend of decreased leaching with increased curing time. The most significant reduction is often observed when moving from 20s to 40s.[6][7]
Q4: Can the choice of curing light (e.g., LED vs. Halogen) influence Bis-EMA leaching?
A4: Yes, the type of curing unit can play a key role. Some studies have found that samples cured with a halogen unit resulted in higher total monomer elution compared to those cured with an LED unit.[7][11] This is often attributed to the different spectral outputs and intensities of the lights, which can affect the activation of photoinitiators and the resulting degree of conversion.
Q5: Is there a direct correlation between the degree of conversion (DC) and the amount of monomer leaching?
A5: While a higher DC is generally expected to result in lower monomer leaching, a direct inverse correlation is not always found.[2][3] Some studies report no significant correlation, suggesting that the structure and cross-link density of the polymer network are also crucial factors.[3][4][5] Unreacted monomers can remain trapped as pendant groups within the polymer structure and may not be free to leach out.[4] Therefore, while aiming for a high DC is a good strategy, it does not solely guarantee minimal leaching.
Experimental Protocols & Visualizations
To assist in your experimental setup, this section provides a detailed protocol for a common analytical method and visual diagrams of key workflows and relationships.
Protocol: Quantification of Leached Monomers using HPLC
This protocol outlines the steps for preparing a dental composite sample and quantifying the leached Bis-EMA and other monomers using High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation:
-
Fabricate disc-shaped composite specimens using standardized molds (e.g., 5 mm diameter, 2 mm thickness).
-
Press the material between two glass plates to ensure a flat, smooth surface.
-
-
Curing:
-
Polymerize the specimens using a dental curing light (e.g., LED unit, >1000 mW/cm²).
-
Apply the light source directly to the surface for a standardized time (e.g., 40 seconds).[6] Standardize the distance between the light tip and the sample surface.[7]
-
Perform curing on both sides of the disc to ensure maximum polymerization.
-
-
Finishing and Polishing (Optional but Recommended):
-
Polish the cured specimens with silicon carbide abrasive papers under water cooling to remove the oxygen-inhibited layer.[16]
-
-
Immersion (Leaching):
-
Place each specimen in a sealed, amber glass vial to prevent photodegradation of the analytes.[2]
-
Add a precise volume (e.g., 1 mL) of the chosen extraction solvent (e.g., 75% ethanol/water solution for a worst-case scenario, or artificial saliva for clinical simulation).[2][5]
-
Incubate the vials at 37°C for a specified period (e.g., 24 hours, 7 days).[2][11]
-
-
Sample Analysis (HPLC):
-
After incubation, remove the composite disc. The remaining solution is the eluate.
-
Filter the eluate through a 0.22 µm syringe filter before analysis.
-
Inject a known volume of the eluate into the HPLC system equipped with a suitable column (e.g., C18) and a UV detector set at an optimal wavelength (e.g., 205 nm).[4]
-
Use a gradient elution method with a mobile phase such as acetonitrile (B52724) and water.[6]
-
-
Quantification:
-
Prepare calibration standards of Bis-EMA, Bis-GMA, TEGDMA, etc., at known concentrations.
-
Run the standards through the HPLC to generate a calibration curve.
-
Compare the peak areas from the experimental samples to the calibration curve to determine the concentration of each leached monomer.[10]
-
Diagrams
The following diagrams illustrate the experimental workflow for monomer leaching analysis and the key factors influencing the process.
Caption: Experimental workflow for monomer leaching analysis.
Caption: Key factors influencing monomer leaching.
References
- 1. nva.sikt.no [nva.sikt.no]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. Degree of conversion and residual monomer elution of 3D-printed, milled and self-cured resin-based composite materials for temporary dental crowns and bridges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Release of Monomers from Dental Composite Materials into Saliva and the Possibility of Reducing the Toxic Risk for the Patient - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of Bis-GMA/TEGDMA monomers leaching from a hybrid dental composite resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lirias.kuleuven.be [lirias.kuleuven.be]
- 13. An investigation into bisphenol-A leaching from orthodontic materials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Leaching of monomers from bulk-fill composites: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. codental.uobaghdad.edu.iq [codental.uobaghdad.edu.iq]
- 16. mdpi.com [mdpi.com]
Factors affecting the degree of vinyl conversion in Bis-EMA polymerization.
Technical Support Center: Bis-EMA Polymerization
Welcome to the technical support center for Bis-EMA (ethoxylated bisphenol A dimethacrylate) polymerization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the critical factors influencing the degree of vinyl conversion (DC).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My final degree of conversion (DC) is consistently lower than expected. What are the common causes?
A1: A low DC can stem from several factors, often related to the reaction environment and formulation. Key areas to investigate include:
-
Oxygen Inhibition: Dissolved oxygen is a potent free-radical scavenger that significantly inhibits polymerization, especially at the surface exposed to air.[1][2][3] This creates an uncured or tacky surface layer.
-
Insufficient Initiator Concentration: An inadequate concentration of photoinitiator can lead to a low generation of free radicals, resulting in incomplete polymerization.[4][5]
-
Inhibitor Concentration: Monomers like Bis-EMA are shipped with inhibitors (e.g., MEHQ, BHT) to prevent spontaneous polymerization during storage.[6][7][8] If not adequately removed or accounted for, these can quench radicals and introduce a prolonged induction period.
-
Low Curing Energy: For photopolymerization, insufficient light intensity or curing time will result in a lower DC.[9][10][11] The total energy delivered (Intensity x Time) is a critical parameter.
-
Low Temperature: Lower temperatures increase the monomer's viscosity, which restricts the mobility of reactive species and can hinder the polymerization process, leading to a lower DC.[2]
-
Vitrification: In glassy polymer systems like Bis-EMA, the reaction can become diffusion-limited as the polymer network forms and the glass transition temperature (Tg) of the curing material approaches the reaction temperature.[4] This process, known as vitrification, traps unreacted monomers within the rigid network, limiting the final DC.
Q2: How does the photoinitiator concentration impact the degree of conversion?
A2: The photoinitiator concentration has a critical, non-linear effect on the DC.
-
Increasing Concentration: Generally, a higher initiator concentration leads to a faster polymerization rate and can increase the DC, up to an optimal point.[5] This is due to the generation of a greater number of free radicals upon exposure to light.
-
Excessive Concentration: However, an excessively high concentration can be detrimental. It can cause an "inner shielding" effect, where the high concentration of initiator molecules at the surface absorbs most of the light, preventing it from penetrating deeper into the sample.[4][5] This leads to a cure gradient with a low DC in the bulk of the material. It can also lead to a very high initial reaction rate, causing premature vitrification that traps unreacted monomers.[4]
Q3: I'm observing a significant induction period before polymerization begins. What's causing this delay?
A3: A noticeable delay before the onset of polymerization, known as an induction or inhibition period, is almost always caused by the presence of inhibitors.
-
Oxygen: As a diradical, oxygen rapidly reacts with and consumes the initial free radicals generated by the initiator.[3][12][13] Polymerization will only commence once the dissolved oxygen in the resin has been consumed.
-
Chemical Inhibitors: Commercial monomers contain inhibitors like Butylated Hydroxytoluene (BHT) or the monomethyl ether of hydroquinone (B1673460) (MEHQ) for stabilization.[6][8][14] These phenolic compounds are efficient radical scavengers that must be consumed before bulk polymerization can proceed.[6][14] The length of the induction period is often proportional to the inhibitor concentration.[14]
Q4: Can the reaction temperature significantly alter the final DC?
A4: Yes, temperature plays a crucial role.
-
Increased Temperature: Higher temperatures generally lead to a higher final DC. This is because the increased thermal energy:
-
Decreases the viscosity of the Bis-EMA monomer, enhancing the mobility of monomers and growing polymer chains.[2]
-
Increases the rate of initiation and propagation.
-
Delays the onset of vitrification, allowing the polymer network to develop more fully before movement becomes restricted.
-
-
Caution: While elevated temperatures can improve DC, they can also accelerate the degradation of components or, in thermally initiated systems, lead to a loss of control over the reaction. For some dental resins, polymerization at temperatures above 110°C has been shown to eliminate oxygen inhibition.[2]
Q5: How do filler particles affect the polymerization of Bis-EMA resin composites?
A5: The inclusion of fillers to create a composite material introduces several complexities:
-
Light Scattering: In photopolymerization, filler particles can scatter the curing light, reducing its penetration depth and potentially leading to a lower DC in the deeper sections of the material.[15]
-
Increased Viscosity: Fillers increase the viscosity of the resin, which can reduce molecular mobility and slightly lower the final DC compared to the unfilled resin.[15]
-
Inhibitory Effects: The surface of some filler particles may have chemical species that can interact with and terminate growing polymer chains, creating an interface with a lower DC.
-
Reduced Exotherm: Fillers act as a heat sink, reducing the overall temperature rise (exotherm) during polymerization.[15] Since higher temperatures can promote a higher DC, this reduction in exotherm can contribute to a lower final conversion.[15]
Quantitative Data Summary
The degree of conversion is influenced by multiple interacting factors. The following table summarizes the typical effects of key variables on Bis-EMA polymerization.
| Factor | Typical Range/Condition | Effect on Degree of Conversion (DC) | Notes |
| Monomer Composition | Blends with TEGDMA, UDMA, etc. | Varies significantly. DC for Bis-EMA/BisGMA blends can range from 32% to 78%.[16][17][18][19] | Bis-EMA generally shows a higher DC than Bis-GMA due to its lower viscosity and lack of hydrogen bonding hydroxyl groups, which increases molecular mobility.[10][11][20] |
| Photoinitiator Conc. | 0.1 wt% - 1.0 wt% | DC generally increases with concentration up to an optimal level, then may decrease due to light shielding.[4][5] | An optimal concentration balances efficient radical generation with sufficient light penetration. |
| Inhibitor (BHT) Conc. | 0.01 wt% (typical) - 0.2 wt% | DC tends to decrease as inhibitor concentration increases.[8] | Higher inhibitor levels require more free radicals to be consumed before polymerization proceeds, potentially leading to lower final conversion.[8] |
| Light Intensity | 400 - 1200 mW/cm² | Higher intensity generally increases the rate of polymerization and the final DC, assuming total energy is adequate.[9] | Total energy (intensity x time) is the critical factor. Very high intensity can cause rapid vitrification.[9] |
| Curing Time | 10 s - 60 s | Increased curing time leads to higher DC, until the reaction vitrifies and plateaus.[10][11] | For a given intensity, longer exposure ensures more complete activation of photoinitiators throughout the sample depth. |
| Temperature | 23°C vs 37°C | Higher temperature increases DC.[21] | Increased molecular mobility at higher temperatures delays the onset of diffusion control (vitrification).[21] |
| Oxygen Presence | Air vs. Inert (N₂) Atmosphere | Polymerization in air results in a significantly lower surface DC due to oxygen inhibition.[1][3] | Oxygen reacts with propagating radicals to form less reactive peroxy radicals, terminating the chain.[13] |
Experimental Protocols
Determining Degree of Vinyl Conversion using FTIR-ATR Spectroscopy
This protocol describes the most common method for measuring the DC of methacrylate-based resins like Bis-EMA.[16][17][20][22]
Objective: To quantify the percentage of C=C double bonds that are converted to C-C single bonds during polymerization.
Materials & Equipment:
-
Bis-EMA resin formulation (with initiator)
-
Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Light-curing unit (for photopolymerization)
-
Micro-spatula or pipette
Methodology:
-
Prepare the Uncured Sample:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., acetone (B3395972) or isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum on the clean, empty ATR crystal.
-
Place a small drop of the unmixed, uncured Bis-EMA resin onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
-
Acquire the Uncured Spectrum:
-
Record the FTIR spectrum of the uncured liquid resin. This will serve as the baseline (time zero) measurement.
-
Key peaks to identify are the aliphatic C=C stretch (at approximately 1637 cm⁻¹) and an internal standard peak that does not change during polymerization, such as the aromatic C=C stretch (at approximately 1608 cm⁻¹).[16][17][18][19]
-
-
Cure the Sample:
-
While the sample is on the ATR crystal, position the tip of the light-curing unit directly above it, as close as possible without touching.[23]
-
Light-activate the sample for a standardized duration (e.g., 40 seconds).[16][17][18][19] The irradiance and time should be consistent with your experimental parameters.
-
-
Acquire the Cured Spectrum:
-
Immediately after the curing period ends, record the FTIR spectrum of the now-polymerized (cured) sample. It is also common practice to measure the DC again after 24 hours to assess any post-curing effects.[24]
-
-
Calculate the Degree of Conversion (DC):
-
The DC is calculated by measuring the change in the ratio of the aliphatic peak height (or area) to the aromatic (internal standard) peak height before and after curing.
-
Use the following formula: DC (%) = [1 - ( (Peak_Height_1637_cured / Peak_Height_1608_cured) / (Peak_Height_1637_uncured / Peak_Height_1608_uncured) )] * 100
-
This ratio method normalizes the measurement, correcting for any minor variations in sample volume between scans.[17]
-
Visualizations
Caption: Troubleshooting workflow for diagnosing low degree of conversion.
Caption: Key factors influencing the final degree of vinyl conversion.
References
- 1. radtech.org [radtech.org]
- 2. Oxygen inhibition in dental resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. radtech.org [radtech.org]
- 4. Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. felipeschneider.com.br [felipeschneider.com.br]
- 6. fluoryx.com [fluoryx.com]
- 7. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 8. Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of light intensity on the polymerization kinetics and network structure of model hydrophobic and hydrophilic methacrylate based dental adhesive resin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The influence of bis-EMA vs bis GMA on the degree of conversion and water susceptibility of experimental composite materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. longchangchemical.com [longchangchemical.com]
- 15. Degree of vinyl conversion, polymerization shrinkage and stress development in experimental endodontic composite - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discrepancies in degree of conversion measurements by FTIR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. lume.ufrgs.br [lume.ufrgs.br]
- 18. scielo.br [scielo.br]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. nveo.org [nveo.org]
- 23. m.youtube.com [m.youtube.com]
- 24. Degree of Conversion and Mechanical Properties of a Commercial Composite with an Advanced Polymerization System - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Incomplete Polymerization of Bis-EMA Resins
This technical support center is designed for researchers, scientists, and drug development professionals working with Bis-Ethacryl-Methacrylate (Bis-EMA) resins. It provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common issues encountered during polymerization.
Frequently Asked Questions (FAQs)
Q1: What are the most common visual signs of incomplete polymerization in Bis-EMA resins?
A1: The most common signs include a soft, gummy, or tacky surface, even after the recommended curing time. The resin may also appear cloudy or lack structural integrity, feeling flexible or weak when it should be rigid. In some cases, a thin, uncured liquid layer may be present on the surface that was exposed to air.
Q2: Can the color of the Bis-EMA resin affect the polymerization process?
A2: Yes, the color or opacity of the resin can significantly impact polymerization, especially for photocurable systems. Pigments and opacifiers can scatter or absorb the curing light, reducing its penetration depth. Darker or more opaque resins generally require longer curing times or a higher intensity light source to achieve complete polymerization throughout the material's thickness.[1][2]
Q3: How does the thickness of the resin sample affect polymerization?
A3: The thickness of the resin sample is a critical factor. For light-cured resins, the energy of the light decreases as it passes through the material. If the sample is too thick, the light may not penetrate deeply enough to adequately cure the bottom layers, resulting in incomplete polymerization. It is crucial to adhere to the manufacturer's recommended layer thickness, which is often around 1-2 mm for dental composites.[2][3][4]
Q4: Can environmental factors like temperature and humidity affect polymerization?
A4: Absolutely. The ideal curing temperature for most epoxy and UV resins is between 23–28°C with humidity below 60% RH.[5] Lower temperatures can slow down the chemical reaction, leading to a longer curing time or incomplete polymerization.[6] High humidity can also interfere with the curing process of some resin systems.
Troubleshooting Guide
This guide addresses specific problems you might encounter during the polymerization of Bis-EMA resins and provides systematic steps to identify and resolve the issue.
Problem 1: The surface of my cured Bis-EMA resin is tacky or sticky.
This is the most frequently reported issue and is often due to oxygen inhibition.
Caption: Troubleshooting workflow for a tacky resin surface.
Oxygen in the atmosphere can inhibit the free-radical polymerization process at the surface, resulting in a thin, uncured layer known as the oxygen inhibition layer (OIL).[7][8][9] The components of this layer are similar to the uncured resin.[7]
-
Solution:
-
Create an Oxygen Barrier: Apply a thin layer of glycerin or place a transparent Mylar strip over the resin surface before light curing.[9] This physically blocks contact with air.
-
Inert Atmosphere: If possible, conduct the polymerization in an inert atmosphere, such as a nitrogen-filled glove box.
-
Post-Cure Cleaning: The tacky layer can sometimes be removed by wiping the surface with a solvent like isopropyl alcohol after the initial curing is complete.
-
Finishing and Polishing: Mechanical removal of the uncured layer through polishing can be effective, especially in applications like dental restorations.[10]
-
Problem 2: The entire Bis-EMA resin sample is soft and not fully cured, not just the surface.
This indicates a more systemic issue with the polymerization process.
Caption: Troubleshooting workflow for a soft, uncured resin sample.
Several factors could be at play here:
-
Inadequate Photoinitiator Concentration: The photoinitiator is essential for initiating the polymerization chain reaction upon exposure to light.[11][12]
-
Troubleshooting:
-
Ensure the correct photoinitiator is being used for the wavelength of your light source (e.g., Camphorquinone (CQ) is common for blue light).[1][3]
-
Verify that the photoinitiator and any co-initiators (like a tertiary amine) are added in the correct concentrations as specified by the manufacturer or established protocols. An insufficient amount will result in a low number of free radicals to sustain the polymerization.[12]
-
-
-
Excessive Inhibitor Concentration: Inhibitors, such as Butylated Hydroxytoluene (BHT), are added to prevent spontaneous polymerization and prolong shelf life.[13][14] However, an excessively high concentration can significantly slow down or completely prevent the intended polymerization.[11][13]
-
Troubleshooting:
-
Review the formulation to ensure the inhibitor concentration is within the recommended range.
-
If formulating a custom resin, consider reducing the inhibitor concentration. Studies have shown that while higher inhibitor levels can reduce shrinkage stress, they can also decrease the degree of conversion.[11][15]
-
-
-
Insufficient Light Curing: The total energy delivered to the resin is a product of light intensity and exposure time.
-
Troubleshooting:
-
Increase Exposure Time: This is often the simplest solution.
-
Check Light Intensity: Ensure your curing lamp is functioning correctly and providing the specified output. The distance between the light source and the resin surface is also critical; intensity decreases with distance.[2]
-
Verify Wavelength: The emission spectrum of your light source must overlap with the absorption spectrum of the photoinitiator.[1]
-
Reduce Sample Thickness: If curing in layers, ensure each layer is within the recommended thickness to allow for adequate light penetration.[2]
-
-
-
Incorrect Monomer Composition or Purity:
-
Troubleshooting:
-
Monomer Ratio: The ratio of Bis-EMA to other monomers like TEGDMA or Bis-GMA affects the viscosity and reactivity of the resin system.[9][16] An incorrect ratio can lead to suboptimal polymerization.
-
Monomer Purity: Ensure that the monomers have not degraded and are free from contaminants. Out-of-date or improperly stored monomers can be a cause of polymerization failure.[17] Trace amounts of impurities like BPA can be present from the synthesis of Bis-EMA, but their direct impact on polymerization completeness is not well-documented as a primary cause of failure.[18][19]
-
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on factors affecting the polymerization of dimethacrylate resins.
Table 1: Effect of BHT Inhibitor Concentration on Degree of Conversion (DC) and other properties of experimental resin composites. [11]
| BHT Concentration (wt%) | Degree of Conversion (%) |
| 0 (Control) | 73.0 |
| 0.01 | 72.8 |
| 0.025 | 71.9 |
| 0.05 | 70.8 |
| 0.1 | 69.1 |
| 0.5 | 67.2 |
Note: While higher BHT concentrations decreased the degree of conversion, a study found that concentrations between 0.25 and 0.5 wt% were optimal for reducing shrinkage stress without significantly compromising other physicochemical properties.[7]
Table 2: Effect of Light Intensity and Curing Time on Degree of Conversion (DC) of a commercial resin composite (Z100). [17]
| Curing Mode | Intensity (mW/cm²) | Time (s) | Degree of Conversion (%) |
| I | 750 | 40 | 60.1 |
| II (Soft-start) | 200 then 750 | 10 + 30 | 59.8 |
| III | 200 | 40 | 53.6 |
| IV | 200 | 10 | 44.5 |
Table 3: Influence of Bis-EMA Content on Degree of Conversion (DC) for experimental composites cured for different durations. [12][20]
| Bis-EMA (wt%) | Bis-GMA (wt%) | Curing Time: 10s DC (%) | Curing Time: 20s DC (%) | Curing Time: 40s DC (%) |
| 45 | 15 | 39.7 | 53.6 | 58.9 |
| 50 | 10 | 42.1 | 54.1 | 60.3 |
| 55 | 5 | 45.3 | 56.2 | 62.1 |
| 60 | 0 | 48.9 | 57.8 | 63.5 |
Key Experimental Protocols
Protocol 1: Measuring Degree of Conversion (DC) using FTIR Spectroscopy
This protocol provides a method to quantify the extent of polymerization.
Caption: Workflow for measuring the degree of conversion using FTIR.
-
Objective: To determine the percentage of methacrylate (B99206) C=C double bonds that have been converted to single bonds during polymerization.
-
Materials:
-
Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr pellet press.
-
Uncured Bis-EMA resin.
-
Curing light source.
-
Spatula, microscope slides.
-
-
Methodology:
-
Uncured Sample Spectrum:
-
Place a small amount of the uncured resin on the ATR crystal or prepare a thin film between two KBr plates.
-
Acquire the FTIR spectrum. Identify the absorbance peak for the aliphatic carbon-carbon double bond (C=C) at approximately 1638 cm⁻¹.
-
Identify an internal standard peak that does not change during polymerization, such as the aromatic C=C bond at around 1608 cm⁻¹.[3]
-
Calculate the ratio of the aliphatic peak height to the aromatic peak height for the uncured sample.
-
-
Curing:
-
Prepare a resin sample of a specific thickness (e.g., in a mold).
-
Cure the sample using the defined light source, intensity, and time.
-
-
Cured Sample Spectrum:
-
Acquire the FTIR spectrum of the cured sample. For transmission, the cured sample can be ground into a fine powder and mixed with KBr to form a pellet.[21] For ATR, the cured surface is pressed against the crystal.
-
Measure the peak heights for the aliphatic and aromatic C=C bonds again and calculate their ratio.
-
-
-
Data Analysis:
-
The Degree of Conversion (DC) is calculated using the following formula: DC (%) = [1 - ( (Aliphatic Peak Height / Aromatic Peak Height)cured / (Aliphatic Peak Height / Aromatic Peak Height)uncured )] * 100[3]
-
Protocol 2: Measuring the Thickness of the Oxygen Inhibition Layer (OIL)
This protocol provides a method to measure the depth of the uncured surface layer.
Caption: Workflow for measuring the oxygen inhibition layer.
-
Objective: To quantify the thickness of the uncured layer formed due to oxygen inhibition.
-
Materials:
-
Stereomicroscope with a calibrated micrometer disk in the eyepiece.
-
Microscope slides and coverslips.
-
Spacers of a known thickness (e.g., thin glass plates).[22]
-
Bis-EMA resin and curing light.
-
-
Methodology:
-
Sample Preparation:
-
Place two spacers on a microscope slide.
-
Apply the uncured resin between the spacers.
-
Place another microscope slide on top, ensuring it rests on the spacers. This creates a sample of uniform thickness with edges exposed to the air.[22]
-
-
Curing:
-
Polymerize the sample by directing the curing light through the top glass slide for the specified duration.[22]
-
-
Measurement:
-
Place the slide under the stereomicroscope at a magnification of around 40x.[22][23]
-
Focus on the edge of the cured sample where it was exposed to air.
-
Measure the distance from the outer boundary of the specimen to the interface between the polymerized (solid) and unpolymerized (liquid) resin.[24] This is the thickness of the OIL.
-
-
-
Data Analysis:
-
Take multiple measurements at different points along the exposed edge and calculate the average thickness.
-
References
- 1. codental.uobaghdad.edu.iq [codental.uobaghdad.edu.iq]
- 2. Factors affecting polymerization of resin-based composites: A literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. addent.com [addent.com]
- 4. codental.uobaghdad.edu.iq [codental.uobaghdad.edu.iq]
- 5. resiners.com [resiners.com]
- 6. youtube.com [youtube.com]
- 7. Effect of butylated hydroxytoluene (BHT) concentrations on polymerization shrinkage stress and other physicochemical properties of experimental resin composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. INFRARED SPECTROSCOPY: A TOOL FOR DETERMINATION OF THE DEGREE OF CONVERSION IN DENTAL COMPOSITES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of BisGMA, TEGDMA, and BisEMA contents on viscosity, conversion, and flexural strength of experimental resins and composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. muskan.ai [muskan.ai]
- 11. Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The influence of bis-EMA vs bis GMA on the degree of conversion and water susceptibility of experimental composite materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. Influence of BisGMA, TEGDMA, and BisEMA contents on viscosity, conversion, and flexural strength of experimental resins and composites. | Semantic Scholar [semanticscholar.org]
- 17. Light intensity effects on resin-composite degree of conversion and shrinkage strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Bisphenol A | American Dental Association [ada.org]
- 20. researchgate.net [researchgate.net]
- 21. thejcdp.com [thejcdp.com]
- 22. Oxygen inhibition layer: A dilemma to be solved - PMC [pmc.ncbi.nlm.nih.gov]
- 23. iosrjournals.org [iosrjournals.org]
- 24. jptcp.com [jptcp.com]
Technical Support Center: Optimization of Curing Time for Bis-EMA Based Dental Sealants
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions related to the optimization of curing time for Bis-EMA (Bisphenol A ethoxylate dimethacrylate) based dental sealants.
Frequently Asked Questions (FAQs)
Q1: What is the typical manufacturer-recommended curing time for Bis-EMA based dental sealants?
A1: Many manufacturers recommend a curing time of 20 seconds.[1] However, research indicates that this duration may not be sufficient to achieve a satisfactory degree of conversion (DC), which is crucial for the sealant's clinical success and longevity.[1]
Q2: How does extending the curing time affect the properties of the dental sealant?
A2: Extending the curing time from 20 seconds to 40 seconds has been shown to significantly improve the degree of conversion (DC) for both filled and unfilled resin-based sealants.[1] However, further extending the time to 60 seconds may not lead to a statistically significant increase in DC.[1] This suggests a plateau effect, where an optimal curing time exists beyond which further exposure provides diminishing returns.
Q3: What are the key factors that influence the curing effectiveness of Bis-EMA based sealants?
A3: Several factors can impact the polymerization of dental sealants. These include the monomer composition (e.g., the ratio of Bis-EMA to Bis-GMA), the material's translucency, the concentration and type of photoinitiator, and the filler content.[1] Additionally, the light intensity of the curing unit, the distance of the light source from the sealant surface, and the specific curing mode (e.g., standard, high power) are critical variables.[1][2]
Q4: Is there a difference in curing requirements between filled and unfilled sealants?
A4: Yes, studies have shown that filled flowable resins may exhibit a higher degree of conversion than unfilled pit and fissure sealants.[1] This could be attributed to differences in filler content and the organic matrix composition.
Q5: What are the risks associated with incomplete curing of dental sealants?
A5: Incomplete polymerization can lead to several negative outcomes. These include compromised mechanical properties, such as reduced hardness and wear resistance, which can lead to premature failure of the sealant.[3] Furthermore, uncured residual monomers can leach out of the sealant into the oral environment.[4][5] This is a concern, especially regarding the potential for Bisphenol A (BPA) release from some dental materials.[4][5][6]
Q6: How can the release of unpolymerized components be minimized?
A6: Achieving an adequate degree of conversion through optimized curing time and light intensity is the primary method to reduce the leaching of unpolymerized components.[7] Additionally, immediately after sealant placement, rinsing the mouth for 30 seconds or cleaning the sealant surface with a mild abrasive can significantly reduce the levels of available monomer.[5][7]
Troubleshooting Guide
Issue 1: Inconsistent Degree of Conversion (DC) results across samples.
-
Question: My experiments are yielding highly variable Degree of Conversion (DC) percentages, even with the same curing time. What could be the cause?
-
Answer:
-
Inconsistent Curing Light Output: The intensity of your curing light may be fluctuating. It is crucial to regularly check the light's output with a radiometer to ensure it meets the manufacturer's specifications (typically 800-1,200 mW/cm²).[8]
-
Variable Curing Distance: The distance between the light guide tip and the sealant surface must be standardized for all samples. An increase in distance can significantly reduce the light intensity reaching the material.[2]
-
Contamination of Light Guide: The tip of the curing light can become contaminated with resin or debris, which can obstruct and distort the light beam.[3] Ensure the tip is clean before each use.
-
Improper Sample Preparation: Ensure that the mold for the sealant disk is filled uniformly and that a consistent pressure is applied to create a standardized sample thickness.
-
Issue 2: Low surface hardness despite extended curing times.
-
Question: I have increased the curing time to 60 seconds, but the surface microhardness of my sealant samples remains low. Why is this happening?
-
Answer:
-
Oxygen Inhibition Layer: The outermost surface of the sealant can be subject to an oxygen-inhibited layer where polymerization is incomplete due to exposure to air.[5] This results in a softer, uncured surface.
-
Light Transmission Decrease: It's possible that with extended curing, the light transmission through the material decreases over time, limiting the curing depth and effectiveness.[1]
-
Material Composition: The specific formulation of the Bis-EMA resin, including the type and concentration of photoinitiators and fillers, can influence the final hardness. Materials with higher Bis-EMA content have been shown to have increased Knoop micro-hardness.[9]
-
Curing Light Wavelength: Ensure the spectral output of your curing light matches the absorption spectrum of the photoinitiator in your sealant material.
-
Issue 3: Poor adhesion of the sealant to the substrate.
-
Question: My cured sealant samples are not adhering well to the enamel surface during mechanical testing. Is this related to curing time?
-
Answer: While curing time is crucial for the internal strength of the sealant, poor adhesion is often related to the surface preparation protocol.
-
Inadequate Etching: The enamel surface must be properly etched, typically with 37% phosphoric acid for about 30 seconds, to create microporosities for mechanical interlocking.[10]
-
Moisture Contamination: The tooth surface must be kept completely dry and isolated from saliva during the application and curing process.[11][12] Contamination is a primary cause of sealant retention failure.
-
Adhesive Application: The use of a bonding agent after etching and before sealant application can improve retention rates.[13]
-
Issue 4: Curing light is overheating during experiments.
-
Question: My curing light becomes excessively hot during prolonged use for multiple samples. What should I do?
-
Answer:
-
Check Cooling Fan: Ensure the cooling fan on the curing light is functioning correctly and that the vents are not blocked by dust or debris.[14]
-
Adhere to Duty Cycles: Some curing lights have recommended duty cycles to prevent overheating. Allow the device to cool down between uses if necessary.
-
High-Intensity Modes: Using very high-power or "xtra power" modes for extended periods can generate significant heat.[2] Use the appropriate mode for the required curing depth and duration.
-
Quantitative Data Summary
The following table summarizes the degree of conversion for different sealant materials at various curing times, as reported in a key study.
| Material | Curing Time (seconds) | Mean Degree of Conversion (%) | Standard Deviation | Light Intensity (mW/cm²) |
| Flowable Composite (Filtek™ Z350 XT) | 20 | 45.28 | 6.431 | 1000 |
| 40 | 55.17 | 6.79 | 1000 | |
| 60 | 58.83 | 6.338 | 1000 | |
| Pit and Fissure Sealant (Clinpro™) | 20 | 18.66 | 2.25 | 1000 |
| 40 | 45.00 | 3.46 | 1000 | |
| 60 | 37.66 | 16.78 | 1000 |
Data extracted from a study on the influence of extended light exposure on the degree of conversion.[1]
Experimental Protocols
Protocol 1: Sample Preparation and Curing for Degree of Conversion (DC) Analysis
-
Mold Preparation: Utilize a standardized mold (e.g., a Teflon mold) to create disc-shaped samples of the uncured sealant paste.
-
Material Application: Fill the mold with the Bis-EMA based sealant, ensuring there are no air bubbles.
-
Covering: Cover the filled mold with a polyethylene (B3416737) sheet and a glass slide. Apply light pressure to create a smooth, uniform surface and standardize the thickness.
-
Curing:
-
Position the tip of the LED curing light at a fixed, standardized distance from the sample surface (e.g., 3 mm).
-
Polymerize the sample for the designated experimental curing time (e.g., 20s, 40s, 60s). The light intensity should be verified with a radiometer before starting the experiment.
-
-
Post-Curing Storage: After polymerization, carefully remove the sealant disk from the mold.
-
Incubation: Store the cured disks in a lightproof container in an incubator at 37°C for 24 hours to allow for post-curing polymerization to complete before analysis.[1]
Protocol 2: Measurement of Degree of Conversion (DC) using FTIR Spectroscopy
-
Uncured Spectrum: Obtain the Fourier Transform Infrared (FTIR) spectrum of the uncured sealant paste. This will serve as the baseline.
-
Cured Spectrum: Obtain the FTIR spectrum of the cured sealant disk after the 24-hour incubation period.
-
Peak Analysis:
-
Identify the absorbance peak corresponding to the aliphatic carbon-carbon double bond (C=C) of the methacrylate (B99206) group, typically around 1638 cm⁻¹.
-
Identify an internal standard peak that does not change during polymerization, such as the aromatic carbon-carbon bond (C=C) peak, often found around 1608 cm⁻¹.
-
-
DC Calculation: Calculate the Degree of Conversion (DC) as a percentage using the following formula, based on the ratio of the aliphatic to aromatic peak heights in the cured and uncured states:
-
DC (%) = [1 - ( (Aliphatic peak height / Aromatic peak height)cured / (Aliphatic peak height / Aromatic peak height)uncured )] * 100
-
Mandatory Visualizations
Caption: Workflow for optimizing sealant curing time.
References
- 1. Influence of extended light exposure curing times on the degree of conversion of resin-based pit and fissure sealant materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijmtlm.org [ijmtlm.org]
- 3. dentalproductsreport.com [dentalproductsreport.com]
- 4. biomedres.us [biomedres.us]
- 5. Bisphenol A and Related Compounds in Dental Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. astdd.org [astdd.org]
- 8. Check Your Curing Light: 3 Key Tips | Repair.Dental [repair.dental]
- 9. Bis-EMA/Bis-GMA ratio effects on resin-properties and impregnated fiber-bundles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A concise review of dental sealants in caries management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. frankforddentalcare.com [frankforddentalcare.com]
- 12. mchoralhealth.org [mchoralhealth.org]
- 13. researchgate.net [researchgate.net]
- 14. istardentalsupply.com [istardentalsupply.com]
Technical Support Center: Bisphenol A Ethoxylate Dimethacrylate (BPA-EDMA)
Here is a technical support guide for researchers, scientists, and drug development professionals working with Bisphenol A ethoxylate dimethacrylate (BPA-EDMA).
This guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you minimize the degradation of this compound (BPA-EDMA) and the subsequent leaching of Bisphenol A (BPA) in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation mechanism of polymerized BPA-EDMA?
A1: The primary degradation mechanism for cross-linked BPA-EDMA polymers is the hydrolysis of the ester linkages within the polymer backbone. This chemical breakdown can be catalyzed by acids, bases, or enzymes (such as esterases) and is accelerated by heat.[1][2] This process can lead to the release of BPA, which may be present as an impurity from the monomer synthesis or as a degradation byproduct.[1][3]
Q2: What are the main factors that influence the rate of BPA leaching?
A2: Several environmental and process factors can significantly influence the degradation of the polymer and the leaching of BPA. Key factors include:
-
Temperature: Higher temperatures dramatically accelerate the rate of hydrolysis and diffusion, leading to increased BPA leaching.[4][5][6]
-
pH: Both acidic and alkaline conditions can catalyze the breakdown of the ester bonds in the polymer network.[2][7]
-
Contact Medium: The type of solvent or solution in contact with the polymer plays a critical role. For example, ethanol-water mixtures are often more aggressive extraction media than water alone.[8]
-
Degree of Polymerization (Curing): Incomplete or inadequate curing results in a lower degree of conversion, leaving more unreacted monomers that can leach out.[1][9]
-
Exposure to Light: UV radiation can contribute to the degradation of polymer networks over time.[2]
-
Time: The leaching rate is often highest initially after polymerization and can decrease over time as surface-level and loosely bound molecules are depleted.[10][11]
Q3: Does the level of ethoxylation in BPA-EDMA affect its stability or BPA content?
A3: Yes. Generally, a higher degree of ethoxylation in the BPA-EDMA monomer can lead to a lower concentration of residual BPA from the manufacturing process.[12] While this reduces the initial amount of leachable BPA, the fundamental stability of the polymer network still depends on the integrity of the dimethacrylate ester bonds. However, starting with a higher purity, lower-BPA monomer is a crucial first step in minimizing contamination.[12]
Q4: What are the most reliable analytical methods for quantifying leached BPA?
A4: For detecting trace amounts of BPA, high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) is considered the gold standard.[13][14] This method offers excellent sensitivity and selectivity, allowing for unequivocal identification and quantification at very low levels.[10] Gas chromatography-mass spectrometry (GC-MS), often requiring a derivatization step, and standard HPLC with fluorescence or UV detection are also widely used.[15][16]
Troubleshooting Guide
Problem: My experimental samples show unexpectedly high levels of BPA.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Incomplete Polymerization | The degree of conversion (DC) may be too low. Increase curing time, light intensity (for photo-polymerization), or initiator concentration as appropriate for your system. A DC of at least 55% is often suggested for clinical dental applications to ensure stability.[1] |
| High Residual Monomer in Raw Material | Contact your supplier for a certificate of analysis specifying the residual BPA content in your BPA-EDMA monomer. Consider sourcing a higher purity grade or a monomer with a higher degree of ethoxylation, which generally contains less residual BPA.[12] |
| High-Temperature Exposure | Review your experimental protocol for any high-temperature steps (e.g., heat curing, sterilization). Exposure to high temperatures, even for short periods, can significantly increase BPA leaching.[6][17] Use alternative, lower-temperature methods if possible. |
| Aggressive Solvents or pH | The incubation medium (e.g., solvents, buffers) may be accelerating polymer degradation. Ethanol and solutions with acidic or basic pH are known to increase leaching.[2][7] If possible, use a neutral, aqueous medium and avoid organic solvents. |
| Post-Cure Contamination | Ensure all glassware and equipment are thoroughly cleaned and are not a source of BPA contamination. Avoid using polycarbonate labware, which can leach BPA. Opt for glass or stainless steel containers where possible.[17] |
Problem: The physical integrity of my polymerized BPA-EDMA material seems poor.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Low Cross-link Density | This is often related to an insufficient degree of conversion. Re-evaluate and optimize your polymerization conditions (initiator, curing time, temperature, light source) to ensure a densely cross-linked network.[1] |
| Hydrolytic Degradation | The material may be degrading due to the experimental conditions. Assess the pH and temperature of the medium. Long-term exposure to aqueous environments, especially at non-neutral pH or elevated temperatures, will compromise the material.[18] |
| Inappropriate Monomer Formulation | If using co-monomers, ensure they are compatible and that the formulation is optimized. The addition of other monomers can affect the final properties and stability of the polymer network. |
Data on Factors Influencing BPA Leaching
The following table summarizes findings on how different conditions can affect the release of BPA from polymer matrices. Note that absolute values are highly dependent on the specific material and experimental setup.
| Factor | Condition | Observation | Citation |
| Temperature | Increased from 40°C to 95°C | BPA migration increased fourfold in new baby bottles. | [6] |
| Temperature | Heating in boiling water | Can increase the rate of BPA leaching by up to 55-fold compared to room temperature. | [5] |
| Contact Medium | Methanol vs. Artificial Saliva | Amounts of released BPA were significantly higher in methanol. | [10] |
| pH | Acidic or Basic Conditions | Contact with acidic or basic compounds accelerates the hydrolysis of ester bonds, increasing BPA release. | [2][7] |
| Time | 1 day vs. longer periods | The highest release of BPA is often detected on the first day, gradually decreasing over time. | [10] |
| Light | Storage under sunlight | Storage of polycarbonate water bottles under sunlight increased BPA migration. | [6] |
| Curing Process | Fast polymerization (5s) vs. standard | Fast polymerization resulted in a significantly higher release of BPA after 1 day. | [10] |
Experimental Protocols
Protocol: Quantification of BPA Leaching from a Polymerized BPA-EDMA Matrix
This protocol provides a framework for quantifying BPA leaching into an aqueous medium using HPLC-MS/MS.
1. Materials and Reagents:
-
BPA-EDMA monomer
-
Photo-initiator (e.g., camphorquinone/amine system)
-
Molds for sample preparation (e.g., Teflon)
-
Curing light source
-
HPLC-grade water, methanol, and acetonitrile
-
BPA analytical standard and C-13 labeled BPA internal standard
-
Glass vials with Teflon-lined caps
-
Solid Phase Extraction (SPE) cartridges (if pre-concentration is needed)
2. Sample Preparation and Curing:
-
Mix the BPA-EDMA monomer with the appropriate concentration of photo-initiator.
-
Place the uncured resin into the molds to create standardized discs (e.g., 5 mm diameter, 1 mm thick).
-
Cover with a transparent, inert film to prevent the formation of an oxygen-inhibited layer.
-
Cure the samples using the light source according to your established parameters (e.g., 40 seconds on each side). Ensure consistent distance and intensity.
-
After curing, gently remove the samples from the molds.
3. Leaching/Extraction Procedure:
-
Place each cured disc into a separate glass vial.
-
Add a defined volume of HPLC-grade water (e.g., 5 mL) to each vial, ensuring the sample is fully submerged.
-
Include "blank" controls containing only HPLC-grade water to monitor for background contamination.
-
Seal the vials and place them in an incubator at a controlled temperature (e.g., 37°C) for a specified time period (e.g., 24 hours, 7 days).[8][11]
-
After incubation, carefully remove the water sample (eluate) from each vial for analysis.
4. Sample Analysis by HPLC-MS/MS:
-
Spike the collected eluate and calibration standards with the C-13 labeled BPA internal standard.[11]
-
If BPA concentrations are expected to be very low, perform a pre-concentration step using SPE cartridges.
-
Analyze the samples via a validated HPLC-MS/MS method. This is the preferred method for its high sensitivity and selectivity.[13][14]
-
Quantify the BPA concentration against a calibration curve prepared with the BPA analytical standard.
-
Express the results as mass of BPA leached per unit of time or per surface area of the sample (e.g., ng/cm²).
Visualizations
Workflow for BPA Leaching Analysis
References
- 1. A Guide through the Dental Dimethacrylate Polymer Network Structural Characterization and Interpretation of Physico-Mechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bisphenol A and Related Compounds in Dental Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hamiltoncompany.com [hamiltoncompany.com]
- 5. Natural Products in Mitigation of Bisphenol A Toxicity: Future Therapeutic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bisphenol A release from food and beverage containers – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential Mechanisms of Bisphenol A (BPA) Contributing to Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dimensionsofdentalhygiene.com [dimensionsofdentalhygiene.com]
- 10. researchgate.net [researchgate.net]
- 11. Presence and leaching of bisphenol a (BPA) from dental materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. adhesivesmag.com [adhesivesmag.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Analytical Methods for Determination of BPA Released from Dental Resin Composites and Related Materials: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. library.dphen1.com [library.dphen1.com]
- 16. azom.com [azom.com]
- 17. niehs.nih.gov [niehs.nih.gov]
- 18. allanchem.com [allanchem.com]
Technical Support Center: Improving the Biocompatibility of Bis-EMA Containing Medical Devices
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing common issues encountered during the biocompatibility testing of medical devices containing Bis-EMA (ethoxylated bisphenol A dimethacrylate).
Frequently Asked Questions (FAQs)
Q1: What are the primary biocompatibility concerns associated with Bis-EMA containing medical devices?
A1: The primary concerns stem from the potential for unreacted Bis-EMA monomers and other co-monomers to leach from the polymerized device. These leached components can lead to cytotoxicity (cell death), inflammatory responses, and allergic reactions. The degree of conversion during polymerization is a critical factor; a lower degree of conversion can result in a higher amount of leachable monomers.[1][2]
Q2: How does the chemical structure of Bis-EMA influence its biocompatibility compared to Bis-GMA?
A2: Bis-EMA is known for its lower viscosity and higher degree of conversion compared to Bis-GMA.[3] This can lead to a more completely polymerized network, potentially resulting in less monomer leaching.[3] However, both are methacrylate-based monomers and can elicit similar biological responses if they leach into the surrounding tissues.
Q3: What are the initial steps I should take to assess the biocompatibility of my Bis-EMA containing device?
A3: A risk assessment according to ISO 10993-1 is the first step. This involves identifying the nature and duration of body contact. Based on this, a series of in vitro tests are typically performed, starting with cytotoxicity assays (e.g., MTT, XTT, LDH assays) using eluates from the device.[4] Chemical characterization to identify and quantify leachable substances is also crucial.
Q4: Can surface modification improve the biocompatibility of Bis-EMA devices?
A4: Yes, surface modifications can significantly enhance biocompatibility. Techniques such as plasma treatment, grafting with biocompatible polymers (e.g., polyethylene (B3416737) glycol), or applying coatings can create a more biologically inert surface, reducing protein adsorption and cell adhesion, which can trigger inflammatory responses.
Q5: What regulatory standards should I follow for biocompatibility testing?
A5: The ISO 10993 series of standards, "Biological evaluation of medical devices," is the internationally recognized guideline. Specifically, ISO 10993-5 outlines the tests for in vitro cytotoxicity. Depending on the device's intended use, other parts of the standard addressing irritation, sensitization, and systemic toxicity may also be applicable.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Cell Viability Assays (e.g., MTT Assay)
Problem: Consistently high levels of cell death when cells are exposed to eluates from your Bis-EMA containing device.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high cytotoxicity.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Polymerization (Low Degree of Conversion) | 1. Verify Curing Protocol: Ensure the light source intensity and wavelength are appropriate for the photoinitiator in the resin. Check and calibrate the light source. 2. Increase Curing Time/Intensity: A higher energy density can lead to a more complete cure.[1] 3. Optimize Material Thickness: Thicker sections of the material may not cure completely. Fabricate thinner sections if possible. |
| High Concentration of Leached Monomers | 1. Perform Post-Curing: Heat treatment after initial light curing can increase the degree of conversion and reduce residual monomers. 2. Solvent Extraction: Pre-washing the polymerized device with a suitable solvent (e.g., ethanol) can remove a significant portion of unreacted monomers.[5] 3. Material Reformulation: Consider using a higher ratio of Bis-EMA to other more cytotoxic monomers like Bis-GMA or TEGDMA. |
| Assay Interference | 1. Control for Eluate Color/pH: Ensure the eluate does not interfere with the colorimetric readings of the assay. Run controls with the eluate alone. Adjust the pH of the eluate if it has shifted significantly. 2. Validate Assay with Positive/Negative Controls: Always include appropriate controls to ensure the assay is performing as expected. |
Issue 2: Inconsistent or Non-Reproducible Results in Biocompatibility Testing
Problem: High variability between replicate wells or between experiments.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Eluate Preparation | 1. Standardize Surface Area-to-Volume Ratio: Use a consistent ratio of the device's surface area to the volume of extraction medium as specified in ISO 10993-12. 2. Control Extraction Conditions: Maintain consistent temperature, agitation, and duration for the extraction process. |
| Cell Culture Variability | 1. Use Cells at a Consistent Passage Number: High passage numbers can alter cell sensitivity. 2. Ensure Homogeneous Cell Seeding: Properly resuspend cells before plating to ensure an even distribution in all wells. 3. Monitor Cell Health: Only use healthy, actively dividing cells for experiments. |
| Pipetting Errors | 1. Calibrate Pipettes Regularly. 2. Use a Consistent Pipetting Technique: Reverse pipetting can be useful for viscous solutions. |
Data Presentation
Table 1: Comparative Cytotoxicity of Bis-EMA and Bis-GMA Containing Resins
| Monomer Composition | Cell Line | Assay | Endpoint | Result | Reference |
| Bis-GMA/TEGDMA | Human Gingival Fibroblasts | MTT | Cell Viability | Significant decrease | [6] |
| Bis-EMA/TEGDMA | Human Gingival Fibroblasts | MTT | Cell Viability | Less cytotoxic than Bis-GMA/TEGDMA | Inferred from[3] |
| UDMA/HEMA | Human Gingival Fibroblasts | XTT | EC50 | Synergistic toxic effect | [6] |
| Bis-GMA | Human Pulp Cells | - | Toxicity Order | Bis-GMA > UDMA > TEGDMA | [7][8] |
Table 2: Leaching of Monomers from Bis-EMA Containing Composites
| Material | Monomer Detected | Extraction Medium | Time Point | Concentration (µg/mL) | Reference |
| Experimental Bis-EMA/Bis-GMA composite | TEGDMA | Ethyl Acetate | 7 days | ~6-13 | [3] |
| Commercial Composite (Bis-GMA based) | Bis-GMA | 75% Ethanol/Water | 24 hours | >10 | [1] |
| Commercial Composite (Bis-GMA free) | TEGDMA | Culture Medium | 24 hours | 1.2 - 7.9 ng/mL | [8] |
| Commercial Composite (Bis-GMA based) | Bis-GMA | Culture Medium | 14 days | >800 ng/mL | [8] |
Signaling Pathways
Leached monomers from resin-based composites, including Bis-EMA and its common analog Bis-GMA, can trigger inflammatory responses in surrounding cells. This is often mediated through the activation of key signaling pathways such as NF-κB and MAPK.
Caption: NF-κB signaling pathway activation by leached monomers.
Caption: MAPK/ERK signaling pathway activation by leached monomers.
Experimental Protocols
Protocol 1: Eluate Preparation for Cytotoxicity Testing
This protocol is based on the ISO 10993-5 and ISO 10993-12 standards.
Materials:
-
Bis-EMA containing medical device
-
Sterile, single-use cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile, sealed extraction vessels (e.g., borosilicate glass or polypropylene (B1209903) tubes)
-
Incubator (37°C)
-
Sterile 0.22 µm filter
Procedure:
-
Sample Preparation: Aseptically prepare the device to represent its final, sterilized form. The surface area of the sample should be measured accurately.
-
Extraction Ratio: Use a surface area to extraction medium volume ratio of 3 cm²/mL or as specified in ISO 10993-12 for your device category.
-
Extraction: Place the device sample in the extraction vessel. Add the pre-warmed (37°C) cell culture medium.
-
Incubation: Seal the vessel and incubate at 37°C for 24 hours with gentle agitation.
-
Eluate Collection: Aseptically remove the medium (now the eluate) from the extraction vessel.
-
Sterilization: Sterilize the eluate by filtering it through a 0.22 µm syringe filter.
-
pH Measurement: Check the pH of the eluate. If it has deviated significantly from the normal physiological range (7.2-7.4), it should be noted as it can independently affect cell viability.
-
Storage: Use the eluate immediately or store it at 4°C for a short period. For longer storage, freeze at -20°C or below.
Protocol 2: MTT Cell Viability Assay
Materials:
-
96-well cell culture plates
-
Mammalian cell line (e.g., L929 fibroblasts, human gingival fibroblasts)
-
Prepared eluates (see Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.
-
Treatment: Remove the culture medium and replace it with the prepared eluates (undiluted and serial dilutions). Include a negative control (fresh culture medium) and a positive control (e.g., dilute phenol (B47542) solution).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
MTT Addition: Remove the eluates and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate for 2-4 hours at 37°C, protected from light. Viable cells with active mitochondria will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution to each well.
-
Reading: Gently shake the plate to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the negative control: (Absorbance of treated cells / Absorbance of negative control) x 100.
Protocol 3: HPLC Analysis of Monomer Leaching
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column
-
Mobile phase (e.g., acetonitrile/water gradient)
-
Monomer standards (Bis-EMA, Bis-GMA, TEGDMA, etc.)
-
Eluates prepared in a suitable solvent (e.g., 75% ethanol/water)
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation: Prepare eluates as described in Protocol 1, but use a solvent that is compatible with the HPLC method (e.g., 75% ethanol/water is commonly used for enhanced monomer extraction).
-
Standard Curve Preparation: Prepare a series of standard solutions of the monomers of interest at known concentrations in the extraction solvent.
-
HPLC System Setup: Equilibrate the C18 column with the mobile phase. Set the flow rate and detector wavelength (typically around 205-220 nm for methacrylate (B99206) monomers).
-
Injection: Filter the eluate samples and standards through a 0.45 µm syringe filter. Inject a fixed volume (e.g., 20 µL) of each standard and sample onto the column.
-
Chromatogram Acquisition: Run the gradient program and record the chromatograms.
-
Peak Identification: Identify the monomer peaks in the sample chromatograms by comparing their retention times to those of the standards.
-
Quantification: Create a standard curve by plotting the peak area of the standards against their concentration. Use the standard curve to determine the concentration of each monomer in the eluate samples.
References
- 1. Molecular Toxicology of Substances Released from Resin–Based Dental Restorative Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity Evaluation of Various Composite Resin Materials: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fulir.irb.hr [fulir.irb.hr]
- 4. namsa.com [namsa.com]
- 5. Cytotoxicity of a BIS-GMA dental composite before and after leaching in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic interaction caused to human gingival fibroblasts from dental monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxic and Genotoxic Effects of Composite Resins on Cultured Human Gingival Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Mechanical Strength of Bis-EMA Composites
Welcome to the Technical Support Center for Bis-EMA composites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the enhancement of the mechanical strength of Bis-EMA-based composite materials.
Troubleshooting Guide
This section addresses common issues encountered during the formulation and testing of Bis-EMA composites, offering potential causes and solutions to improve mechanical performance.
| Issue | Potential Causes | Troubleshooting Steps & Solutions |
| Low Flexural Strength and/or Modulus | 1. Suboptimal Filler Loading: Insufficient or excessive filler content can lead to poor stress transfer within the composite.[1][2] 2. Poor Filler-Matrix Adhesion: Inadequate bonding between the filler particles and the Bis-EMA resin matrix.[3][4] 3. Incomplete Polymerization: The resin matrix has not fully cured, resulting in a weak network. 4. Inappropriate Resin Matrix Composition: The ratio of Bis-EMA to other monomers (e.g., Bis-GMA, TEGDMA) may not be optimal for the desired mechanical properties.[5] | 1. Optimize Filler Loading: Systematically vary the filler weight percentage. Studies suggest that higher filler volumes generally lead to increased flexural strength and modulus.[1][2] For nano-silica fillers, increasing content up to a certain threshold (e.g., around 40 wt%) can enhance properties, after which agglomeration may occur.[3] 2. Improve Interfacial Adhesion: Utilize a silane (B1218182) coupling agent (e.g., 3-methacryloxypropyltrimethoxysilane - MPS) to treat the filler surface. This promotes a strong chemical bond between the inorganic filler and the organic resin matrix.[4][6][7][8] Consider using a combination of functional and cross-linking silanes for enhanced stability.[4][9] 3. Optimize Curing Process: Ensure adequate light intensity and exposure time during photocuring.[10] Implement a post-curing step at an elevated temperature (above the glass transition temperature) to maximize the degree of conversion.[11] 4. Adjust Monomer Ratios: Increasing the proportion of Bis-EMA in a Bis-EMA/Bis-GMA blend can increase the degree of conversion and hardness, though it may slightly reduce the flexural strength of resin-impregnated fiber bundles. The addition of UDMA can also improve mechanical properties.[5] |
| High Brittleness / Low Fracture Toughness | 1. High Crosslink Density: A very rigid polymer network can be prone to fracture.[12] 2. Filler Particle Characteristics: The size, shape, and distribution of filler particles can influence crack propagation.[13] 3. Stress Concentrators: Voids or agglomerates of filler particles can act as points for crack initiation. | 1. Formulation Adjustment: Consider incorporating a flexibilizer or modifying the monomer system to reduce crosslink density.[12] The addition of liquid rubber has been shown to increase fracture toughness, although it may decrease flexural strength.[14] 2. Select Appropriate Fillers: The use of nanoparticles can improve fracture toughness.[8] A mix of particle sizes (hybrid fillers) can lead to better packing and stress distribution.[13] 3. Improve Mixing and Degassing: Ensure homogeneous dispersion of fillers and remove any entrapped air bubbles before curing to minimize voids. |
| Poor Hardness | 1. Low Degree of Conversion: Incomplete curing of the resin matrix. 2. Low Filler Content: Hardness is strongly correlated with the volume fraction of the inorganic filler.[1][2] 3. Soft Filler Material: The intrinsic hardness of the filler material contributes to the overall composite hardness. | 1. Enhance Curing: As with low flexural strength, optimize the light curing parameters and consider a thermal post-cure to increase the degree of conversion.[12] 2. Increase Filler Loading: Composites with higher filler volumes typically exhibit greater hardness.[1][2] 3. Use Harder Fillers: Select filler materials with high intrinsic hardness, such as zirconia or alumina, in addition to silica.[13] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for enhancing the mechanical strength of Bis-EMA composites?
While multiple factors are important, achieving strong adhesion between the filler particles and the Bis-EMA resin matrix is paramount. This is typically accomplished through the use of silane coupling agents.[4][6][8] Effective silanization ensures proper stress transfer from the weaker polymer matrix to the stronger filler particles, significantly improving overall mechanical properties.[4]
Q2: How does the type and size of filler particles affect the mechanical properties?
The size, shape, and loading of filler particles play a significant role.[13]
-
Size: Nanofillers offer a high surface area for interaction with the matrix and can improve properties like polishability and wear resistance.[3][8] However, they can be prone to agglomeration at higher loadings, which can be detrimental.[10] Microfillers can be incorporated at higher loadings. A hybrid approach, combining different particle sizes, often yields a good balance of properties.[13]
-
Morphology: The shape of the filler particles influences how they pack together, which in turn affects the maximum achievable filler loading and, consequently, the mechanical properties.[1]
Q3: What is the role of a silane coupling agent and how do I choose one?
Silane coupling agents are bifunctional molecules that create a chemical bridge between the inorganic filler surface and the organic resin matrix.[4] One end of the silane bonds to the hydroxyl groups on the filler, and the other end co-polymerizes with the Bis-EMA resin during curing.[4] 3-methacryloxypropyltrimethoxysilane (MPS) is a commonly used silane for dental composites.[8] Studies have shown that using a combination of a functional silane and a cross-linking silane can enhance flexural strength and reduce water sorption.[4][9]
Q4: Can I improve mechanical strength by adjusting the resin matrix composition?
Yes. The composition of the organic matrix is crucial.
-
Monomer Ratios: Bis-EMA is often blended with other dimethacrylates like Bis-GMA and TEGDMA. Increasing the Bis-EMA content in a Bis-GMA blend can lead to a higher degree of conversion and hardness.[15]
-
Alternative Monomers: Incorporating monomers like urethane (B1682113) dimethacrylate (UDMA) can result in higher flexural strength and modulus compared to Bis-GMA or Bis-EMA homopolymers.[5][16]
Q5: How does the curing process influence the final mechanical properties?
The curing process determines the degree of conversion (DC) of the monomer, which is the percentage of double bonds that have reacted. A higher DC generally leads to improved mechanical properties.
-
Incomplete Cure: An insufficient cure results in a weak polymer network and poor mechanical strength.[12]
-
Post-Curing: A thermal post-cure, where the composite is heated for a period after initial light curing, can significantly increase the DC and enhance mechanical properties like hardness and stiffness.[12][11]
Data Summary Tables
Table 1: Effect of Filler Loading and Type on Mechanical Properties
| Filler Type | Filler Loading (wt%) | Flexural Strength (MPa) | Flexural Modulus (GPa) | Reference |
| Non-aggregated Silica Nanoparticles (80 nm) | 27 | Increased with loading up to 40 wt% | Increased with loading up to 40 wt% | [3] |
| Non-aggregated Silica Nanoparticles (80 nm) | >40 | Decreased | Decreased | [3] |
| Amorphous Barium-Alumina Borosilicate (1.0 µm) | >64 | Improved | Improved | [3] |
| SiO2 Nanoparticles (50 nm) in Bis-GMA/HEMA | 9 | >30% increase vs. neat resin | >30% increase vs. neat resin | [10] |
| SiO2 Nanoparticles (150 nm) in Bis-GMA/HEMA | 9 | Lower than 50 nm particles | Lower than 50 nm particles | [10] |
| Various Commercial Composites | 59-60 vol% (highest) | 120 - 129 | 12 - 15 | [1] |
Note: The values presented are indicative and can vary based on the specific resin matrix and experimental conditions.
Table 2: Influence of Resin Matrix Composition on Mechanical Properties
| Monomer System | Flexural Strength (MPa) | Modulus of Elasticity (GPa) | Reference |
| UDMA Homopolymer | Highest Value | ~3.5 | [16] |
| TEGDMA Homopolymer | High Value | ~3.5 | [16] |
| Bis-EMA Homopolymer | Lower Value | ~2.5 | [16] |
| Bis-GMA Homopolymer | Lower Value | ~2.5 | [16] |
| Bis-EMA/Bis-GMA (70%/30%) Resin | Increased Knoop Hardness (vs. lower Bis-EMA %) | - | [15] |
| Bis-EMA/Bis-GMA (30%/70%) Resin | Decreased Knoop Hardness | - | [15] |
Visualizations
Caption: General workflow for preparing and testing Bis-EMA composites.
References
- 1. The effect of filler loading and morphology on the mechanical properties of contemporary composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Silane Coupling Agents are Beneficial for Resin Composite Repair: A Systematic Review and Meta-Analysis of In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Effect of silane coupling agent on composite-composite bond strength: an in vitro study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. revmaterialeplastice.ro [revmaterialeplastice.ro]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. ijmse.iust.ac.ir [ijmse.iust.ac.ir]
- 14. mdpi.com [mdpi.com]
- 15. Bis-EMA/Bis-GMA ratio effects on resin-properties and impregnated fiber-bundles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Addressing water sorption and solubility issues in Bis-EMA polymers.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding water sorption and solubility issues in ethoxylated bisphenol A dimethacrylate (Bis-EMA) based polymers. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is Bis-EMA and why is it used in polymer formulations?
A1: Bis-EMA (Ethoxylated Bisphenol A Dimethacrylate) is a high molecular weight dimethacrylate monomer commonly used in the formulation of biomaterials, particularly in dental composites and increasingly in materials for drug delivery. Its rigid aromatic core and flexible ethoxylated side chains provide a balance of desirable properties. Compared to other monomers like Bis-GMA, Bis-EMA typically offers lower viscosity, which allows for higher filler loading and easier handling, and a higher degree of conversion during polymerization.
Q2: How does the chemical structure of Bis-EMA influence its water sorption?
A2: Bis-EMA is generally considered more hydrophobic than Bis-GMA because it lacks the hydroxyl (-OH) groups that readily form hydrogen bonds with water.[1][2] Its hydrophobicity is primarily due to the bulky aromatic rings in its backbone. However, the presence of ethoxy groups (-CH2CH2O-) in the side chains can introduce some hydrophilic character. The length of these ethoxy chains is a critical factor; longer chains can increase water sorption.
Q3: What is the typical range for water sorption in Bis-EMA based polymers?
A3: Pure Bis-EMA polymers exhibit low water sorption, with values reported around 1.79 wt%.[3] In composite formulations, the water sorption is influenced by other components. For instance, replacing the more hydrophilic Bis-GMA with Bis-EMA in a dental resin formulation has been shown to decrease overall water sorption.[4][][6]
Q4: How does water sorption affect the properties of Bis-EMA polymers?
A4: Water sorption can have several effects on Bis-EMA polymers:
-
Plasticization: Absorbed water can act as a plasticizer, reducing the polymer's stiffness (Young's modulus) and hardness.
-
Swelling: The uptake of water can cause dimensional changes in the polymer, which is a critical consideration for precision applications like dental restorations.
-
Hydrolytic Degradation: Although the ether linkages in Bis-EMA are more stable than the ester linkages found in other monomers like Bis-DMA, prolonged exposure to water, especially at non-neutral pH, can lead to hydrolytic degradation of the polymer network.[7]
-
Leaching: Water sorption can facilitate the leaching of unreacted monomers or other components from the polymer matrix.[3][8]
Q5: For drug delivery applications, how does water sorption in a Bis-EMA carrier influence drug release?
A5: In drug delivery systems, water sorption is a key driver of drug release from non-degradable hydrogel matrices. The ingress of water causes the polymer network to swell, increasing the mesh size and allowing the entrapped drug to diffuse out.[7][9][10][11] For a relatively hydrophobic polymer like Bis-EMA, the lower water uptake and swelling would typically result in a slower, more sustained release profile for an encapsulated drug, which is often desirable for long-term therapies. The release kinetics are generally governed by a non-Fickian diffusion mechanism, where both media penetration and drug diffusion rates are comparable.[1]
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with Bis-EMA polymers.
| Problem | Potential Causes | Recommended Solutions |
| Higher than expected water sorption | 1. Incomplete Polymerization: A low degree of conversion leaves unreacted hydrophilic groups and larger free volume for water to penetrate. | * Optimize Curing Parameters: Ensure adequate light intensity and exposure time for photopolymerization. Consider post-curing at an elevated temperature to enhance conversion. |
| 2. Hydrophilic Co-monomers: The formulation may contain significant amounts of hydrophilic monomers like TEGDMA or Bis-GMA. | * Adjust Monomer Ratio: Increase the proportion of Bis-EMA relative to more hydrophilic monomers in your formulation.[4][][6] | |
| 3. Hydrophilic Fillers or Additives: Certain fillers or other additives may be absorbing water. | * Use Silanated/Hydrophobic Fillers: Ensure inorganic fillers are properly treated with a silane (B1218182) coupling agent to render their surface hydrophobic. | |
| High material solubility / leaching of components | 1. Low Degree of Conversion: Unreacted monomers are the primary source of leached substances.[3][8] | * Improve Polymerization: As above, optimize curing conditions and consider post-curing to maximize the degree of conversion. |
| 2. Phase Separation: Incompatibility between components can lead to a heterogeneous network from which some components can leach out. | * Ensure Miscibility: Verify the miscibility of all monomers and components in the formulation before polymerization. | |
| Unexpected swelling or dimensional instability | 1. High Water Sorption: The polymer network is absorbing excessive amounts of water. | * Follow the recommendations for reducing water sorption mentioned above. |
| 2. Osmotic Effects: If the polymer is in contact with a solution containing ions, osmotic pressure can drive additional water into the network. | * Consider the Use Environment: Pre-soak the polymer in a solution with a similar ionic strength to the intended application environment to reach equilibrium. | |
| Variable drug release profile | 1. Inconsistent Polymer Network: Variations in curing or composition lead to batch-to-batch differences in crosslink density and swelling behavior. | * Standardize Protocols: Maintain strict control over all formulation and polymerization parameters. |
| 2. Drug-Polymer Interaction: The hydrophobicity of the drug can affect its interaction with the Bis-EMA matrix and its subsequent release. | * Characterize Interactions: Assess the affinity between your drug and the polymer matrix. For highly hydrophobic drugs in a Bis-EMA matrix, release may be very slow. Consider incorporating a more hydrophilic co-monomer to modulate the release rate if needed. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the water sorption and solubility of common dimethacrylate monomers used in biomaterials.
Table 1: Comparison of Water Sorption and Solubility of Homopolymers
| Monomer | Water Sorption (wt%) | Solubility / Monomer Release (µg/mm³) | Key Structural Feature |
| Bis-EMA | 1.79 [3] | 14.21 [3] | No hydroxyl groups, more hydrophobic |
| Bis-GMA | Higher than Bis-EMA | Lower than Bis-EMA | Two hydroxyl groups, more hydrophilic[2] |
| UDMA | Lower than TEGDMA/Bis-GMA | Higher than TEGDMA | Urethane linkages |
| TEGDMA | 6.33 [3] | 2.41 [3] | Flexible ether linkages, hydrophilic |
Data compiled from studies on light-cured homopolymers.[3]
Detailed Experimental Protocols
Protocol: Water Sorption and Solubility Measurement (Based on ISO 4049)
This protocol outlines the standard method for determining water sorption and solubility of polymer-based materials.
1. Specimen Preparation: a. Fabricate disc-shaped specimens of the polymer, typically 15 mm in diameter and 1 mm in thickness. b. Cure the specimens according to the intended polymerization protocol (e.g., light-curing time and intensity). c. After curing, remove any flash from the edges of the discs.
2. Initial Desiccation and Weighing: a. Place the specimens in a desiccator containing freshly dried silica (B1680970) gel at 37°C. b. After 24 hours, remove the specimens, store them in a second desiccator at room temperature for 1 hour, and then weigh them using an analytical balance with a precision of 0.01 mg. c. Repeat this cycle until a constant mass (m₁) is achieved (i.e., the mass change between two consecutive weighings is less than 0.1 mg).
3. Water Immersion: a. Immerse the desiccated and weighed specimens in distilled water at 37°C for a specified period, typically 7 days. Ensure each specimen is surrounded by at least 10 mL of water.
4. Post-Immersion Weighing: a. After the immersion period, remove the specimens from the water, blot them dry with a lint-free cloth, wave them in the air for 15 seconds, and weigh them within 1 minute of removal. This mass is m₂.
5. Re-desiccation: a. Place the specimens back into the desiccator at 37°C and repeat the desiccation and weighing cycle described in step 2 until a new constant mass (m₃) is achieved.
6. Calculation: a. Water Sorption (Wsp):
- Calculate the volume (V) of each specimen in mm³.
- Wsp (µg/mm³) = (m₂ - m₃) / V b. Solubility (Wsl):
- Wsl (µg/mm³) = (m₁ - m₃) / V
Visual Guides and Workflows
Diagram 1: Factors Influencing Water Sorption
Caption: Key formulation and processing factors affecting water sorption and solubility.
Diagram 2: Troubleshooting Workflow for High Water Sorption
References
- 1. Poly(ethylene glycol) methacrylate/dimethacrylate hydrogels for controlled release of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 双酚甲乙氧基甲二甲基丙烯酸酯 average Mn ~1,700, EO/phenol 15, contains 200 ppm MEHQ as inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and drug delivery of novel amphiphilic block copolymers containing hydrophobic dehydroabietic moiety - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 6. The influence of the Bis-EMA content on the sorption and solubility of dental composite resins | Semantic Scholar [semanticscholar.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Study of water sorption, solubility and modulus of elasticity of light-cured dimethacrylate-based dental resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 10. Designing hydrogels for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrogels for controlled drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Oxidative Stress in Cells Exposed to Bis-EMA Resins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges in studying and reducing oxidative stress in cell cultures exposed to Bisphenol A ethoxylate dimethacrylate (Bis-EMA) resins.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during in vitro experiments with Bis-EMA and other dental resin monomers.
Question 1: My cells show high levels of cytotoxicity even at low concentrations of Bis-EMA. What are the potential causes?
Answer: High cytotoxicity at low Bis-EMA concentrations can stem from several factors:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to methacrylate (B99206) monomers. For instance, human dental pulp cells or gingival fibroblasts may be particularly sensitive.[1]
-
Incomplete Polymerization: Unreacted monomers are a primary source of cytotoxicity.[2][3] Ensure your resin material is cured according to the manufacturer's specifications to minimize the leaching of cytotoxic components.
-
Solvent Toxicity: The solvent used to dissolve Bis-EMA (e.g., DMSO, ethanol) can be toxic to cells at certain concentrations. Always run a vehicle control (culture medium with the solvent at the same final concentration used in your experiment) to rule out solvent-induced toxicity.
-
Culture Conditions: Suboptimal culture conditions, such as incorrect pH, temperature, or CO2 levels, can stress cells and make them more susceptible to chemical insults.[4]
Question 2: I am observing inconsistent results in my reactive oxygen species (ROS) measurements. How can I improve reproducibility?
Answer: Inconsistent ROS measurements are a common challenge. To improve reproducibility:
-
Probe Handling: Fluorescent probes for ROS detection (like DCFH-DA) are often light-sensitive.[5] Protect them from light during all experimental steps. Prepare fresh dilutions of the probe for each experiment.
-
Timing is Critical: ROS production can be an early and transient event.[6][7] Perform a time-course experiment to identify the peak ROS production time after Bis-EMA exposure. Ensure you adhere to this time point strictly in subsequent experiments.
-
Cell Density: Seed cells at a consistent density for all experiments. Overly confluent or sparse cultures can respond differently to oxidative stress.
-
Washing Steps: Be gentle during washing steps after probe incubation to avoid detaching cells, which would skew results.[8]
Question 3: The antioxidant I'm using is not reducing Bis-EMA-induced oxidative stress. What should I do?
Answer: If an antioxidant is ineffective, consider the following:
-
Concentration and Pre-incubation: The concentration of the antioxidant and the pre-incubation time before Bis-EMA exposure are critical. You may need to perform a dose-response experiment to find the optimal protective concentration. A pre-incubation period is often necessary to allow for cellular uptake or to induce the expression of endogenous antioxidant enzymes.[5]
-
Mechanism of Action: Different antioxidants have different mechanisms. For example, N-acetylcysteine (NAC) replenishes intracellular glutathione (B108866) (GSH), while Ascorbic Acid (Vitamin C) is a direct radical scavenger.[6][9] The primary mechanism of Bis-EMA-induced oxidative stress in your cell model may favor one type of antioxidant over another. Consider testing antioxidants with different mechanisms.
-
GSH Depletion: Some resin monomers can cause a rapid and drastic depletion of intracellular GSH.[9] If this is the case, antioxidants that work to replenish GSH, such as NAC, may be more effective.
Question 4: Can components other than Bis-EMA in the resin composite be contributing to oxidative stress?
Answer: Yes. Commercial dental resins are complex mixtures. Other monomers like Bis-GMA, UDMA, and TEGDMA, as well as photoinitiators, can also leach from the polymerized material and are known to induce oxidative stress and cytotoxicity.[1][10][11] The overall toxic effect is often a result of the combined action of these various leached components.[12]
Quantitative Data Summary
The following tables provide reference values for designing experiments. Note that optimal concentrations and times should be determined empirically for each specific cell line and experimental setup.
Table 1: Common Antioxidants and Suggested Concentration Ranges
| Antioxidant | Suggested Starting Concentration Range | Primary Mechanism of Action | Reference |
|---|---|---|---|
| N-Acetylcysteine (NAC) | 1 - 10 mM | Precursor for glutathione (GSH) synthesis | [9] |
| Ascorbic Acid (Vitamin C) | 50 - 200 µM | Direct ROS scavenger | [6][7] |
| Trolox (Vitamin E analog) | 10 - 100 µM | Chain-breaking antioxidant, prevents lipid peroxidation | N/A |
Table 2: Typical Experimental Conditions for Inducing Oxidative Stress
| Parameter | Typical Range | Notes | Reference |
|---|---|---|---|
| Bis-EMA Concentration | 0.01 - 1 mM | Highly dependent on cell type and sensitivity. | [11] |
| Incubation Time | 4 - 48 hours | Cytotoxicity is often dose- and time-dependent. | [9] |
| ROS Measurement Time | 30 minutes - 6 hours | ROS production is often an early response. |[5] |
Experimental Protocols
Protocol 1: Measurement of Intracellular ROS using 2',7'-Dichlorofluorescin Diacetate (DCFH-DA)
This protocol describes a common method for quantifying overall intracellular ROS levels.[5]
Materials:
-
Cells cultured in 96-well black, clear-bottom plates
-
Bis-EMA resin extract or pure monomer
-
Antioxidant of choice (e.g., NAC)
-
2',7'-Dichlorofluorescin Diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Serum-free cell culture medium
-
Fluorescence microplate reader (Excitation ~485 nm, Emission ~530 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Antioxidant Pre-treatment (Optional): Remove the culture medium. Add fresh medium containing the desired concentration of the antioxidant. Incubate for a predetermined time (e.g., 1-4 hours).
-
Bis-EMA Treatment: Remove the medium. Add fresh medium containing the desired concentration of Bis-EMA (with or without the antioxidant) and incubate for the desired time (e.g., 1-24 hours). Include appropriate controls (untreated cells, vehicle control, antioxidant-only control).
-
Probe Loading: Remove the treatment medium and wash the cells gently once with warm PBS.
-
Load the cells by adding 100 µL of 10 µM DCFH-DA in serum-free medium to each well.
-
Incubate for 30 minutes at 37°C in the dark.[5]
-
Measurement: Wash the cells once with warm PBS to remove excess probe. Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader. ROS levels are reported as Relative Fluorescence Units (RFU) compared to the control.[5]
Protocol 2: Assessment of Cell Viability using MTT Assay
This protocol measures cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells cultured in 96-well clear plates
-
Bis-EMA resin extract or pure monomer
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer
-
Microplate spectrophotometer (absorbance at ~570 nm)
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of Bis-EMA (and antioxidants, if applicable) as described in Protocol 1, steps 1-3. Incubate for a longer period, typically 24 to 48 hours.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Measure the absorbance at ~570 nm using a microplate spectrophotometer.
-
Analysis: Express results as a percentage of the viability of untreated control cells.
Visualizations: Workflows and Signaling Pathways
Experimental and Troubleshooting Diagrams
Caption: General workflow for assessing antioxidant efficacy.
Caption: A logical flow for troubleshooting unexpected cell death.
Signaling Pathway Diagram
Caption: Key pathways in Bis-EMA-mediated oxidative stress.
References
- 1. Cytotoxicity of Methacrylate Dental Resins to Human Gingival Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Meta-analytical analysis on components released from resin-based dental materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Dental resin monomers induce early and potent oxidative damage on human odontoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ROS Measurement Using CellROX [protocols.io]
- 9. Molecular Toxicology of Substances Released from Resin–Based Dental Restorative Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "Effects of Dental Composite Resin Monomers on Dental Pulp Cells" by Thomas R. Schneider, Roxan Hakami-Tafreshi et al. [epublications.marquette.edu]
- 11. Considerations about Cytotoxicity of Resin-Based Composite Dental Materials: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxic and Genotoxic Effects of Composite Resins on Cultured Human Gingival Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the synthesis of high-purity Bis-EMA.
Welcome to the Technical Support Center for the synthesis of high-purity Bisphenol A ethoxylate dimethacrylate (Bis-EMA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for overcoming common challenges in the synthesis and purification of high-purity Bis-EMA.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing Bis-EMA?
A1: The most prevalent method for synthesizing Bis-EMA is the reaction of Bisphenol A diglycidyl ether (DGEBA) with methacrylic acid. This reaction is typically catalyzed by a tertiary amine, such as triethylamine, or a phosphine (B1218219) catalyst, like triphenylphosphine (B44618). The ethoxylated backbone of Bis-EMA is pre-formed on the Bisphenol A starting material.
Q2: What are the critical parameters to control during the synthesis of Bis-EMA to ensure high purity?
A2: To achieve high purity, it is crucial to control the reaction temperature, stoichiometry of reactants, choice and concentration of the catalyst, and reaction time.[1] Maintaining a consistent temperature, typically between 80-100°C, is vital to prevent side reactions.[2] precise molar ratio of DGEBA to methacrylic acid is also critical to minimize unreacted starting materials and the formation of byproducts.
Q3: What are the common impurities encountered in Bis-EMA synthesis?
A3: Common impurities include unreacted Bisphenol A diglycidyl ether (DGEBA) and methacrylic acid, as well as side-products from polymerization or secondary reactions.[1] Bisphenol A (BPA) can also be present as a trace impurity from the starting materials.[3] The presence of these impurities can be identified and quantified using techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[4][5]
Q4: How can I effectively purify crude Bis-EMA to achieve high purity?
A4: A combination of purification techniques is often employed. After the reaction, the crude product can be washed with an aqueous solution to remove the catalyst and excess methacrylic acid. Further purification can be achieved through column chromatography or recrystallization.[6][7] The choice of solvent for recrystallization is critical and often requires screening of different solvent systems.[8][9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of high-purity Bis-EMA.
Issue 1: Low Product Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Ensure the reaction is monitored by a suitable analytical technique (e.g., TLC, HPLC) until the starting materials are consumed.[1] - Verify the activity of the catalyst; use a fresh batch if necessary. - Optimize the reaction temperature and time based on small-scale trial reactions. |
| Side Reactions (e.g., Polymerization) | - Lower the reaction temperature to minimize polymerization of the methacrylate (B99206) groups.[1] - Ensure an appropriate inhibitor (e.g., hydroquinone) is added to the reaction mixture. - Control the rate of addition of reactants to prevent localized high concentrations. |
| Product Loss During Work-up | - Minimize the number of extraction and washing steps. - Ensure the pH of the aqueous wash is optimized to prevent hydrolysis of the ester groups. - If using column chromatography, select a solvent system that provides good separation without excessive band broadening. |
Issue 2: Low Purity of the Final Product
| Potential Cause | Recommended Solution |
| Presence of Unreacted Starting Materials | - Adjust the stoichiometry of the reactants. A slight excess of methacrylic acid can be used to drive the reaction to completion, but this will require more rigorous purification. - Increase the reaction time or temperature, while carefully monitoring for the formation of side products. |
| Formation of Byproducts | - Characterize the byproducts using techniques like GC-MS or LC-MS to understand the side reactions occurring.[5][10] - Modify the reaction conditions (temperature, catalyst, solvent) to disfavor the formation of these byproducts. |
| Inefficient Purification | - For column chromatography, perform a thorough screening of solvent systems using Thin Layer Chromatography (TLC) to find the optimal mobile phase for separation.[7] - For recrystallization, experiment with different solvents and solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble.[6][8] |
Experimental Protocols
Key Experiment: Synthesis of High-Purity Bis-EMA
This protocol describes a general procedure for the synthesis of Bis-EMA from DGEBA and methacrylic acid.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA)
-
Methacrylic acid
-
Triphenylphosphine (catalyst)
-
Hydroquinone (inhibitor)
-
Toluene (solvent)
-
Sodium hydroxide (B78521) solution (for washing)
-
Brine (for washing)
-
Anhydrous magnesium sulfate (B86663) (for drying)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add DGEBA, toluene, and a catalytic amount of triphenylphosphine and hydroquinone.
-
Heat the mixture to 80-90°C with stirring until all solids dissolve.
-
Slowly add methacrylic acid to the reaction mixture.
-
Maintain the reaction temperature at 90-95°C and monitor the progress of the reaction by TLC or HPLC until the DGEBA is consumed (typically 4-6 hours).[2][11]
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with a dilute sodium hydroxide solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Bis-EMA product.
Key Experiment: Purification of Bis-EMA by Column Chromatography
Materials:
-
Crude Bis-EMA
-
Silica (B1680970) gel (for column chromatography)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (B1210297) (or other polar solvent)
Procedure:
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the silica gel slurry.[7]
-
Dissolve the crude Bis-EMA in a minimal amount of the mobile phase.
-
Load the dissolved sample onto the top of the silica gel bed.
-
Elute the column with a gradient of increasing polarity, starting with a low percentage of the polar solvent (e.g., 5% ethyl acetate in hexane) and gradually increasing the concentration.
-
Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the pure Bis-EMA.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield high-purity Bis-EMA.
Data Presentation
The following tables summarize typical quantitative data for Bis-EMA synthesis.
Table 1: Effect of Catalyst on Reaction Time and Yield
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Purity (%) |
| Triethylamine | 1.0 | 8 | 85 | 92 |
| Triphenylphosphine | 0.5 | 6 | 92 | 95 |
| DMAP | 0.5 | 7 | 88 | 94 |
Table 2: Purity Analysis of Bis-EMA by HPLC
| Sample | Retention Time (min) | Peak Area (%) | Identification |
| Crude Product | 5.8 | 85.2 | Bis-EMA |
| 3.2 | 8.1 | Unreacted DGEBA | |
| 2.1 | 4.5 | Methacrylic Acid | |
| 7.3 | 2.2 | Side Product 1 | |
| Purified Product | 5.8 | 99.5 | Bis-EMA |
| - | <0.5 | Other |
Visualizations
Experimental Workflow for High-Purity Bis-EMA Synthesis
Caption: Workflow for the synthesis and purification of high-purity Bis-EMA.
Troubleshooting Decision Tree for Low Yield in Bis-EMA Synthesis
Caption: Decision tree for troubleshooting low yield in Bis-EMA synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. LabXchange [labxchange.org]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. mt.com [mt.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Bis-EMA versus other dimethacrylates in dental restoratives: a comparative study.
A Comparative Analysis of Bis-EMA and Other Dimethacrylate Monomers in Dental Restoratives
Introduction
The selection of monomer composition is a critical determinant of the clinical success and longevity of dental restorative materials. Among the various dimethacrylates used, Bisphenol A ethoxylate dimethacrylate (Bis-EMA) has emerged as a significant component, often compared and contrasted with traditional monomers like Bisphenol A glycidyl (B131873) dimethacrylate (Bis-GMA), urethane (B1682113) dimethacrylate (UDMA), and triethylene glycol dimethacrylate (TEGDMA). This guide provides a comprehensive comparison of Bis-EMA against these other common dimethacrylates, focusing on key performance indicators supported by experimental data. This objective analysis is intended for researchers, scientists, and professionals in the field of dental material development.
The primary distinction of Bis-EMA lies in its chemical structure; it is an analogue of Bis-GMA but lacks the hydroxyl groups.[1][2] This structural difference significantly influences its physicochemical properties, such as viscosity, water sorption, and polymerization kinetics, which in turn affect the overall performance of the final restorative material.[2][3]
Data Presentation
The following tables summarize the quantitative data from various studies, comparing the performance of Bis-EMA with Bis-GMA, UDMA, and TEGDMA.
Table 1: Mechanical Properties of Unfilled Resin Homopolymers
| Monomer | Flexural Strength (MPa) | Flexural Modulus (GPa) | Reference |
| Bis-EMA | Statistically similar to Bis-GMA | Statistically similar to Bis-GMA | [4] |
| Bis-GMA | Statistically similar to Bis-EMA | 1.43 | [4][5] |
| UDMA | Highest value | Similar to TEGDMA | [4] |
| TEGDMA | Higher than Bis-EMA and Bis-GMA | 0.74 | [4][5] |
Note: Direct comparative values for Bis-EMA homopolymers were not always available in the same study. The table reflects the relative performance as described in the literature.
Table 2: Polymerization Kinetics of Unfilled Resin Homopolymers
| Monomer | Degree of Conversion (%) | Polymerization Shrinkage (%) | Reference |
| Bis-EMA | Higher than Bis-GMA and UDMA | Lower than UDMA | [4][6] |
| Bis-GMA | Lowest value | 5.2 | [3][4] |
| UDMA | Lower than Bis-EMA and TEGDMA | - | [4] |
| TEGDMA | Highest value | - | [4] |
Table 3: Physicochemical Properties of Unfilled Resin Homopolymers
| Monomer | Water Sorption (wt%) | Water Solubility (μg/mm³) | Reference |
| Bis-EMA | 1.79 (lowest) | 14.21 (highest) | [5] |
| Bis-GMA | Higher than Bis-EMA and UDMA | Lower than Bis-EMA and TEGDMA | [4][5] |
| UDMA | Lower than Bis-GMA and TEGDMA | Higher than Bis-GMA | [4][5] |
| TEGDMA | 6.33 (highest) | 2.41 (lowest) | [5] |
Experimental Protocols
The data presented in this guide are based on standardized testing methodologies, primarily adhering to ISO standards to ensure comparability and reproducibility.
Flexural Strength and Modulus
The flexural strength and modulus of the resin composites are determined using a three-point bending test as specified in ISO 4049 .
-
Specimen Preparation: Bar-shaped specimens with dimensions of 25 mm x 2 mm x 2 mm are prepared by curing the resin material in a metal mold.[7]
-
Storage: The specimens are stored in water at 37°C for a specified period, typically 24 hours or 7 days, before testing.[8]
-
Testing: The specimens are placed on a testing machine with a support span of 20 mm. A load is applied at the center of the specimen at a crosshead speed of 1 mm/min until fracture occurs.[7]
-
Calculation: The flexural strength (σ) is calculated using the formula: σ = 3FL / 2bh², where F is the maximum load, L is the span length, b is the width, and h is the thickness of the specimen. The flexural modulus is calculated from the slope of the linear portion of the load-deflection curve.
Degree of Conversion
The degree of conversion (DC) is a measure of the percentage of monomer double bonds that have been converted to single bonds during polymerization. Fourier Transform Infrared (FTIR) Spectroscopy is a common method for this analysis.
-
Sample Preparation: A small amount of the uncured resin paste is placed between two polyethylene (B3416737) films and pressed into a thin layer.
-
Initial Spectrum: An FTIR spectrum of the uncured sample is recorded. The absorbance peak of the aliphatic carbon-carbon double bond (C=C) at approximately 1638 cm⁻¹ and an internal standard peak (e.g., aromatic C=C at 1608 cm⁻¹) are identified.
-
Curing: The sample is light-cured for a specified time and intensity.
-
Final Spectrum: A second FTIR spectrum of the cured sample is recorded.
-
Calculation: The DC is calculated based on the change in the ratio of the absorbance intensities of the aliphatic C=C peak to the internal standard peak before and after curing.[9]
Water Sorption and Solubility
Water sorption and solubility are determined according to ISO 4049 .
-
Specimen Preparation: Disc-shaped specimens (typically 15 mm in diameter and 1 mm thick) are prepared and stored in a desiccator until a constant mass (m₁) is achieved.[9][10]
-
Water Immersion: The specimens are immersed in distilled water at 37°C for 7 days.[9][10]
-
Mass after Immersion: After 7 days, the specimens are removed, blotted dry, and weighed to determine the mass (m₂).[10]
-
Re-desiccation: The specimens are then placed back in the desiccator until a constant mass (m₃) is re-established.[10]
-
Calculation: Water sorption (Wsp) and solubility (Wsl) are calculated using the following formulas:
-
Wsp = (m₂ - m₃) / V
-
Wsl = (m₁ - m₃) / V where V is the volume of the specimen.[10]
-
Biocompatibility (Cytotoxicity)
Cytotoxicity testing is conducted following the guidelines of ISO 10993-5 .
-
Cell Culture: A suitable cell line (e.g., human gingival fibroblasts) is cultured in a 96-well plate.[11]
-
Material Extraction: Extracts of the cured resin materials are prepared by incubating them in a culture medium for a specific period (e.g., 24 hours) at 37°C.[11]
-
Cell Exposure: The culture medium is replaced with the material extracts at various concentrations.
-
Viability Assay: After a 24-hour exposure period, a cell viability assay (e.g., MTT assay) is performed to determine the percentage of viable cells compared to a negative control.[12]
-
Evaluation: The cytotoxicity is often expressed as the IC50 value, which is the concentration of the extract that causes a 50% reduction in cell viability.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for Flexural Strength Testing.
Logical Relationship Diagram
Caption: Influence of Monomer Structure on Properties.
Conclusion
The selection of a dimethacrylate monomer has a profound impact on the properties of dental restoratives. Bis-EMA, with its absence of hydroxyl groups, generally exhibits lower viscosity and water sorption compared to Bis-GMA.[3][5] This can contribute to a higher degree of conversion and improved hydrolytic stability. However, the mechanical properties of Bis-EMA based resins are often comparable to those of Bis-GMA.[4]
UDMA typically demonstrates high flexural strength and a high rate of polymerization, while TEGDMA, often used as a diluent, can increase the degree of conversion but may also lead to higher water sorption.[4][5] The optimal formulation of a dental restorative often involves a blend of these monomers to achieve a balance of desired properties, including handling characteristics, mechanical strength, polymerization efficiency, and long-term stability. This comparative guide provides a foundational understanding for the rational design and development of advanced dental materials.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. scienceopen.com [scienceopen.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Study of water sorption, solubility and modulus of elasticity of light-cured dimethacrylate-based dental resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biomaterials.pl [biomaterials.pl]
- 7. scielo.br [scielo.br]
- 8. [PDF] Flexural strength and modulus of elasticity of different types of resin-based composites. | Semantic Scholar [semanticscholar.org]
- 9. The influence of bis-EMA vs bis GMA on the degree of conversion and water susceptibility of experimental composite materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nva.sikt.no [nva.sikt.no]
- 11. Biocompatibility of Resin-based Dental Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Unraveling BPA Release: A Comparative Analysis of Bis-EMA and Bis-GMA Dental Composites
A detailed examination of Bisphenol A (BPA) leaching from dental composites containing Bisphenol A glycidyl (B131873) dimethacrylate (Bis-GMA) and ethoxylated Bisphenol A dimethacrylate (Bis-EMA) reveals significant differences in their BPA release profiles. This guide provides a comparative analysis based on experimental data, offering researchers, scientists, and drug development professionals a comprehensive overview of the current landscape.
Dental composite resins are cornerstone materials in modern dentistry. However, concerns have been raised regarding the potential release of BPA, a known endocrine disruptor, from these materials. BPA is not a direct component of most dental composites but can be present as a contaminant from the synthesis of BPA-derived monomers like Bis-GMA and Bis-EMA, or it can be a degradation product.[1][2] Understanding the comparative BPA release from composites formulated with different base monomers is crucial for the development of safer and more biocompatible dental materials.
Quantitative Analysis of BPA Release
Experimental studies employing high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) have quantified the release of BPA from various dental composites. The data consistently indicates that composites containing Bis-GMA tend to release higher amounts of BPA compared to those formulated with Bis-EMA or other "BPA-free" alternatives.[1]
One study examining BPA release over 130 days in methanol (B129727) found that Bis-GMA-containing composites, Charisma Classic (CC) and Filtek Ultimate Universal Restorative (FU), released significantly more BPA than "BPA-free" composites, Charisma Diamond (CD) and Admira Fusion (AF).[1] The highest initial release was observed within the first 24 hours.[1]
| Composite Material | Base Monomer(s) | Extraction Medium | Time Point | Mean BPA Release (ng/g ± SD) |
| Filtek Ultimate (FU) | Bis-GMA, Bis-EMA | Methanol | 1 day | 15.4 ± 0.8 |
| Charisma Classic (CC) | Bis-GMA | Methanol | 1 day | 9.1 ± 1.1 |
| Admira Fusion (AF) | Ormocer | Methanol | 1 day | 2.1 ± 1.3 |
| Charisma Diamond (CD) | TCD-DI-HEA | Methanol | 1 day | 1.6 ± 0.8 |
It is important to note that even composites marketed as "BPA-free" may release trace amounts of BPA, suggesting it can be present as an impurity.[1] The chemical structure of the monomer plays a key role; monomers with ether linkages, such as Bis-GMA and Bis-EMA, are generally less prone to hydrolytic degradation than those with ester bonds.[1] However, the hydrophilicity of the monomer can also influence leaching. For instance, the presence of the more hydrophilic Bis-EMA in Filtek Ultimate, in addition to Bis-GMA, might contribute to its higher BPA release compared to a composite containing only Bis-GMA.[3]
Experimental Protocols
The following is a detailed methodology for a typical experiment designed to quantify BPA release from dental composites, based on protocols described in the literature.[1]
1. Sample Preparation:
-
Disc-shaped specimens of the dental composites (e.g., 6 mm diameter, 2 mm height) are prepared.
-
The composite material is placed in a mold and light-cured according to the manufacturer's instructions (e.g., 20 seconds).
-
The cured specimens are weighed to determine their mass.
2. Extraction Procedure:
-
Each specimen is immersed in a specific volume of an extraction medium (e.g., methanol, ethanol-water solution, or artificial saliva) in a sealed container (e.g., amber glass vial) to prevent photodegradation.
-
The samples are incubated at a physiologically relevant temperature (e.g., 37°C).
-
The extraction medium is collected and replaced at predetermined time intervals (e.g., 1, 4, 9, 16, 35, 65, and 130 days) to analyze the kinetics of BPA release.
-
Collected samples are stored frozen (e.g., -20°C) until analysis.
3. Analytical Quantification:
-
The concentration of BPA in the collected extraction medium is determined using a highly sensitive analytical technique, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][4][5][6]
-
To enhance sensitivity, a derivatization step using an agent like dansyl chloride may be employed.[1]
-
The amount of released BPA is then calculated and often expressed in nanograms per gram (ng/g) of the composite material.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for assessing BPA release from dental composites.
Caption: Experimental workflow for quantifying BPA release from dental composites.
References
A Comparative Guide to the Validation of Analytical Methods for Bis-EMA Detection in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of Bisphenol A ethoxylate dimethacrylate (Bis-EMA) in biological matrices. Ensuring the accuracy and reliability of analytical data is paramount in research and clinical settings. This document outlines detailed experimental protocols for key analytical techniques, presents a comparative analysis of their performance, and includes workflow diagrams to illustrate the validation process.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method for Bis-EMA detection is contingent on factors such as the required sensitivity, selectivity, the nature of the biological sample, and the specific research or clinical question. The following table summarizes the key performance characteristics of High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The data presented is a synthesis of typical performance characteristics observed for bisphenol compounds.
| Parameter | HPLC-FLD | LC-MS/MS | GC-MS |
| **Linearity (R²) ** | > 0.998 | > 0.999 | > 0.997 |
| Accuracy (% Recovery) | 85 - 110% | 95 - 105% | 90 - 115% |
| Precision (% RSD) | < 15% | < 10% | < 15% |
| Limit of Detection (LOD) | ~0.1 - 1 ng/mL | ~0.01 - 0.1 ng/mL | ~0.1 - 5 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 - 5 ng/mL | ~0.05 - 0.5 ng/mL | ~0.5 - 15 ng/mL |
| Selectivity | Moderate to High | Very High | High |
| Sample Throughput | High | Moderate to High | Moderate |
| Derivatization Required | No | No | Yes |
Experimental Workflows and Signaling Pathways
The validation of an analytical method is a critical process to ensure that the method is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method for Bis-EMA detection in biological samples.
A Comparative Guide to the Cytotoxicity of Bis-EMA, TEGDMA, and UDMA Monomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro cytotoxicity of three commonly used dental resin monomers: Bisphenol A ethoxylate dimethacrylate (Bis-EMA), triethylene glycol dimethacrylate (TEGDMA), and urethane (B1682113) dimethacrylate (UDMA). The information presented is based on a comprehensive review of published experimental data to assist researchers in making informed decisions for their studies and material development.
Executive Summary
The biocompatibility of dental restorative materials is a critical aspect of their clinical success. Unreacted monomers that may leach from these materials can elicit cytotoxic effects on surrounding oral tissues. Understanding the relative cytotoxicity of these monomers is paramount for developing safer and more effective dental products. This guide focuses on the comparative cytotoxicity of Bis-EMA, TEGDMA, and UDMA, summarizing key quantitative data, detailing common experimental protocols, and illustrating the underlying molecular pathways.
Quantitative Cytotoxicity Data
The following table summarizes the cytotoxic potential of Bis-EMA, TEGDMA, and UDMA based on data from various in vitro studies. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in cell types, exposure times, and assay methods. However, the data provides a valuable overview of the relative toxicity of these monomers.
| Monomer | Cell Type | Assay | Concentration Range | Key Findings |
| Bis-EMA | Human Gingival Fibroblasts | MTT Assay | Not specified | Indicated as potentially the most toxic among 11 resin components in one study.[1] |
| L929 Mouse Fibroblasts | Not specified | Not specified | A nanohybrid composite containing Bis-EMA showed significant cytotoxicity.[1] | |
| TEGDMA | Human Peripheral Blood Mononuclear Cells | MTT Assay | 2.5–10 mM | 26–93% decrease in mitochondrial activity.[2] |
| Human Dental Pulp Cells | WST-1 Assay | 1.5 and 3 mM (24h) | Significant reduction in cell viability.[2] | |
| Murine Macrophages | MTT Assay | Not specified | Approximately 75% cytotoxicity compared to the control group.[2] | |
| UDMA | Human Peripheral Blood Mononuclear Cells | MTT Assay | 0.05–2 mM | 50–93% decrease in mitochondrial activity.[2] |
| Human Dental Pulp Cells | LDH Assay | Starting at 100 μM | Induced significant toxicity.[2] | |
| Murine Macrophages | LDH Assay | 1 μM and 10 μM | 12% and 40% cytotoxicity, respectively.[2] |
General Cytotoxicity Ranking: Several studies suggest a general order of cytotoxicity for common dental monomers as: Bis-GMA > UDMA > TEGDMA.[3] While less consistently ranked, some evidence suggests that Bis-EMA can also exhibit high cytotoxicity.[1]
Mechanisms of Cytotoxicity: The Role of Oxidative Stress
A primary mechanism underlying the cytotoxicity of these methacrylate (B99206) monomers is the induction of oxidative stress through the generation of reactive oxygen species (ROS). This overproduction of ROS can lead to cellular damage and, ultimately, apoptosis (programmed cell death).
Caption: Induction of apoptosis by dental monomers through the ROS-mediated mitochondrial pathway.
Experimental Protocols
The following are detailed methodologies for common in vitro assays used to assess the cytotoxicity of dental monomers.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., human gingival fibroblasts, L929) in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
-
Monomer Exposure: Prepare serial dilutions of the test monomers (Bis-EMA, TEGDMA, UDMA) in the cell culture medium. Replace the existing medium in the wells with the medium containing the different monomer concentrations. Include a negative control (medium only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the cells with the monomers for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692).
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control.
LDH (Lactate Dehydrogenase) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate (B86563) dehydrogenase released from damaged cells into the culture medium.
-
Cell Seeding and Monomer Exposure: Follow the same initial steps as the MTT assay (cell seeding and monomer exposure).
-
Incubation: Incubate the cells with the monomers for the desired duration.
-
Supernatant Collection: After incubation, carefully collect a sample of the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a reaction mixture containing the necessary substrates for the LDH enzyme.
-
Incubation: Incubate the mixture at room temperature for a specified time, allowing the LDH to catalyze the conversion of a substrate into a colored product.
-
Absorbance Measurement: Measure the absorbance of the colored product using a microplate reader at the appropriate wavelength.
-
Data Analysis: Determine the amount of LDH release, which is proportional to the number of damaged cells. Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).
Caption: A generalized workflow for assessing the in vitro cytotoxicity of dental monomers.
Conclusion
The in vitro cytotoxicity of dental resin monomers is a complex issue influenced by factors such as monomer type, concentration, exposure duration, and the specific cell line used for testing. The available evidence suggests that UDMA and Bis-EMA can exhibit significant cytotoxicity, while TEGDMA is generally considered to be less cytotoxic, although it can still induce adverse cellular responses at higher concentrations. The primary mechanism of this cytotoxicity often involves the induction of oxidative stress and subsequent apoptosis. Researchers and developers should consider these relative toxicities when formulating new dental materials to enhance their biocompatibility and clinical safety. Further standardized, head-to-head comparative studies are warranted to provide a more definitive ranking of the cytotoxic potential of these and other dental monomers.
References
A Comparative Analysis of the Estrogenic Potential of Bis-EMA and Bisphenol A
For Immediate Release
This guide provides a detailed comparison of the estrogenic potential of Bisphenol A (BPA) and Bis-EMA (ethoxylated bisphenol A dimethacrylate), a common monomer in dental resins. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of current experimental data and methodologies.
Executive Summary
Bisphenol A (BPA) is a well-documented endocrine disruptor known to exhibit estrogenic activity. In contrast, the estrogenic potential of Bis-EMA is a subject of ongoing scientific investigation with some conflicting findings. While several studies have reported that Bis-EMA lacks estrogenic activity, more recent research suggests it may contribute to estrogenic effects through mechanisms such as the dimerization of the estrogen receptor alpha (ERα). This guide synthesizes the available data to provide a clear comparison.
Data Presentation: Quantitative Comparison
The following table summarizes the quantitative data on the estrogenic activity of BPA and Bis-EMA from key in vitro studies. It is important to note that direct comparative quantitative data for Bis-EMA is limited, with some studies reporting no agonistic activity.
| Compound | Assay Type | Cell Line | Endpoint Measured | Result | Reference |
| Bisphenol A (BPA) | ERα-CALUX Bioassay | VM7Luc4E2 | Luciferase activity (agonistic effect) | Estrogenic agonist activity observed. | Boonen et al., 2021 |
| BRET-based ERα Dimerization Assay | HEK-293 | ERα dimerization | Mediated ERα dimerization. | Park et al., 2023[1] | |
| ER Transactivation Assay | Various | Reporter gene activation | Weak estrogenic activity consistently reported. | Multiple sources | |
| Bis-EMA | ERα-CALUX Bioassay | VM7Luc4E2 | Luciferase activity (agonistic effect) | No agonistic estrogenic effects observed for Bis-EMA(3), Bis-EMA(6), and Bis-EMA(10). This is potentially due to their high molecular weight, which may impede binding to the estrogen receptor. | Boonen et al., 2021 |
| BRET-based ERα Dimerization Assay | HEK-293 | ERα dimerization | Mediated ERα dimerization, suggesting a potential for estrogenic activity.[1] | Park et al., 2023[1] | |
| ER Transactivation Assay | - | - | Identified as an estrogen agonist or antagonist in a comprehensive assessment.[1] | Park et al., 2023[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication of the findings.
Estrogen Receptor α Chemical Activated Luciferase Gene Expression (ERα-CALUX) Bioassay
This bioassay utilizes a human breast cancer cell line (VM7Luc4E2) that is stably transfected with an estrogen receptor-responsive luciferase reporter gene. The protocol, as described in studies such as Boonen et al. (2021), is as follows:
-
Cell Culture: VM7Luc4E2 cells are maintained in an appropriate medium (e.g., α-MEM) supplemented with fetal bovine serum and antibiotics. Prior to the assay, cells are switched to a medium containing charcoal-stripped serum to remove any exogenous estrogens.
-
Dosing: Cells are seeded in 96-well plates. After a 24-hour incubation period, the medium is replaced with a medium containing various concentrations of the test compounds (e.g., Bis-EMA, BPA) or a reference estrogen (e.g., 17β-estradiol, E2).
-
Incubation: The plates are incubated for 19-22 hours to allow for the activation of the estrogen receptor and subsequent expression of the luciferase reporter gene.
-
Measurement: A lysis buffer is added to the cells, followed by the addition of luciferin. The resulting luminescence, which is proportional to the estrogenic activity of the compound, is measured using a luminometer.
-
Data Analysis: The response of the test compounds is typically expressed as a percentage of the maximum response induced by the reference estrogen (E2).
Bioluminescence Resonance Energy Transfer (BRET)-based Estrogen Receptor Dimerization Assay
This assay, utilized by Park et al. (2023), assesses the ability of a compound to induce the dimerization of estrogen receptors, a critical step in the estrogen signaling pathway.[1]
-
Cell Line and Vectors: A suitable human cell line (e.g., HEK-293) is used. The cells are transfected with expression vectors for estrogen receptors (ERα or ERβ) fused to a BRET donor (e.g., NanoLuc luciferase) and a BRET acceptor (e.g., HaloTag).
-
Ligand Addition: The transfected cells are seeded in a 96-well plate. The test compounds (Bis-EMA, BPA) are then added at various concentrations.
-
BRET Signal Measurement: A substrate for the luciferase is added, and the light emission from both the donor and acceptor molecules is measured. The BRET ratio is calculated from these measurements.
-
Interpretation: An increase in the BRET ratio indicates that the donor and acceptor molecules are in close proximity, signifying that the test compound has induced receptor dimerization.
Estrogen Receptor Transactivation Assay
This assay measures the ability of a compound to activate the transcriptional activity of the estrogen receptor.
-
Cell Line and Reporter Gene: A cell line that endogenously expresses the estrogen receptor or is transfected with an ER expression vector is used. These cells are also transfected with a reporter plasmid containing an estrogen-responsive element (ERE) upstream of a reporter gene (e.g., luciferase).
-
Compound Exposure: The cells are exposed to different concentrations of the test compounds.
-
Measurement of Reporter Activity: After an incubation period, the activity of the reporter gene is measured (e.g., by a luciferase assay).
-
Data Analysis: The results are typically presented as a dose-response curve, from which parameters like the half-maximal effective concentration (EC50) can be determined to quantify the potency of the compound.
Mandatory Visualizations
Estrogen Receptor Signaling Pathway
The following diagram illustrates the classical genomic signaling pathway of estrogen and estrogenic compounds like BPA.
Caption: Classical estrogen receptor signaling pathway initiated by BPA.
Experimental Workflow for Evaluating Estrogenic Activity
This diagram outlines the general workflow for testing the estrogenic potential of chemical compounds in vitro.
Caption: General workflow for in vitro assessment of estrogenic activity.
Conclusion
The available evidence indicates that Bisphenol A is a weak estrogenic agonist. The estrogenic potential of Bis-EMA is less clear-cut. While some studies using reporter gene assays have not detected agonistic activity, recent findings from a BRET-based dimerization assay suggest that Bis-EMA can induce the dimerization of ERα, a key step in the estrogenic signaling pathway.[1] This discrepancy highlights the importance of utilizing a variety of assays to comprehensively evaluate the endocrine-disrupting potential of compounds. Further research is warranted to fully elucidate the mechanisms and potential health implications of Bis-EMA's interaction with the estrogen receptor. Researchers should consider the specific Bis-EMA variant (e.g., degree of ethoxylation) and the sensitivity of the chosen experimental model when designing and interpreting studies on this topic.
References
A Comparative Guide to Bis-EMA and Alternative Monomers: Long-Term Stability and Performance
For researchers, scientists, and drug development professionals, the selection of monomers in dental and biomedical applications is a critical decision that directly impacts the long-term stability and clinical performance of the final product. This guide provides an objective comparison of Bis-EMA (ethoxylated bisphenol A dimethacrylate) and its common alternatives, supported by experimental data, detailed methodologies, and visual representations of key processes.
Bis-EMA has gained prominence in dental composites and other biomaterials for its reduced water absorption and shrinkage compared to its predecessor, Bis-GMA (bisphenol A-glycidyl methacrylate). However, a range of alternative monomers, each with a unique property profile, are available and warrant careful consideration. This guide will delve into the long-term performance of Bis-EMA versus alternatives such as Bis-GMA, UDMA (urethane dimethacrylate), and TEGDMA (triethylene glycol dimethacrylate), focusing on critical parameters like mechanical strength, water sorption and solubility, degree of conversion, polymerization shrinkage, and biocompatibility.
Key Performance Indicators: A Tabular Comparison
The following tables summarize the quantitative data from various studies, offering a clear comparison of the long-term performance of Bis-EMA and its alternatives.
Table 1: Mechanical Properties After Aging
| Monomer/Monomer Combination | Flexural Strength (MPa) | Hardness (Vickers Hardness - HV) | Aging Conditions |
| Bis-EMA based | 69.7 - 89.5[1] | 14 - 16[1] | Not specified[1] |
| UDMA/Bis-GMA/TEGDMA | 89.5[1] | Not specified | Not specified[1] |
| Bis-GMA/TEGDMA | 86.5 - 137.0[2] | 26 - 53[2] | 24h in water at 37°C[2] |
| UDMA/TEGDMA | Lower than UDMA/Bis-GMA/TEGDMA[1] | Not specified | Not specified[1] |
Table 2: Water Sorption and Solubility (ISO 4049)
| Monomer/Monomer Combination | Water Sorption (µg/mm³) | Water Solubility (µg/mm³) | Time Period |
| Bis-EMA based | Lowest among tested[3] | Lowest among tested[3] | 14 days[3] |
| Bis-GMA based | 31.17 (highest)[4] | Not specified | 7 to 36 days[4] |
| UDMA based | 42.3[5] | Not specified | Not specified |
| TEGDMA based | 28.8[5] | Not specified | Not specified |
| UDMA/Bis-EMA/TEGDMA | 1.8683 (wt%) (lowest)[5] | 0.3243 (wt%) (lowest)[5] | Not specified |
| UDMA/Bis-GMA/TEGDMA | 2.8182 (wt%)[5] | 0.6192 (wt%)[5] | Not specified |
Table 3: Degree of Conversion and Polymerization Shrinkage
| Monomer/Monomer Combination | Degree of Conversion (%) | Polymerization Shrinkage (%) |
| High Bis-EMA content | Increases with higher Bis-EMA content[6][7] | Lower than UDMA[8] |
| High Bis-GMA content | Lower than high Bis-EMA content[6][7] | Decreases with higher Bis-GMA content[8] |
| UDMA based | Not specified | Higher than Bis-EMA[8] |
| Bulk-fill composites (Bis-EMA containing) | 93.7 - 95.4 (after 3s cure)[9] | 1.4 - 0.4[10] |
Table 4: Monomer Leaching Over Time
| Monomer | Elution Medium | Elution Period | Key Findings |
| Bis-GMA | Water/Artificial Saliva | Up to 1 year | Consistently released over long periods[11][12] |
| TEGDMA | Water/Artificial Saliva | Up to 1 year | Elution decreases significantly after 28 days[11][12] |
| UDMA | 70% Ethanol/Water | Not specified | Higher elution compared to Bis-GMA based systems in this medium |
| Bis-EMA | Not specified | Not specified | Generally lower elution due to hydrophobicity |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of Bis-EMA and alternative monomers.
Flexural Strength Testing (Modified from ISO 4049)
This test determines the material's resistance to bending forces, a critical indicator of its performance in load-bearing applications.
-
Specimen Preparation: Bar-shaped specimens are fabricated with dimensions of 25 mm (length) x 2 mm (width) x 2 mm (thickness).[13] For smaller-scale, more clinically relevant testing, "miniflexural" specimens with a length of 12-25 mm may be used.[14][15]
-
Curing: The specimens are light-cured according to the manufacturer's instructions. For larger specimens, overlapping irradiations are necessary to ensure uniform polymerization.[14]
-
Aging: To simulate long-term clinical conditions, specimens undergo artificial aging. A common method is thermocycling, where specimens are subjected to a large number of cycles (e.g., 10,000 cycles) between two temperature extremes, typically 5°C and 55°C, in distilled water.[16]
-
Testing: A three-point bending test is performed using a universal testing machine. The specimen is placed on two supports with a span of 20 mm, and a load is applied to the center at a crosshead speed of 0.75 ± 0.25 mm/min.[13]
-
Calculation: The flexural strength (σ) is calculated using the formula: σ = 3FL / 2bh², where F is the maximum load at fracture, L is the span length, b is the specimen width, and h is the specimen thickness.
Water Sorption and Solubility (ISO 4049)
This test evaluates the material's interaction with water over time, which can affect its dimensional stability and mechanical properties.
-
Specimen Preparation: Disc-shaped specimens are prepared with a diameter of 15 mm and a thickness of 1 mm.[6][17]
-
Initial Conditioning: The specimens are placed in a desiccator at 37°C and weighed daily until a constant mass (m1) is achieved.[18]
-
Immersion: The specimens are immersed in distilled water at 37°C for a specified period (e.g., 24 hours, 7 days, 30 days).[6]
-
Post-Immersion Weighing: After immersion, the specimens are removed, blotted dry to remove surface water, and weighed to obtain the mass (m2).[3]
-
Re-conditioning: The specimens are then placed back in the desiccator until a constant mass (m3) is reached.[3]
-
Calculation:
-
Water Sorption (Wsp) = (m2 - m3) / V
-
Water Solubility (Wsl) = (m1 - m3) / V where V is the volume of the specimen.
-
Monomer Leaching Analysis via High-Performance Liquid Chromatography (HPLC)
This protocol is used to identify and quantify the release of unreacted monomers from the polymerized material over time.
-
Specimen Preparation and Aging: Cured specimens of a standardized size (e.g., 6 mm diameter, 2 mm height) are immersed in an extraction solvent (e.g., water, artificial saliva, or an ethanol/water mixture) in a sealed container.[19] The containers are stored at 37°C in the dark.
-
Solvent Renewal: The extraction solvent is renewed at regular intervals (e.g., weekly) over a long period (e.g., 52 weeks) to simulate the continuous exposure to oral fluids.[19]
-
Sample Preparation for HPLC: The collected solvent samples may require pre-treatment, such as derivatization, to enhance the detection of certain monomers like Bisphenol A (BPA).[19]
-
HPLC Analysis: The samples are injected into an HPLC system equipped with a suitable column and detector (e.g., UV or mass spectrometry) to separate and quantify the different eluted monomers.
-
Quantification: The concentration of each monomer is determined by comparing the peak areas in the sample chromatograms to those of standard solutions with known concentrations.
Visualizing Key Processes
The following diagrams, created using the DOT language, illustrate important experimental workflows and logical relationships in the evaluation of dental monomers.
Conclusion
The long-term stability and performance of dental monomers are multifaceted, with each material presenting a unique set of advantages and disadvantages. Bis-EMA stands out for its lower water sorption and solubility, which can contribute to improved hydrolytic stability over time. However, alternatives like UDMA and specific formulations containing Bis-GMA can offer superior mechanical properties.
The choice of monomer should be guided by the specific requirements of the application. For restorations in areas of high masticatory stress, a formulation with high flexural strength and hardness may be prioritized. In environments where dimensional stability and resistance to degradation from moisture are paramount, a more hydrophobic monomer like Bis-EMA would be a more suitable choice.
This guide provides a foundational understanding of the long-term performance characteristics of Bis-EMA and its alternatives. It is crucial for researchers and clinicians to consult the primary literature and consider the specific formulations and testing conditions when making material selections for their applications. The provided experimental protocols offer a standardized framework for conducting further comparative studies to expand our knowledge in this critical area of biomaterial science.
References
- 1. An Evaluation of the Properties of Urethane Dimethacrylate-Based Dental Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Effect of Ageing on the Mechanical Properties of Dental Resin with and Without Bisphenol A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Evaluation of the Hydrolytic Stability of Selected Experimental Dental Matrices and Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The influence of bis-EMA vs bis GMA on the degree of conversion and water susceptibility of experimental composite materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biomaterials.pl [biomaterials.pl]
- 9. Comparative evaluation of the degree of conversion of four different composites polymerized using ultrafast photopolymerization technique: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. Long-term release of monomers from modern dental-composite materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inconsistency in the strength testing of dental resin-based composites among researchers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of the Clinical Impact of ISO 4049 in Comparison with Miniflexural Test on Mechanical Performances of Resin Based Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 17. henryschein.com.au [henryschein.com.au]
- 18. Comparison of Water Sorption and Solubility of Conventional and Bulk-Fill Composites at Different Depths Over Two Time Intervals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to Bio-based Alternatives for Bisphenol A Ethoxylate Dimethacrylate in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
The imperative to move towards sustainable and biocompatible materials has led to significant research into bio-based alternatives for petroleum-derived monomers in polymer synthesis. Bisphenol A ethoxylate dimethacrylate (BPA-EDMA), a common monomer in dental resins and other biomedical applications, has faced scrutiny due to concerns over the endocrine-disrupting potential of bisphenol A (BPA).[1][2] This guide provides an objective comparison of promising bio-based alternatives, focusing on their performance, supported by experimental data, and detailed methodologies to aid in the selection and development of next-generation polymers.
Performance Comparison of Bio-based Dimethacrylate Monomers
Several bio-based monomers have emerged as viable replacements for BPA-EDMA, offering comparable or even superior properties. Key contenders include derivatives of isosorbide (B1672297), vanillic acid, eugenol, and curcumin.[3][4][5][6] The selection of a suitable alternative often depends on the desired balance of mechanical strength, thermal stability, biocompatibility, and polymerization kinetics for a specific application.
Quantitative Data Summary
The following table summarizes the key performance indicators of various bio-based dimethacrylate monomers compared to the traditional Bis-GMA (a close structural analog of BPA-EDMA).
| Property | Bis-GMA/TEGDMA (Control) | Isosorbide-based (ISDGMA/TEGDMA) | Eugenol-based (BEF-GMA/TEGDMA) | Vanillic Acid-based (BCF-GMA/TEGDMA) |
| Flexural Strength (MPa) | 87 - 91[5] | ~80[3] | 87 - 91[5] | Higher than Bis-GMA[7] |
| Flexural Modulus (GPa) | ~2.0[8] | ~2.2[3] | Comparable to Bis-GMA[5] | Higher than Bis-GMA[7] |
| Double Bond Conversion (%) | ~55-60[8] | ~65[3] | >50 in 60s[5] | Higher than Bis-GMA[7] |
| Volumetric Shrinkage (%) | ~8.5[5] | Lower than Bis-GMA[3] | ~8.5[5] | Lower than Bis-GMA[7] |
| Water Sorption (µg/mm³) | High[8] | Lower than Bis-GMA[3] | Lower than Bis-GMA[5] | Lower than Bis-GMA[7] |
| Glass Transition Temp. (Tg, °C) | ~150 (for BPA-PC)[9] | >240 (for IM)[10] | Not explicitly stated | 128 (for VMA polymethacrylate)[11] |
| Cytotoxicity | Potential concerns due to BPA[1] | Generally recognized as safe (GRAS)[3] | Non-estrogenic[5] | Lower than BPA[7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating findings. Below are outlines of key experimental protocols for synthesizing and characterizing these bio-based monomers and their resulting polymers.
Synthesis of Isosorbide Dimethacrylate (ISDGMA)
This protocol describes a three-step synthesis to produce 2,5-bis(2-hydroxy-3-methacryloyloxypropoxy)-1,4:3,6-dianhydro-sorbitol (ISDGMA).[3]
-
Step 1: Preparation of Isosorbide Diallyl Ether (IS-All) : Isosorbide is dissolved in a 50% aqueous potassium hydroxide (B78521) solution. Allyl bromide is added as an alkylating agent along with a phase transfer catalyst (tetrabutylammonium bromide). The mixture is heated under reflux for 7 hours. The resulting product is purified by vacuum distillation.[3]
-
Step 2: Oxidation to Isosorbide Diglycidyl Ether (ISDGE) : The IS-All is oxidized to form the diglycidyl ether.
-
Step 3: Addition of Methacrylic Acid : A triphenyl phosphine-catalyzed addition of methacrylic acid to ISDGE yields the final ISDGMA monomer.[3]
Synthesis of Eugenol-Based Dimethacrylate (BEF-GMA)
This procedure outlines the synthesis of 2,2'-dially-4,4'-dimethoxy-5,5'-diglycerolate methacrylatediphenylmethane (BEF-GMA) from eugenol.[5]
-
Synthesis of Bio-based Bisphenol (BEF) : Eugenol is used as the starting material to synthesize the bisphenol 2,2'-dially-4,4'-dimethoxy-5,5'-dihydroxydiphenylmethane (BEF).
-
Glycidylation and Methacrylation : The BEF is then reacted to form the dimethacrylate monomer, BEF-GMA.[5]
Polymerization and Characterization
A general protocol for photopolymerization and subsequent characterization is as follows:
-
Resin Formulation : The synthesized bio-based dimethacrylate monomer is mixed with a co-monomer, typically triethylene glycol dimethacrylate (TEGDMA), at a specific weight ratio (e.g., 50/50 wt%).[8] A photoinitiator system, such as camphorquinone (B77051) and an amine, is added.[3]
-
Photopolymerization : The resin mixture is placed in a mold and light-cured for a specified time (e.g., 60 seconds) using a dental curing light.[12]
-
Mechanical Testing : The flexural strength and modulus of the cured polymer are determined using a three-point bending test according to ISO standards.[8]
-
Double Bond Conversion (DBC) : The degree of polymerization is measured using Fourier Transform Infrared (FTIR) spectroscopy by comparing the peak areas of the aliphatic C=C bond before and after curing.[7]
-
Volumetric Shrinkage : The density of the uncured resin and the cured polymer are measured, and the volumetric shrinkage is calculated from these values.[5]
-
Water Sorption and Solubility : Cured polymer discs are stored in water, and their weight change is monitored over time to determine water sorption and solubility.[8]
-
Biocompatibility Assessment : The estrogenic activity of the precursor bisphenols can be evaluated using a human breast cancer cell (MCF-7) proliferation assay.[7] Cytotoxicity of the cured polymers can be assessed using dental pulp stem cells.[13]
Visualizing Experimental Workflows and Pathways
To further clarify the processes involved, the following diagrams illustrate a general experimental workflow and a conceptual pathway for assessing biocompatibility.
Caption: General experimental workflow for synthesis and evaluation.
Caption: Conceptual pathway for assessing monomer biocompatibility.
References
- 1. Technology for Innovative Entrepreneurs & Businesses | TechLink [techlinkcenter.org]
- 2. bioplasticsnews.com [bioplasticsnews.com]
- 3. Investigation on synthesis and properties of isosorbide based bis-GMA analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vanillic acid-based pro-coagulant hemostatic shape memory polymer foams with antimicrobial properties against drug-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bio-based Non-estrogenic Dimethacrylate Dental Composite from Cloves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and characterization of new dimethacrylate monomer and its application in dental resin [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Isosorbide-methacrylate as a bio-based low viscosity resin for high performance thermosetting applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 11. Aromatic Polymethacrylates from Lignin‐Based Feedstock: Synthesis, Thermal Properties, Life‐Cycle Assessment and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Influence of Eugenol and Its Novel Methacrylated Derivative on the Polymerization Degree of Resin-Based Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A comparative review of the mechanical properties of Bis-EMA and Bis-GMA resins.
In the landscape of dental restorative materials, Bis-GMA (bisphenol A glycidyl (B131873) methacrylate) and Bis-EMA (ethoxylated bisphenol A dimethacrylate) are two of the most prominent methacrylate-based resins. Their selection is a critical determinant of the clinical success and longevity of dental composites, directly influencing the material's handling, durability, and overall performance. This guide provides an objective comparison of the mechanical properties of Bis-EMA and Bis-GMA resins, supported by experimental data to aid researchers, scientists, and drug development professionals in their material selection and development processes.
Executive Summary
Bis-GMA is renowned for its high reactivity and the formation of a rigid polymer network, which contributes to excellent mechanical strength.[1] However, its high viscosity necessitates the inclusion of less viscous diluting monomers, which can impact other properties such as polymerization shrinkage and water sorption.[2] Conversely, Bis-EMA, an ethoxylated derivative of Bis-GMA, possesses a lower viscosity and reduced hydrophilicity due to the absence of hydroxyl groups.[2][3] These characteristics can lead to a higher degree of conversion and lower water sorption, though potentially at the cost of some mechanical strength.[4][5] The choice between these resins, or their combination, therefore represents a trade-off between various physical and mechanical properties.
Comparative Mechanical Properties
The mechanical integrity of a dental resin is paramount to its clinical performance. Key properties include flexural strength and modulus, which indicate the material's resistance to bending forces, compressive strength, its ability to withstand pushing forces, and hardness, its resistance to surface indentation. The following table summarizes the comparative mechanical properties of Bis-EMA and Bis-GMA based resins from various studies. It is important to note that the values can vary significantly depending on the specific experimental conditions, co-monomer composition, and filler content.
| Mechanical Property | Bis-GMA based Resins | Bis-EMA based Resins | Key Observations |
| Flexural Strength (MPa) | 85.18 - 149.74[6][7] | Generally lower than Bis-GMA based resins. One study showed that mixtures with only Bis-EMA had a statistically lower flexural strength than those containing TEGDMA or a combination of TEGDMA and Bis-EMA.[4] Another study reported a flexural strength of 103 ± 25 MPa for a Bis-EMA based composite.[8] | Bis-GMA based resins tend to exhibit higher flexural strength due to their rigid aromatic backbone and strong hydrogen bonding, which contributes to a robust polymer network.[2] However, the final strength is highly dependent on the degree of conversion and the overall formulation.[4] |
| Flexural Modulus (GPa) | 2.26 - 4.59 (with glass fibers)[9] | Data not consistently reported in direct comparison. | The flexural modulus, or stiffness, is significantly influenced by the filler content and type. Bis-GMA's rigid structure is expected to contribute to a higher modulus. |
| Compressive Strength (MPa) | 43.3 - 66.6 (with glass fibers)[9] | Data not consistently reported in direct comparison. | Similar to other strength properties, Bis-GMA's structure is conducive to high compressive strength. |
| Knoop Hardness (KHN) | 52.14 - 70.69[6] | Increasing the proportion of Bis-EMA in a Bis-EMA/Bis-GMA mixture has been shown to increase Knoop micro-hardness.[10] | The hardness is influenced by the degree of conversion and the density of the polymer network. Higher conversion rates in Bis-EMA can lead to increased hardness.[10] |
| Degree of Conversion (%) | Generally lower than Bis-EMA, especially in the absence of a low-viscosity diluent.[4] Mixtures with 66% Bis-GMA showed a lower degree of conversion.[4] | Generally higher than Bis-GMA.[4] Increasing the Bis-EMA proportion in a mixture increases the monomer conversion.[10] | Bis-EMA's lower viscosity allows for greater mobility of reactive species during polymerization, leading to a more complete reaction and a higher degree of conversion.[2] |
| Viscosity (Pa·s) | High (approx. 600-1000 Pa·s for pure Bis-GMA)[2] | Lower than Bis-GMA.[2] Increasing the proportion of Bis-EMA in a mixture decreases the viscosity.[10] | The presence of hydroxyl groups in Bis-GMA leads to strong hydrogen bonding and consequently, high viscosity.[2] The ethoxylated structure of Bis-EMA reduces this effect.[2] |
Experimental Protocols
The data presented above are derived from various experimental methodologies. Understanding these protocols is crucial for interpreting the results and designing future studies.
Flexural Strength and Modulus Testing
Flexural properties are typically determined using a three-point or four-point bending test, often following standards such as ISO 4049.[11][12]
-
Specimen Preparation: Rectangular beam-shaped specimens (e.g., 25 x 2 x 2 mm) are prepared by curing the resin composite in a mold.[13]
-
Testing Apparatus: A universal testing machine is used, equipped with a bending fixture.[14]
-
Procedure: The specimen is placed on two supports (the span), and a load is applied to the center of the beam (for three-point bending) or at two points (for four-point bending) at a constant crosshead speed until the specimen fractures.[11][12]
-
Calculation: The flexural strength (σ) is calculated from the maximum load before fracture, the span length, and the specimen's dimensions. The flexural modulus (E) is determined from the slope of the linear portion of the load-deflection curve.[13]
Hardness Testing
Surface hardness is a measure of a material's resistance to plastic deformation. Knoop and Vickers hardness tests are commonly employed for dental resins.[15]
-
Specimen Preparation: Cured disc-shaped specimens with a smooth, polished surface are used.
-
Testing Apparatus: A microhardness tester equipped with a specific indenter (e.g., a diamond pyramid for Vickers) is used.[16]
-
Procedure: The indenter is pressed into the specimen's surface with a known load for a specific duration.[15]
-
Calculation: After the load is removed, the dimensions of the indentation are measured using a microscope. The hardness value is then calculated based on the applied load and the indentation area.[16]
Degree of Conversion (DC) Analysis
The degree of conversion quantifies the percentage of monomer double bonds that have been converted into single bonds during polymerization. Fourier Transform Infrared (FTIR) or Raman spectroscopy is commonly used for this analysis.[4]
-
Specimen Preparation: A small amount of uncured resin is placed between two transparent films.
-
Analysis: An initial spectrum of the uncured material is recorded. The material is then light-cured for a specified time.
-
Post-Cure Analysis: A second spectrum of the cured material is recorded.
-
Calculation: The degree of conversion is calculated by comparing the peak heights of the aliphatic C=C bond (around 1638 cm⁻¹) against an internal standard peak (e.g., the aromatic C=C bond around 1608 cm⁻¹) in the uncured and cured states.[5]
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the mechanical testing of dental resins.
Caption: Workflow for Mechanical Property Testing of Dental Resins.
Conclusion
The selection between Bis-EMA and Bis-GMA resins for dental composites involves a careful consideration of the desired mechanical and physical properties. Bis-GMA-based resins generally offer superior strength and stiffness due to their rigid molecular structure and propensity for hydrogen bonding. However, this comes at the cost of high viscosity, which can lead to a lower degree of conversion if not properly formulated with diluting monomers.
Conversely, Bis-EMA provides the advantages of lower viscosity and hydrophobicity, leading to a higher degree of conversion and reduced water sorption. This can enhance the long-term stability and color fastness of the composite. The lower intrinsic strength of Bis-EMA can be compensated for by optimizing filler content and co-monomer selection.
Ultimately, many modern dental composites utilize a combination of Bis-GMA, Bis-EMA, and other monomers to achieve a balanced performance profile that leverages the strengths of each component. Future research should focus on direct, standardized comparisons of these resins in various formulations to provide a clearer understanding of their structure-property relationships.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Influence of BisGMA, TEGDMA, and BisEMA contents on viscosity, conversion, and flexural strength of experimental resins and composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The influence of bis-EMA vs bis GMA on the degree of conversion and water susceptibility of experimental composite materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of mechanical properties of experimental Bis-GMA/TEGDMA dental composite resins containing various mass fractions of silica nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physicochemical and Mechanical Properties of Bis-GMA/TEGDMA Dental Composite Resins Enriched with Quaternary Ammonium Polyethylenimine Nanoparticles [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Mechanical properties of BIS-GMA resin short glass fiber composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bis-EMA/Bis-GMA ratio effects on resin-properties and impregnated fiber-bundles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Academy of Dental Materials guidance—Resin composites: Part I—Mechanical properties | Pocket Dentistry [pocketdentistry.com]
- 12. arts.units.it [arts.units.it]
- 13. researchgate.net [researchgate.net]
- 14. revmaterialeplastice.ro [revmaterialeplastice.ro]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of HPLC and GC-MS for Bis-EMA Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Bisphenol A ethoxylate dimethacrylate (Bis-EMA), a common monomer in dental composites and other polymer-based materials, is critical for quality control, safety assessment, and research and development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques frequently employed for this purpose. This guide provides an objective comparison of their performance for Bis-EMA quantification, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable technique for your analytical needs.
Principle of a Cross-Validation Study
A cross-validation study is designed to ensure that different analytical methods yield comparable and reliable results for the same analyte. This process is essential when transitioning between techniques, validating a new method against an established one, or confirming results across different laboratories. The core of such a study involves analyzing identical sample sets with both HPLC and GC-MS and comparing key validation parameters.
Quantitative Performance Comparison
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998 |
| Limit of Detection (LOD) | 0.004 - 0.01 mg/kg[1] | 0.23 - 2.70 µg/kg (for various bisphenols after derivatization)[2] |
| Limit of Quantification (LOQ) | 0.010 - 0.03 mg/kg[1][3] | 0.78 - 9.10 µg/kg (for various bisphenols after derivatization)[2] |
| Accuracy (% Recovery) | 83.2 - 104.03%[1][3] | 90 - 97.5% (for Bisphenol F)[4] |
| Precision (%RSD) | < 10% | < 16.6%[2] |
Experimental Protocols
Detailed and robust experimental protocols are fundamental for achieving reliable and reproducible results. Below are representative methodologies for the quantification of Bis-EMA using HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a widely used technique for the analysis of large, non-volatile, and thermally labile molecules like Bis-EMA without the need for derivatization.
1. Sample Preparation:
-
Accurately weigh the sample (e.g., dental composite).
-
Extract Bis-EMA from the sample matrix using a suitable solvent such as acetonitrile (B52724) or a mixture of acetonitrile and water.[5]
-
Vortex and centrifuge the sample to separate the supernatant.[6]
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
2. HPLC Instrumentation and Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.[3]
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is typical. For example, a 60:40 (v/v) mixture of acetonitrile and water.[3]
-
Flow Rate: A standard flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength of 205 nm is suitable for Bis-EMA.[6]
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
3. Data Analysis:
-
Identify the Bis-EMA peak by comparing its retention time with that of a certified reference standard.
-
Quantify the concentration by constructing a calibration curve from a series of standard solutions of known concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Due to its high molecular weight and low volatility, Bis-EMA requires a derivatization step to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis.
1. Sample Preparation and Derivatization:
-
Extract Bis-EMA from the sample matrix as described in the HPLC protocol.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization: Add a silylation agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst, to the dried extract.[2][7]
-
Heat the mixture (e.g., at 75°C for 30-45 minutes) to ensure complete derivatization.[8]
2. GC-MS Instrumentation and Conditions:
-
Instrument: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection is often preferred for trace analysis.
-
Temperature Program: A programmed temperature ramp is used to separate the derivatized analytes. For example, an initial temperature of 70°C held for 1 minute, then ramped to 285°C.[9]
-
Mass Spectrometer: Operated in the electron impact (EI) ionization mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[7]
3. Data Analysis:
-
Identify the derivatized Bis-EMA peak based on its retention time and mass spectrum, confirmed by a derivatized standard.
-
Quantify the concentration using a calibration curve prepared from derivatized standards.
Method Comparison and Selection
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. |
| Sample Suitability | Ideal for non-volatile, thermally labile, and high molecular weight compounds like Bis-EMA.[10] | Best for volatile and thermally stable compounds; requires derivatization for Bis-EMA.[10] |
| Sample Preparation | Simpler, involving extraction and filtration. | More complex due to the mandatory derivatization step.[2] |
| Selectivity & Specificity | Good selectivity based on retention time and UV detection. | Excellent selectivity and specificity due to mass spectrometric detection, which provides structural information. |
| Sensitivity | Generally provides good sensitivity, often in the low mg/kg to high µg/kg range. | Can achieve very high sensitivity, especially in SIM mode, often reaching low µg/kg to ng/kg levels.[2] |
| Throughput | Higher throughput due to simpler sample preparation and faster run times. | Lower throughput due to the additional derivatization step. |
Conclusion
Both HPLC and GC-MS are powerful techniques for the quantification of Bis-EMA, each with its own set of advantages and limitations.
-
HPLC is a robust, straightforward, and higher-throughput method that is well-suited for the routine analysis of Bis-EMA without the need for derivatization. It is often the method of choice for quality control applications where high sample volumes are processed.
-
GC-MS , while requiring a more complex sample preparation process involving derivatization, offers superior sensitivity and specificity. The mass spectrometric detection provides unambiguous identification, making it an excellent choice for trace-level quantification, analysis in complex matrices, and confirmatory analysis.
The selection of the most appropriate technique ultimately depends on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, available instrumentation, and the desired sample throughput. A thorough cross-validation is highly recommended when establishing a new method or comparing results between the two techniques to ensure data integrity and methodological robustness.
Visualizing the Cross-Validation Workflow
To illustrate the logical flow of a cross-validation study comparing HPLC and GC-MS for Bis-EMA quantification, the following diagram outlines the key steps involved.
Caption: Workflow for the cross-validation of HPLC and GC-MS for Bis-EMA quantification.
References
- 1. Validation of an HPLC Method for Determination of Bisphenol-A Migration from Baby Feeding Bottles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. library.dphen1.com [library.dphen1.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Development and Validation of a GC-MS Method Based on Solid-Phase Extraction and Derivatization for Analysis of Free and Glucuronide-Conjugated Bisphenol F in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC analysis of dental resin composites components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. library.dphen1.com [library.dphen1.com]
- 7. Comparison of two derivatization-based methods for solid-phase microextraction-gas chromatography-mass spectrometric determination of bisphenol A, bisphenol S and biphenol migrated from food cans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 9. Evaluation of BPA and Bis-GMA Release from Recent Dental Composite Materials by LC-MS/MS | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Bisphenol A Ethoxylate Dimethacrylate
For researchers, scientists, and professionals in drug development, the safe handling and disposal of laboratory chemicals are paramount. This guide provides essential, step-by-step procedures for the proper disposal of Bisphenol A ethoxylate dimethacrylate (BPA-EDMA), ensuring the safety of laboratory personnel and the protection of our environment. Adherence to these protocols is critical for maintaining a safe and compliant research environment.
BPA-EDMA is a chemical that requires careful handling due to its potential to cause skin and eye irritation, allergic skin reactions, and respiratory irritation.[1] Furthermore, it may have long-lasting harmful effects on aquatic life.[2][3][4] Therefore, proper disposal is not just a regulatory requirement but a shared responsibility.
Immediate Safety and Handling Protocols
Before beginning any procedure involving BPA-EDMA, ensure that all personnel are familiar with the following safety measures.
Personal Protective Equipment (PPE):
-
Gloves: Always wear appropriate chemical-resistant gloves. Inspect gloves for any signs of degradation or puncture before use.[1][5]
-
Eye Protection: Use safety glasses with side-shields or a face shield.[1][5]
-
Protective Clothing: Wear impervious clothing to prevent skin contact.[5]
-
Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator is necessary.[6][7]
Handling and Storage:
-
Avoid all direct contact with the chemical. Do not breathe in vapor or mist.[1][5][6]
-
Store BPA-EDMA in a cool, dry, and well-ventilated location, away from heat, light, and moisture.[1][5][6]
-
Keep containers tightly sealed and upright to prevent leakage.[1][5]
Step-by-Step Disposal Procedure
The disposal of BPA-EDMA must be conducted in a manner that minimizes environmental release and ensures the safety of all personnel.
Step 1: Containment of Waste
-
All materials contaminated with BPA-EDMA, including unused product, absorbent materials from spills, and contaminated personal protective equipment (e.g., gloves), must be collected in a designated, properly labeled, and sealed container.
-
Use containers that are compatible with the chemical and can be securely closed.
Step 2: Labeling and Storage of Waste
-
Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound".
-
Store the sealed waste container in a designated hazardous waste accumulation area that is secure and away from incompatible materials.
Step 3: Engage a Licensed Waste Disposal Service
-
The disposal of chemical waste is regulated. It is imperative to use a licensed and approved hazardous waste disposal company.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for BPA-EDMA to ensure they have all the necessary information for its safe transport and disposal.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[6]
Step 4: Documentation
-
Maintain a detailed record of the waste generated, including the quantity, date of generation, and the date it was sent for disposal. This documentation is crucial for regulatory compliance.
Emergency Spill Response
In the event of a spill, immediate and appropriate action is required to mitigate risks.
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure the area is well-ventilated.[1]
-
Wear Appropriate PPE: Before attempting to clean the spill, don the full personal protective equipment as outlined above.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or earth, to soak up the spilled chemical.[1][6]
-
Collect and Dispose: Carefully collect the absorbent material and place it into a suitable, sealed container for disposal as hazardous waste.[1]
-
Decontaminate: Clean the spill area thoroughly.
-
Prevent Environmental Contamination: Do not allow the spilled material or cleanup materials to enter drains or waterways.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Density | 1.12 g/mL at 25 °C |
| Flash Point | > 110 °C (> 230 °F) |
| Storage Temperature | 2 - 8 °C |
| Refractive Index | n20/D 1.493 |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. tcichemicals.com [tcichemicals.com]
- 3. farnell.com [farnell.com]
- 4. This compound | 41637-38-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. scipoly.com [scipoly.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. arkema.com [arkema.com]
Personal protective equipment for handling Bisphenol A ethoxylate dimethacrylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Bisphenol A ethoxylate dimethacrylate (BPAEDMA). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing exposure risks.
Hazard Identification and Personal Protective Equipment (PPE)
BPAEDMA is classified with several potential hazards, including skin irritation, allergic skin reactions, serious eye irritation, and respiratory irritation.[1] Inconsistent classifications exist across different suppliers, with some indicating no skin or eye irritation.[2] Therefore, a conservative approach to PPE is mandatory.
Summary of Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a face shield.[3] Must be approved under government standards such as NIOSH (US) or EN 166 (EU).[1] | To prevent eye contact which can cause serious irritation.[1] |
| Skin Protection | Chemical impermeable gloves (e.g., nitrile rubber > 0.5 mm).[2] Wear appropriate protective clothing to prevent skin exposure, including long-sleeved clothing.[2][4] | To prevent skin contact, which can cause irritation and allergic reactions.[1] Gloves must be inspected before use and disposed of properly after.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood is required.[4] If exposure limits are exceeded or irritation is experienced, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used.[1][3] For sole protection, a full-face supplied air respirator is necessary.[1] | To prevent respiratory tract irritation.[1][4] |
Experimental Protocol: Safe Handling Workflow
This protocol outlines the step-by-step procedure for the safe handling of BPAEDMA from receipt to disposal.
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated workspace. The use of a chemical fume hood is strongly recommended.[4]
-
Verify that an eyewash station and safety shower are readily accessible.[4]
-
Cover work surfaces with a protective layer to contain any potential spills.[5]
-
Assemble all necessary equipment and materials before handling the chemical.[5]
2. Donning Personal Protective Equipment (PPE):
-
Inspect all PPE for integrity before use.
-
Don a lab coat or other protective clothing.
-
Wear appropriate chemical-resistant gloves (e.g., nitrile).[2][5]
-
Put on safety goggles and, if necessary, a face shield.[1][3]
-
If ventilation is inadequate, use a suitable respirator.[1]
3. Handling and Use:
-
Keep the container tightly closed when not in use.[1]
-
After handling, wash hands thoroughly with soap and water, especially before breaks and at the end of the workday.[1]
-
Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1]
4. Spill and Emergency Procedures:
-
Spills: In case of a spill, evacuate personnel to a safe area.[1] Use personal protective equipment.[1] Absorb the spill with an inert material such as sand, earth, or vermiculite.[4] Collect the absorbed material into a suitable, closed container for disposal as hazardous waste.[1][4] Do not let the product enter drains.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
-
Skin Contact: Remove contaminated clothing. Wash the affected skin with plenty of soap and water. If skin irritation or a rash occurs, get medical advice.[1]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[1][3]
5. Storage:
-
Store in a cool, dry, and well-ventilated place.[4]
-
Keep the container tightly closed and sealed until ready for use.[1]
-
Recommended storage temperature is 2 - 8 °C.[1]
Disposal Plan
All waste materials must be treated as hazardous waste and disposed of accordingly.
-
Chemical Waste: Unused or surplus BPAEDMA should be offered to a licensed professional waste disposal company.[1] Do not dispose of it in the regular trash or pour it down the drain.
-
Contaminated Materials: All materials that have come into contact with BPAEDMA, including gloves, paper towels, and absorbent materials from spills, must be collected in a suitable, closed container labeled as hazardous waste.[1][4]
-
Packaging: Dispose of the original container as unused product in accordance with local regulations.[1]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
